FAPI-2
Description
The exact mass of the compound Unii-54MD7EU3MC is 836.41808802 g/mol and the complexity rating of the compound is 1490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOFMLXEOYIEP-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56N10O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370952-98-8 | |
| Record name | FAPI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2370952988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAPI-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54MD7EU3MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FAPI-2 Mechanism of Action in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in a vast majority of epithelial cancers. Its restricted expression in healthy tissues makes it an exceptional target for both cancer diagnosis and therapy. FAP inhibitors (FAPIs), such as the quinoline-based ligand FAPI-2, have been developed to specifically target this protease. This technical guide provides an in-depth exploration of the mechanism of action of FAP and its inhibitors in cancer. It details the enzymatic and non-enzymatic functions of FAP, its role in extracellular matrix remodeling, and its influence on key oncogenic signaling pathways. This document summarizes quantitative data on the binding affinities of various FAP inhibitors, outlines detailed experimental protocols for their evaluation, and provides visual diagrams of the core biological pathways and experimental workflows.
Introduction to Fibroblast Activation Protein (FAP)
FAP, also known as seprase, is a 97-kDa glycoprotein that functions as a homodimer on the cell surface. It belongs to the dipeptidyl peptidase 4 (DPP4/CD26) family, sharing significant sequence homology. FAP exhibits unique dual enzymatic activities: a dipeptidyl peptidase (DPP) activity that cleaves N-terminal dipeptides from polypeptides with a proline at the penultimate position, and an endopeptidase/gelatinase activity that cleaves proteins internally, particularly after a Gly-Pro sequence. This enzymatic activity is crucial for the degradation of extracellular matrix (ECM) components, including denatured type I collagen (gelatin).
In the context of cancer, FAP is abundantly expressed by CAFs, which are instrumental in creating a pro-tumorigenic microenvironment. FAP's activity contributes to tumor growth, invasion, metastasis, angiogenesis, and immunosuppression. Consequently, inhibiting FAP has emerged as a promising strategy in oncology.
Mechanism of Action of FAP Inhibition
The therapeutic and diagnostic utility of FAPI ligands, including this compound, stems from their ability to bind with high affinity and specificity to the catalytic site of FAP, thereby inhibiting its enzymatic functions. The mechanism of action can be categorized into two primary modes: inhibition of enzymatic activity and disruption of non-enzymatic functions.
Inhibition of Enzymatic Activity: ECM Remodeling
One of the principal roles of FAP in the tumor microenvironment is the degradation and remodeling of the ECM. FAP's endopeptidase and gelatinase activities allow it to cleave key components of the ECM.
-
Collagen Degradation: FAP participates directly in the breakdown of type I collagen. While matrix metalloproteinases (MMPs) perform the initial cleavage of collagen fibers, FAP is responsible for the subsequent processing of these collagen fragments. This degradation facilitates cancer cell invasion and migration through the stromal matrix. By inhibiting FAP, this compound blocks this crucial step in collagen catabolism, thereby maintaining the structural integrity of the ECM and impeding tumor cell invasion.[1][2][3]
-
Substrate Cleavage: FAP cleaves various bioactive peptides, including fibroblast growth factor 21 (FGF-21) and neuropeptide Y (NPY). The cleavage of these substrates can alter their biological activity, potentially promoting angiogenesis and tumor growth. FAP inhibition prevents this processing, restoring normal signaling.
The process of FAP-mediated collagen degradation is a critical step in creating pathways for tumor invasion.
Disruption of Non-Enzymatic Functions: Intracellular Signaling
Emerging evidence suggests that FAP contributes to cancer progression through mechanisms independent of its enzymatic activity. FAP can form complexes with other cell surface proteins, notably integrins, to influence intracellular signaling pathways that control cell adhesion, migration, and proliferation.
-
FAP-Integrin Signaling Axis: FAP interacts with β1 integrins on the cell surface. This interaction appears to enhance integrin-mediated signaling. The downstream effects include the activation of key signaling nodes such as focal adhesion kinase (FAK), Rac1, and the PI3K/Akt pathway.[4][5] This signaling cascade promotes cell adhesion to ECM proteins and increases cell motility.
-
PI3K/Akt Pathway Activation: The FAP-integrin complex can trigger the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth. Its activation by FAP contributes to the pro-tumorigenic phenotype of both cancer cells and CAFs. FAP inhibitors, by binding to FAP, may disrupt the conformation of the FAP-integrin complex, thereby attenuating downstream PI3K/Akt signaling and reducing cell proliferation and survival.
Quantitative Data: FAP Inhibitor Binding Affinity
The efficacy of a FAP inhibitor is largely determined by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. Recent developments have focused on multimeric FAPI constructs to enhance tumor uptake and retention.
| Compound | Type | Target | IC50 (nM) | Reference(s) |
| FAPI-46 | Monomer | FAP | 0.44 ± 0.09 | |
| DOTA-2P(FAPI)2 | Dimer | FAP | 0.38 ± 0.09 | |
| DOTA-4P(FAPI)4 | Tetramer | FAP | 0.68 ± 0.10 | |
| [natGa]Ga-FAPI-46 | Monomer | FAP | 2.2 ± 0.2 | |
| DOTAGA-Glu(FAPi)2 | Dimer | FAP | 0.26 ± 0.04 |
Experimental Protocols
Evaluating the efficacy of FAP inhibitors like this compound involves a series of standardized in vitro and in vivo assays.
In Vitro FAP Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAP.
Principle: Recombinant human FAP (rhFAP) is incubated with a fluorogenic substrate. In the absence of an inhibitor, FAP cleaves the substrate, releasing a fluorescent molecule. The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescent signal.
Detailed Methodology:
-
Preparation:
-
Prepare a stock solution of the FAP inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 8.0).
-
Prepare a solution of rhFAP (e.g., 0.1 ng/µL) in assay buffer.
-
Prepare a solution of a fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC) in assay buffer.
-
-
Assay Execution (96-well or 384-well plate format):
-
To each well, add a fixed volume of the rhFAP solution.
-
Add the serially diluted inhibitor solutions to the test wells. Add buffer/solvent to control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Cell Invasion Assay (Transwell/Boyden Chamber)
This assay assesses the impact of a FAP inhibitor on the ability of cancer cells to invade through an extracellular matrix barrier.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel®). The lower chamber contains a chemoattractant (e.g., serum-containing medium). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant. The presence of a FAP inhibitor is expected to reduce this invasion.
Detailed Methodology:
-
Preparation:
-
Thaw Matrigel® on ice and dilute with cold, serum-free medium.
-
Coat the apical side of the transwell inserts (e.g., 8 µm pore size) with the diluted Matrigel® solution and incubate at 37°C for at least 2 hours to allow it to gel.
-
Culture FAP-expressing cells (e.g., HT-1080 fibrosarcoma cells or co-cultures with CAFs) and serum-starve them for 12-24 hours.
-
-
Assay Setup:
-
Harvest and resuspend the serum-starved cells in serum-free medium containing the desired concentrations of the FAP inhibitor (e.g., this compound) or vehicle control.
-
Add chemoattractant medium (e.g., medium with 10% FBS) to the lower wells of the companion plate.
-
Carefully place the Matrigel®-coated inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
-
Quantification:
-
After incubation, remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel® from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a stain such as Crystal Violet or DAPI.
-
Allow the membrane to dry, then excise it and mount it on a microscope slide.
-
Count the number of stained cells in several representative fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each condition.
-
Express the data as a percentage of invasion relative to the vehicle control.
-
Conclusion
FAP inhibitors, exemplified by the this compound ligand, represent a highly specific and potent class of agents for targeting the tumor microenvironment. Their mechanism of action is multifaceted, involving the direct inhibition of FAP's enzymatic activity, which is crucial for ECM degradation and tumor invasion, as well as the disruption of non-enzymatic, pro-tumorigenic signaling pathways mediated by FAP-integrin interactions. The development of multimeric FAPIs further enhances their therapeutic potential by improving tumor retention. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel FAP-targeted therapies, which hold significant promise for advancing cancer treatment and diagnostics.
References
- 1. Fibroblast Activation Protein (FAP) Accelerates Collagen Degradation and Clearance from Lungs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast Activation Protein (FAP) Accelerates Collagen Degradation and Clearance from Lungs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein increases metastatic potential of fibrosarcoma line HT1080 through upregulation of integrin-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
A Foreword for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of FAP Inhibitors
Fibroblast Activation Protein (FAP) has emerged as a compelling, pan-cancer stromal target, heralding a new era in molecular imaging and targeted radionuclide therapy. Unlike traditional targets located on tumor cells, FAP is abundantly expressed on cancer-associated fibroblasts (CAFs), which are integral to the tumor microenvironment of over 90% of epithelial cancers. This unique expression profile—high in tumors and low in healthy tissues—positions FAP as a near-ideal candidate for developing highly specific diagnostic and therapeutic agents.
This technical guide provides a comprehensive overview of the discovery and development timeline of quinoline-based FAP inhibitors (FAPIs), with a particular focus on the foundational molecule, FAPI-02 , and the subsequent evolution toward "version 2.0" agents, such as dimeric FAPIs, which offer improved pharmacokinetics for theranostic applications. We will delve into the core quantitative data, detailed experimental protocols, and the complex signaling pathways that underpin this promising class of radiopharmaceuticals.
Discovery and Development Timeline: From Target Identification to Advanced Theranostics
The journey from identifying FAP to developing sophisticated, clinically evaluated inhibitors has been marked by key milestones that have progressively refined the technology.
Initial Discovery and Early Efforts
The story of FAP began in the 1980s with its identification as a cell surface antigen on reactive stromal fibroblasts. For decades, it was recognized as a potential diagnostic and therapeutic target, but early efforts using monoclonal antibodies, such as the 131I-labeled F19 mAb, showed limited success. The development of small-molecule inhibitors marked a significant turning point. The high-affinity and selective FAP inhibitor UAMC-1110 laid the groundwork for the creation of quinoline-based radiopharmaceuticals.[1]
The Dawn of Quinoline-Based Tracers: The FAPI Series
Researchers at University Hospital Heidelberg, Germany, leveraged the UAMC-1110 scaffold to create a new class of FAP-targeted radiotracers. By conjugating the inhibitor with a chelator, they enabled labeling with positron-emitting radionuclides for PET imaging.
-
FAPI-02: This was one of the first widely studied quinoline-based FAPIs.[2] It incorporated the DOTA chelator, allowing for stable complexation with Gallium-68 (68Ga). Early clinical studies with [68Ga]Ga-FAPI-02 demonstrated its potential, showing high tumor uptake and low background signal within minutes of injection.[3][4] However, a significant limitation was its rapid washout from tumors, with a 75% decrease in uptake observed between 1 and 3 hours post-injection, making it less suitable for radionuclide therapy.[3]
-
FAPI-04 and FAPI-46: To address the short tumor retention of FAPI-02, further chemical modifications were made, leading to the development of FAPI-04 and later FAPI-46. FAPI-04 showed slightly prolonged tumor retention compared to FAPI-02, with only a 50% washout over the same period. FAPI-46 was developed to further optimize pharmacokinetics, demonstrating lower uptake in healthy organs while maintaining high tumor accumulation, which is advantageous for therapeutic applications.
The Next Leap: Dimeric FAPIs for Enhanced Tumor Retention
A critical challenge for FAPI-based radioligand therapy is matching the biological half-life of the tracer with the physical half-life of therapeutic radionuclides like Lutetium-177 (t1/2 = 6.7 days). The relatively fast clearance of monomeric FAPIs limits the radiation dose delivered to the tumor. This led to the development of multimeric FAPIs, particularly dimers, to enhance binding affinity and tumor retention through the avidity effect.
-
DOTA-2P(FAPI)2: This dimeric construct, based on the FAPI-46 structure, represents a significant advancement. Preclinical studies demonstrated that [68Ga]Ga-DOTA-2P(FAPI)2 had approximately two-fold stronger tumor uptake and significantly better retention compared to its monomeric counterpart, [68Ga]Ga-FAPI-46. This improved pharmacokinetic profile makes its therapeutically-labeled analogue, [177Lu]Lu-DOTA-2P(FAPI)2, a much more promising candidate for effective radioligand therapy.
// Nodes FAP_Discovery [label="1980s: FAP Discovery\nIdentified as a stromal antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; UAMC1110 [label="UAMC-1110\nHigh-affinity small molecule inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAPI_02 [label="FAPI-02\nFirst quinoline-based radiotracer\n(68Ga-DOTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAPI_04 [label="FAPI-04\nImproved Tumor Retention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAPI_46 [label="FAPI-46\nOptimized Pharmacokinetics\nLower normal organ uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimeric_FAPI [label=""FAPI 2.0": Dimeric Inhibitors\ne.g., DOTA-2P(FAPI)2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapy [label="Enhanced Radioligand Therapy\n(e.g., with 177Lu)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FAP_Discovery -> UAMC1110 [label="Foundation"]; UAMC1110 -> FAPI_02 [label="Basis for Radiotracers"]; FAPI_02 -> FAPI_04 [label="Limitation:\nRapid Washout"]; FAPI_04 -> FAPI_46 [label="Optimization"]; FAPI_46 -> Dimeric_FAPI [label="Limitation:\nStill suboptimal for therapy"]; Dimeric_FAPI -> Therapy [label="Enables Effective\nTheranostics"]; } dot Evolution of FAP Inhibitors.
Core Technical Data: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, providing a clear comparison between different FAPI molecules.
Table 1: In Vitro Binding Affinity
| Compound | Cell Line / Source | IC50 (nM) | Citation(s) |
| Monomers | |||
| FAPI-02 | FAP-expressing cells | 2.06 ± 1.84 | |
| FAPI-46 | FAP-expressing cells | 1.06 | |
| FAP-2286 | FAP-expressing cells | 2.7 | |
| Dimers | |||
| DOTA-2P(FAPI)2 | FAP-expressing cells | 3.68 ± 1.82 |
Table 2: Preclinical Tumor Uptake in Xenograft Models (%ID/g)
| Compound | Time (post-injection) | Tumor Uptake (%ID/g) | Model | Citation(s) |
| 177Lu-FAPI-04 | 1 h | ~3.5 | HT-1080-FAP | |
| 4 h | ~3.0 | HT-1080-FAP | ||
| 24 h | 2.86 ± 0.31 | HT-1080-FAP | ||
| 177Lu-FAPI-46 | 1 h | ~4.5 | HT-1080-FAP | |
| 4 h | ~4.0 | HT-1080-FAP | ||
| 24 h | 2.29 ± 0.16 | HT-1080-FAP | ||
| 68Ga-FAPI-46 | 1 h | 4.60 ± 1.12 | HCC PDX | |
| 4 h | 3.81 ± 0.18 | HCC PDX | ||
| 68Ga-DOTA-2P(FAPI)2 | 1 h | 8.97 ± 0.32 | HCC PDX | |
| 4 h | 7.61 ± 0.64 | HCC PDX |
Note: %ID/g = percentage of injected dose per gram of tissue. PDX = Patient-Derived Xenograft.
Table 3: Clinical Dosimetry and Tumor Uptake
| Compound | Effective Dose (mSv/MBq) | Tumor Uptake (SUVmax) | Citation(s) |
| 68Ga-FAPI-02 | 1.80E-02 | 7.37 (average) | |
| 68Ga-FAPI-04 | 1.64E-02 | N/A | |
| 68Ga-FAPI-46 | 7.80E-03 | 1.7 - 24.0 | |
| 68Ga-DOTA-2P(FAPI)2 | 1.19E-02 | 8.1 - 39.0 |
Note: SUVmax = maximum standardized uptake value.
FAP Signaling Pathways in the Tumor Microenvironment
FAP expression on CAFs is not merely a passive marker; it actively contributes to tumorigenesis by modulating key signaling pathways that promote immunosuppression, proliferation, and matrix remodeling.
FAP-expressing CAFs have been shown to be a major source of C-C Motif Chemokine Ligand 2 (CCL2). This is driven by the activation of the STAT3 signaling pathway within the CAFs. The secreted CCL2 then recruits myeloid-derived suppressor cells into the tumor, creating an immunosuppressive microenvironment.
Furthermore, FAP+ CAFs can secrete high levels of fibronectin 1 (FN1). FN1 engages with integrin α5β1 on macrophages, which in turn activates the FAK-AKT-STAT3 signaling cascade . This activation polarizes macrophages towards an M2-like phenotype, which is associated with immunosuppression and tumor progression. FAP expression has also been linked to the upregulation of pathways like PI3K/Akt and Ras-ERK in tumor cells, promoting proliferation and invasion.
Key Experimental Protocols
The development and validation of FAPI radiotracers rely on a series of standardized preclinical and clinical experiments.
Radiosynthesis and Quality Control
Objective: To label the FAPI precursor with a radionuclide (e.g., 68Ga) and ensure its purity and stability.
Methodology ([68Ga]Ga-DOTA-2P(FAPI)2):
-
68Ga Elution: 68Ga is eluted from a 68Ge/68Ga generator using 0.6 M HCl.
-
Labeling Reaction: A mixture is prepared containing the FAPI precursor (e.g., 50 µg of DOTA-2P(FAPI)2), the 68Ga eluate (~4 mL, 1.3 GBq), and sodium acetate (1 mL, 2.5 M) to adjust the pH to 3.3-3.6.
-
Incubation: The reaction mixture is heated to 100°C for 15 minutes.
-
Purification: The product is isolated using a C18 Sep-Pak cartridge. The final product is eluted with ethanol (0.5 mL).
-
Quality Control: Radiochemical purity and specific activity are determined using radio-High-Performance Liquid Chromatography (radio-HPLC).
-
Stability Assay: The stability of the final radiolabeled compound is tested by incubating it in phosphate-buffered saline (PBS) and fetal bovine serum (FBS) for up to 4 hours at 37°C, followed by radio-HPLC analysis.
In Vitro Binding and Uptake Assays
Objective: To determine the binding affinity (IC50) and cellular uptake/internalization of the radiotracer in FAP-expressing cells.
Methodology (Competitive Binding Assay):
-
Cell Culture: Cancer-associated fibroblasts (CAFs) or other FAP-expressing cells are cultured in 24-well plates.
-
Incubation: Cells are incubated with a fixed concentration of the radiolabeled FAPI compound (e.g., [68Ga]Ga-DOTA-2P(FAPI)2) and increasing concentrations of the corresponding non-radioactive ("cold") FAPI compound for 60 minutes at 37°C.
-
Separation: The incubation is stopped by washing the cells with ice-cold PBS to separate bound from unbound radioligand.
-
Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competitive binding curve, from which the IC50 value (the concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand) is calculated.
Preclinical In Vivo Studies
Objective: To evaluate the pharmacokinetics, biodistribution, and tumor-targeting efficacy of the radiotracer in animal models.
Methodology (Small-Animal PET Imaging and Biodistribution):
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with FAP-positive tumor cells (e.g., HT-1080-FAP cell-derived xenografts or patient-derived xenografts). Tumors are allowed to grow to a specified size (e.g., 0.6-1.0 cm³).
-
Tracer Injection: Mice are injected intravenously (e.g., via the tail vein) with a defined dose of the radiolabeled FAPI compound (e.g., 5-8 MBq of [68Ga]Ga-DOTA-2P(FAPI)2).
-
PET/CT Imaging: At various time points post-injection (e.g., 10, 60, 120 minutes), the mice are anesthetized, and static or dynamic PET/CT scans are acquired using a small-animal scanner.
-
Biodistribution: At the end of the final imaging session (or in a separate cohort of animals), mice are euthanized. Organs of interest (tumor, blood, liver, kidneys, muscle, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: Imaging data is analyzed to calculate the standardized uptake value (SUV) in various tissues. Biodistribution data is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are determined from both imaging and biodistribution data.
Conclusion and Future Directions
The development of FAP inhibitors represents a paradigm shift in nuclear oncology, moving from targeting the cancer cell itself to targeting its supportive microenvironment. The timeline from the foundational FAPI-02 to advanced dimeric constructs illustrates a clear trajectory of rational drug design aimed at overcoming pharmacokinetic hurdles. The superior tumor retention of molecules like DOTA-2P(FAPI)2 has significantly enhanced their potential for radioligand therapy, opening up new avenues for treating a wide array of FAP-positive malignancies.
Future research will likely focus on further optimizing these molecules, perhaps through the development of even higher-order multimers (tetramers) or by creating bispecific agents that target FAP and another tumor antigen simultaneously. As more data from ongoing and future clinical trials become available, FAPI-based agents are poised to become an indispensable tool in the precision oncology armamentarium.
References
The Biology of FAP and the Mechanism of FAPI-2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biological functions of Fibroblast Activation Protein (FAP), a critical player in the tumor microenvironment, and the therapeutic and diagnostic potential of FAPI-2, a targeted inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors.[1][2][3] Its expression in healthy adult tissues is minimal, making it an attractive and highly specific target for cancer diagnosis and therapy.[4] FAP plays a crucial role in tumorigenesis by modulating the tumor microenvironment through several mechanisms, including extracellular matrix (ECM) remodeling, promoting angiogenesis, and inducing immune suppression.[5]
Biological Functions and Signaling Pathways of FAP
FAP's pro-tumorigenic effects are mediated through its enzymatic activity and its interaction with key signaling pathways.
Extracellular Matrix Remodeling
FAP possesses both dipeptidyl peptidase and endopeptidase activity, allowing it to degrade components of the extracellular matrix, such as denatured type I collagen (gelatin). This remodeling of the ECM facilitates tumor cell invasion and metastasis. FAP-expressing fibroblasts can create a permissive microenvironment that enhances the invasive velocity and directionality of cancer cells. This process is often mediated through the interaction with β1 integrin.
Angiogenesis
FAP contributes to the formation of new blood vessels within the tumor, a process known as angiogenesis. By reorganizing the ECM, FAP helps promote the invasion of endothelial cells and the growth of capillaries. Studies have shown a correlation between higher FAP expression and increased micro-vessel density in tumors.
Immune Suppression
FAP-positive CAFs create an immunosuppressive tumor microenvironment, hindering the anti-tumor immune response. This is achieved through several mechanisms:
-
Secretion of Immunosuppressive Cytokines: FAP+ CAFs secrete cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which inhibit the function of T cells.
-
Recruitment of Immunosuppressive Cells: FAP-driven signaling can lead to the recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) into the tumor microenvironment.
-
Physical Barrier Formation: The dense ECM produced by FAP+ CAFs can act as a physical barrier, preventing immune cells from reaching and attacking cancer cells.
Key Signaling Pathways
FAP's biological functions are orchestrated through its influence on several critical intracellular signaling pathways:
-
TGF-β Signaling: TGF-β is a potent inducer of FAP expression in fibroblasts. FAP, in turn, can modulate TGF-β signaling, creating a feedback loop that promotes fibrosis and tumor progression.
-
PI3K/Akt and Ras-ERK Pathways: FAP has been shown to be an upstream regulator of the PTEN/PI3K/Akt and Ras-ERK signaling pathways, which are central to cell proliferation, survival, and motility.
-
STAT3-CCL2 Signaling: FAP can trigger the activation of STAT3 and the subsequent upregulation of CCL2 in CAFs. This signaling axis promotes tumor growth by recruiting immunosuppressive MDSCs.
Below is a diagram illustrating the major signaling pathways influenced by FAP in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [68Ga]Ga-DOTAGA-Glu(FAPi)2 Shows Enhanced Tumor Uptake and Theranostic Potential in Preclinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
The Integral Role of Fibroblast Activation Protein (FAPI) in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a critical modulator of the tumor microenvironment (TME). Its enzymatic activity and strategic location at the tumor-stroma interface position it as a key player in cancer progression, metastasis, and response to therapy. This technical guide provides an in-depth exploration of the multifaceted role of FAP in the TME, detailing its signaling pathways, summarizing quantitative expression data, and outlining key experimental methodologies for its study. The increasing interest in FAP as a therapeutic and diagnostic target underscores the importance of a comprehensive understanding of its biological functions.
Introduction to FAP in the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM), all engaged in a dynamic interplay that dictates tumor growth and dissemination.[1][2] Within this environment, CAFs are a predominant cell type, orchestrating many of the pro-tumorigenic activities.[3][4] FAP, a type II transmembrane glycoprotein, is a hallmark of activated fibroblasts and is found in abundance on CAFs in over 90% of epithelial carcinomas, while its expression in healthy adult tissues is minimal.[5] This differential expression makes FAP an attractive target for both diagnostic imaging and therapeutic intervention.
FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, enabling it to cleave various substrates, including denatured type I collagen. This enzymatic function is pivotal in the remodeling of the ECM, a process that facilitates cancer cell invasion and metastasis. Beyond its role in ECM degradation, FAP influences tumor progression through its involvement in angiogenesis, immune suppression, and chemoresistance.
FAP-Mediated Signaling and Cellular Interactions
The pro-tumorigenic functions of FAP are mediated through a complex network of signaling pathways and cellular interactions within the TME. FAP-positive CAFs are central to this network, influencing cancer cells, immune cells, and endothelial cells.
FAP's Role in Extracellular Matrix Remodeling and Invasion
FAP's primary role in the TME is the degradation and remodeling of the ECM. Its collagenolytic activity breaks down the basement membrane and interstitial matrix, creating pathways for cancer cell migration and invasion. This process is a critical step in the metastatic cascade.
Caption: FAP expressed on CAFs degrades the ECM, facilitating cancer cell invasion.
FAP and Angiogenesis
FAP-positive CAFs contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. They secrete pro-angiogenic factors, and FAP's enzymatic activity can release matrix-bound growth factors that stimulate endothelial cell proliferation and migration.
Caption: FAP-positive CAFs promote angiogenesis by secreting pro-angiogenic factors.
FAP-Mediated Immune Suppression
A critical aspect of FAP's role in the TME is its contribution to an immunosuppressive environment. FAP-expressing cells can directly suppress the activity of immune cells, such as T cells, and are involved in the recruitment of regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs), which further dampen the anti-tumor immune response. Depletion of FAP-expressing cells has been shown to elicit anti-tumor immunity.
Caption: FAP-expressing cells contribute to an immunosuppressive tumor microenvironment.
Quantitative Analysis of FAP Expression
The high expression of FAP in the tumor stroma of various cancers has been quantified using techniques such as immunohistochemistry (IHC) and positron emission tomography (PET) imaging with FAP-specific radiotracers (FAPI-PET).
FAP Expression Across Different Cancer Types
Studies have consistently shown elevated FAP levels in a wide range of solid tumors. High FAP expression is particularly prevalent in breast, pancreatic, esophageal, and lung cancers. In contrast, renal cell carcinoma, follicular lymphoma, and myeloma tend to have lower FAP expression.
Table 1: FAP Expression Levels in Various Cancers
| Cancer Type | Expression Level | Method | Reference |
| Breast Carcinoma | High | IHC | |
| Pancreatic Adenocarcinoma | High | IHC | |
| Esophageal Cancer | High | IHC | |
| Lung Cancer | High | IHC, PET | |
| Colorectal Carcinoma | High | IHC | |
| Ovarian Cancer | High | IHC | |
| Gastric Cancer | High | IHC | |
| Renal Cell Carcinoma | Low | IHC |
FAP-Targeted PET Imaging Data
FAPI-PET/CT has demonstrated high sensitivity and specificity for detecting primary tumors and metastases. The standardized uptake value (SUVmax) is a semi-quantitative measure of radiotracer uptake in a lesion.
Table 2: Representative SUVmax Values from 68Ga-FAPI PET/CT Studies
| Cancer Type | Mean SUVmax | Range of SUVmax | Reference |
| Head and Neck Cancer | 13.3 | - | |
| Lung Adenocarcinoma | - | 9.53 ± 12.07 (TBR) | |
| Gastric Cancer | Higher than FDG | - | |
| Pancreatic Cancer | Higher than FDG | - | |
| Nasopharyngeal Carcinoma | - | 8.1–39.0 | |
| Papillary Thyroid Carcinoma | - | 1.7–24.0 | |
| Hepatocellular Carcinoma | - | - |
Note: TBR stands for Tumor-to-Background Ratio. SUVmax values can vary significantly based on the specific FAPI tracer used, patient population, and imaging protocol.
Key Experimental Protocols
The study of FAP in the TME relies on a variety of experimental techniques. Below are detailed methodologies for commonly employed assays.
Immunohistochemistry (IHC) for FAP Detection
IHC is a fundamental technique to visualize the expression and localization of FAP in tissue sections.
Protocol: FAP Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3-5 minutes each).
-
Immerse in 95% ethanol (1 change, 3-5 minutes).
-
Immerse in 70% ethanol (1 change, 3-5 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Heat slides in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
-
Blocking:
-
Rinse slides with Phosphate Buffered Saline (PBS).
-
Incubate slides with a blocking buffer (e.g., 3% hydrogen peroxide in methanol to block endogenous peroxidases, followed by a protein block like 5% normal goat serum) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in an antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the 3,3'-Diaminobenzidine (DAB) substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-5 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of CAFs in the tumor stroma. A semi-quantitative analysis can be performed using scoring systems like the immunoreactive score (IRS).
-
In Vitro Cell-Based Assays
Protocol: FAP Enzymatic Activity Assay
This protocol provides a general framework for measuring the dipeptidyl peptidase activity of FAP using a fluorogenic substrate.
-
Cell Lysate Preparation:
-
Culture FAP-expressing cells (e.g., transfected cell lines or primary CAFs) to near confluency.
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Add the fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-trifluoromethylcoumarin) to the wells to initiate the reaction.
-
Include control wells with a known FAP inhibitor to determine background fluorescence.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Calculate the enzymatic activity, often expressed as relative fluorescence units (RFU) per microgram of protein per minute.
-
In Vivo Animal Models
Protocol: Xenograft Tumor Model for FAPI-PET Imaging
This protocol describes the establishment of a xenograft tumor model in mice for evaluating the in vivo targeting of FAP with radiolabeled inhibitors.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., PANC-1, a human pancreatic cancer cell line) under standard conditions.
-
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., male nude mice).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor volume using calipers at set intervals.
-
-
Radiotracer Administration and PET/CT Imaging:
-
Once the tumors reach a suitable size (e.g., 100-200 mm3), inject the radiolabeled FAPI tracer (e.g., 68Ga-FAPI) intravenously via the tail vein.
-
At a specified time post-injection (e.g., 1 hour), anesthetize the mice and perform PET/CT imaging.
-
-
Biodistribution Studies (Optional):
-
After imaging, euthanize the mice and harvest the tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Caption: Workflow for in vivo evaluation of FAPI tracers using a xenograft model.
Therapeutic Implications and Future Directions
The selective expression of FAP in the TME makes it an ideal target for various therapeutic strategies.
-
FAP-Targeted Radionuclide Therapy (Theranostics): FAP inhibitors can be labeled with therapeutic radionuclides (e.g., Lutetium-177, Actinium-225) to deliver localized radiation to the tumor stroma. This approach, known as theranostics, combines diagnosis and therapy using the same molecular target.
-
FAP-Targeted Immunotherapies: FAP-positive CAFs contribute to an immunosuppressive TME. Combining FAP-targeted therapies with immune checkpoint inhibitors is a promising strategy to enhance anti-tumor immunity. Studies have shown that FAP-targeted radioligand therapy can reprogram the TME, increasing the infiltration of CD8+ T cells and improving the response to PD-1/PD-L1 blockade.
-
FAP-Targeted Drug Conjugates: FAP inhibitors can be conjugated to cytotoxic drugs to selectively deliver them to the tumor stroma, minimizing off-target toxicity.
Future research will focus on further elucidating the complex biology of FAP, identifying novel FAP substrates, and developing more potent and specific FAP-targeted therapies. The continued development of FAPI-based imaging will also play a crucial role in patient selection, treatment monitoring, and advancing our understanding of the dynamic TME.
Conclusion
Fibroblast Activation Protein is a pivotal component of the tumor microenvironment, actively participating in key processes that drive cancer progression. Its high and specific expression on cancer-associated fibroblasts, coupled with its enzymatic functions, positions FAP as a central node in the complex interplay between tumor cells and their surrounding stroma. The ability to target FAP for both imaging and therapy has opened up new avenues in oncology, offering the potential for more precise diagnosis and personalized treatment strategies. A thorough understanding of FAP's role in the TME, facilitated by the experimental approaches outlined in this guide, is essential for harnessing its full potential as a biomarker and therapeutic target in the fight against cancer.
References
- 1. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imaging Cancer-Associated Fibroblasts (CAFs) with FAPi PET [ouci.dntb.gov.ua]
- 4. kiranpetct.com [kiranpetct.com]
- 5. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
FAPI-2 vs. FAPI-1: A Technical Deep Dive into Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology and other diseases characterized by active tissue remodeling. Small molecule inhibitors of FAP, particularly those developed for imaging and therapy (theranostics), have seen rapid development. This technical guide provides an in-depth comparison of two early-generation FAP inhibitors, FAPI-1 and FAPI-2, focusing on their molecular structures, and the implications of these structures on their biochemical and pharmacokinetic properties. This document is intended to serve as a resource for researchers and professionals in the field of drug development and molecular imaging.
Introduction to FAP and FAPI
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its expression in healthy adult tissues is generally low, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. The FAP inhibitors (FAPI) are a class of small molecules designed to bind to FAP with high affinity and selectivity. Early preclinical and clinical studies with radiolabeled FAPI have demonstrated high tumor-to-background contrast in PET imaging.
Molecular Structure: The Core Distinction
The fundamental difference between FAPI-1 and this compound lies in their functionalization for radiolabeling. FAPI-1 was initially designed for radioiodination, while this compound was developed to incorporate a chelator for labeling with metallic radionuclides, significantly enhancing its versatility for theranostic applications.
FAPI-1: The Iodinated Precursor
FAPI-1 is a quinoline-based molecule designed for labeling with radioiodine (e.g., ¹²⁵I, ¹³¹I). The core structure features a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, which is responsible for its binding to the active site of FAP. For radioiodination, a phenolic precursor is typically used to allow for electrophilic substitution of iodine onto the aromatic ring.
This compound: The Chelator-Conjugated Derivative
This compound represents a significant evolution from FAPI-1. It incorporates the same FAP-binding motif but is conjugated to a chelator, typically 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This modification allows for the stable chelation of various radiometals, most notably Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. The introduction of the DOTA chelator is achieved through a linker, which connects the chelator to the core FAPI structure. The length and composition of this linker can influence the pharmacokinetic properties of the molecule.
Conceptual representation of FAPI-1 and this compound structures.
Quantitative Data Comparison
The structural modifications from FAPI-1 to this compound and subsequent derivatives have been driven by the need to optimize binding affinity, selectivity, and pharmacokinetic profiles for clinical applications.
| Parameter | FAPI Derivative | Value | Enzyme/Cell Line | Reference |
| Binding Affinity (IC50) | FAPI-02 | 21 nM | Human FAP | [1] |
| FAPI-04 | 6.55 nM | Human FAP | [2] | |
| FAPI-46 | 13.5 nM | FAP | [3] | |
| Selectivity (IC50) | FAPI-04 | >10,000 nM | DPP4 | [3] |
| FAPI-04 | >1,000 nM | PREP | [3] | |
| FAP-2286 | >10,000 nM | DPP4 | ||
| FAP-2286 | >1,000 nM | PREP | ||
| In Vitro Uptake | ¹⁷⁷Lu-FAPI-02 | ~20% ID/10^6 cells (60 min) | HT-1080-FAP | |
| ¹²⁵I-FAPI-01 | ~20% ID/10^6 cells (10 min) | HT-1080-FAP | ||
| In Vitro Retention | ¹⁷⁷Lu-FAPI-02 | 12% of initial activity after 24h | HT-1080-FAP | |
| ¹²⁵I-FAPI-01 | 1.1% of initial activity after 24h | HT-1080-FAP |
Experimental Protocols
Synthesis of FAPI Derivatives
The synthesis of FAPI compounds generally involves a multi-step process. The core (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold is typically assembled through standard peptide coupling techniques.
General Synthesis Workflow:
General synthesis workflow for FAPI derivatives.
For FAPI-1, a precursor suitable for iodination, such as a phenol or an organotin derivative, is incorporated. The radioiodination is then typically carried out using an oxidizing agent like Chloramine-T. For this compound, a linker with a reactive functional group is attached to the core scaffold, followed by conjugation with the DOTA chelator. The final step for both is radiolabeling with the respective radionuclide.
FAP Enzymatic Activity Assay
The inhibitory potency of FAPI compounds is determined using a fluorogenic enzymatic assay.
Methodology:
-
Recombinant human FAP enzyme is incubated with a fluorogenic FAP substrate, such as Ala-Pro-7-amido-4-methylcoumarin (AMC).
-
In the presence of active FAP, the substrate is cleaved, releasing the fluorescent AMC molecule.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
-
To determine the IC50 value, the assay is performed in the presence of varying concentrations of the FAPI compound.
-
The percentage of FAP inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50.
Workflow for FAP enzymatic activity assay.
In Vitro Cell-Based Assays
Cell Uptake and Internalization:
-
FAP-expressing cells (e.g., HT-1080-FAP) are seeded in multi-well plates.
-
Radiolabeled FAPI is added to the cells and incubated for various time points.
-
At each time point, the supernatant is removed, and the cells are washed.
-
To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine buffer, pH 2.8) can be used to strip surface-bound ligand.
-
The radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) is measured using a gamma counter.
Competition Binding Assay:
-
FAP-expressing cells are incubated with a fixed concentration of radiolabeled FAPI.
-
Increasing concentrations of the corresponding non-radiolabeled FAPI ("cold" ligand) are added simultaneously.
-
After incubation, the cells are washed, and the cell-associated radioactivity is measured.
-
The data is plotted as the percentage of specific binding versus the concentration of the cold ligand to determine the IC50 value.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of FAPI is the direct inhibition of the enzymatic activity of FAP. FAP is known to cleave various substrates in the tumor microenvironment, including components of the extracellular matrix (ECM) and signaling peptides. By inhibiting FAP, FAPI can modulate the tumor microenvironment, potentially affecting tumor growth, invasion, and metastasis.
Simplified FAP signaling and point of FAPI intervention.
Conclusion
The transition from FAPI-1 to this compound marked a pivotal step in the development of FAP-targeted theranostics. The incorporation of a DOTA chelator in this compound provided a versatile platform for labeling with a wide range of radiometals, paving the way for the development of numerous next-generation FAPI derivatives with improved properties. The core (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has proven to be a robust pharmacophore for potent and selective FAP inhibition. Understanding the structure-activity relationships and the impact of modifications on pharmacokinetics is crucial for the continued development of FAP-targeted agents for the diagnosis and treatment of cancer and other diseases.
References
Preclinical Studies of FAPI-2 Inhibitors: A Technical Guide
Fibroblast Activation Protein (FAP), a serine protease, has emerged as a compelling target in oncology. Its expression is highly restricted in healthy tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types. This differential expression makes FAP an ideal candidate for targeted therapies and diagnostics. FAP is implicated in various tumor-promoting processes, including extracellular matrix remodeling, angiogenesis, and immunosuppression.[1] FAP inhibitors (FAPIs) are small molecules designed to selectively bind to and inhibit FAP. FAPI-2 is a quinoline-based, DOTA-conjugated FAPI that can be labeled with radionuclides for PET imaging and targeted radionuclide therapy.[1][2] This guide provides an in-depth overview of the preclinical evaluation of this compound inhibitors and their derivatives.
Mechanism of Action of FAP Inhibitors
FAP inhibitors function by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity. This inhibition disrupts the downstream signaling pathways that contribute to tumor progression. In the tumor microenvironment, FAP's enzymatic activity is crucial for degrading components of the extracellular matrix, which facilitates cancer cell invasion and metastasis. By inhibiting FAP, FAPI compounds can potentially impede these processes.
References
Understanding FAPI-2 Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core aspects of Fibroblast Activation Protein Inhibitor (FAPI)-2 binding affinity. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative metrics, experimental methodologies, and biological pathways associated with FAPI-2 and its derivatives.
Quantitative Binding Affinity Data
The binding affinity of various FAPI derivatives to Fibroblast Activation Protein (FAP) has been determined using multiple experimental approaches. The following table summarizes the key quantitative data, primarily presented as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). Lower values are indicative of higher binding affinity.
| Compound/Radioligand | Binding Affinity Metric | Value | Cell Line/System | Citation |
| Dimeric FAPI Constructs | ||||
| [¹⁷⁷Lu]LuDOTAGA.Glu(FAPi)₂ | Kd | 0.68 nM | PC3 xenograft mouse models | [1] |
| [⁶⁸Ga]Ga-DOTAGA.Glu(FAPi)₂ | Kd | 0.77 nM | PC3 xenograft mouse models | [1] |
| DOTAGA.Glu.(FAPI)₂ | Kd | 0.7–0.9 nM | FAP+ Cancer-Associated Fibroblasts (CAFs) | [2][3] |
| DO3A.Glu.(FAPI)₂ | Kd | 0.7–0.9 nM | FAP+ Cancer-Associated Fibroblasts (CAFs) | [2] |
| Modified FAPI-02 Derivative | ||||
| EB-FAPI-B1 | IC50 | 16.5 nM | U87MG cells | |
| FAPI-02 | IC50 | 10.9 nM | U87MG cells | |
| Novel FAPI Derivative | ||||
| FAPI-JNU | Kd | 90.98 pM | Surface Plasmon Resonance (SPR) | |
| Tetrameric FAPI Construct | ||||
| DOTA-4P(FAPI)₄ | IC50 | 15.56 nM | HT-1080-FAP cells | |
| Dimeric FAPI Construct | ||||
| DOTA-2P(FAPI)₂ | IC50 | 17.04 nM | HT-1080-FAP cells | |
| Monomeric FAPI Construct | ||||
| FAPI-46 | IC50 | 11.38 nM | HT-1080-FAP cells |
Experimental Protocols
The determination of FAPI binding affinity relies on precise and reproducible experimental protocols. The following is a detailed methodology for a competitive binding assay, a commonly used method in this field.
Competitive Radioligand Binding Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled FAPI compound by measuring its ability to compete with a radiolabeled FAPI ligand for binding to FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP, U87MG-FAP)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Radiolabeled FAPI ligand (e.g., ⁶⁸Ga-FAPI-04, ¹⁷⁷Lu-FAPI-Tz)
-
Non-radiolabeled FAPI test compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.3 M NaOH with 0.2% SDS)
-
Multi-well cell culture plates (e.g., 24-well)
-
Gamma counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed FAP-expressing cells into multi-well plates at a suitable density to achieve approximately 80% confluency on the day of the experiment. Culture the cells in medium containing 10% FBS at 37°C and 5% CO₂.
-
Preparation of Reagents:
-
Prepare a series of dilutions of the non-radiolabeled FAPI test compound in serum-free medium, covering a wide concentration range (e.g., from 10⁻⁵ M to 10⁻¹⁰ M).
-
Prepare a solution of the radiolabeled FAPI ligand at a constant, low concentration (e.g., 0.75 nM of ⁶⁸Ga-FAPI-04) in serum-free medium.
-
-
Competition Reaction:
-
On the day of the experiment, aspirate the culture medium from the cells and wash the cells once with serum-free medium.
-
To each well, add the diluted non-radiolabeled FAPI test compound.
-
Immediately add the radiolabeled FAPI ligand to all wells.
-
For total binding control wells, add only the radiolabeled ligand without any competitor.
-
For non-specific binding control wells, add the radiolabeled ligand along with a high concentration of the non-radiolabeled FAPI-04 to saturate the FAP receptors.
-
-
Incubation: Incubate the plates at 37°C for 1 hour to allow the binding to reach equilibrium.
-
Washing: After incubation, aspirate the medium from each well and wash the cells twice with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Add lysis buffer to each well and incubate for a sufficient time to ensure complete cell lysis.
-
Radioactivity Measurement: Transfer the lysate from each well to a tube and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by FAP and a typical experimental workflow for assessing FAPI compounds.
References
FAPI-2 as a Theranostic Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of malignancies, with limited presence in healthy tissues. FAP inhibitors (FAPIs), such as FAPI-2, are small molecules that can be labeled with radionuclides for both diagnostic imaging and targeted therapy. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental protocols, and clinical data, positioning it as a significant advancement in precision oncology.
Core Concept: The Theranostic Principle of this compound
The theranostic approach with this compound involves the use of a single targeting molecule for both diagnosis and therapy. For diagnostic purposes, this compound is labeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). The resulting radiotracer, ⁶⁸Ga-FAPI-2, is administered to the patient and accumulates at FAP-expressing sites, which can then be visualized and quantified using Positron Emission Tomography/Computed Tomography (PET/CT). This allows for whole-body staging of the disease, assessment of FAP expression levels in tumors, and selection of patients who are most likely to benefit from FAP-targeted therapy.
For therapeutic application, the same this compound molecule is labeled with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu). ¹⁷⁷Lu-FAPI-2 delivers targeted radiation directly to the tumor microenvironment, minimizing damage to surrounding healthy tissues. This dual-purpose capability makes this compound a powerful tool in personalized medicine.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of Fibroblast Activation Protein, a type II transmembrane serine protease. FAP is overexpressed on CAFs, which are key components of the tumor stroma and play a crucial role in tumor growth, invasion, and metastasis. By binding to FAP, this compound localizes diagnostic or therapeutic radionuclides to the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related FAPI compounds, providing a comparative overview of their performance.
Table 1: Biodistribution and Dosimetry of ⁶⁸Ga-FAPI-2
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Bladder wall | 2.41E-03 |
| Ovaries | 1.15E-03 |
| Red marrow | 8.49E-04 |
| Effective Dose (mSv/MBq) | 1.80E-02 [1] |
Data from a study by Giesel et al.[1]. An examination with 200 MBq of ⁶⁸Ga-FAPI-2 corresponds to an equivalent dose of approximately 3-4 mSv[1][2].
Table 2: Tumor Uptake of ⁶⁸Ga-FAPI Tracers in Various Cancers
| Cancer Type | Average SUVmax |
| Sarcoma | >12 |
| Esophageal Cancer | >12 |
| Breast Cancer | >12 |
| Cholangiocarcinoma | >12 |
| Lung Cancer | >12 |
| Hepatocellular Carcinoma | 6-12 |
| Colorectal Cancer | 6-12 |
| Head and Neck Cancer | 6-12 |
| Ovarian Cancer | 6-12 |
| Pancreatic Cancer | 6-12 |
| Prostate Cancer | 6-12 |
| Pheochromocytoma | <6 |
| Renal Cell Carcinoma | <6 |
| Differentiated Thyroid Cancer | <6 |
| Adenoid-cystic Carcinoma | <6 |
| Gastric Cancer | <6 |
Data for ⁶⁸Ga-FAPI-04, which shows comparable tumor uptake to ⁶⁸Ga-FAPI-2 at 1-hour post-injection[2]. SUVmax values are indicative of tracer accumulation in tumors.
Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-labeled FAPI Dimers in Sarcoma Patients
| Parameter | Result |
| Disease Control Rate (PERCIST) | 75% |
| Disease Control Rate (RECIST 1.1) | 60% |
| Partial Response (PERCIST) | 75% (3/4 patients) |
| Partial Response (RECIST 1.1) | 20% (2/10 patients) |
| Median Progression-Free Survival | ~6 months |
| Median Overall Survival | ~7 months |
Data for [¹⁷⁷Lu]Lu-DOTAGA.Glu(FAPi)₂. This dimeric FAPI tracer demonstrates the therapeutic potential of FAP-targeted radionuclide therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols for this compound.
Radiolabeling of this compound with Gallium-68
This protocol describes the manual radiolabeling of a DOTA-conjugated FAPI precursor with ⁶⁸Ga.
Methodology:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultra-pure 0.1 M hydrochloric acid.
-
Reaction Setup: In a sterile reaction vial, add the this compound precursor (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate).
-
Labeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial. Adjust the pH to the optimal range of 3.5-4.5 using a sodium acetate buffer.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purification: After cooling, pass the reaction mixture through a conditioned C18 solid-phase extraction cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elution: Elute the final product, ⁶⁸Ga-FAPI-2, from the cartridge with a small volume of ethanol (e.g., 0.5 mL) and dilute with sterile saline for injection.
-
Quality Control: Determine the radiochemical purity and specific activity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vitro Cell Binding Assay
This assay determines the binding affinity (Kd) of the radiolabeled this compound to FAP-expressing cells.
Methodology:
-
Cell Culture: Culture FAP-expressing cells (e.g., genetically engineered cell lines or primary CAFs) in appropriate media.
-
Assay Setup: Seed a known number of cells into multi-well plates and allow them to adhere.
-
Binding Experiment:
-
Total Binding: Incubate the cells with increasing concentrations of ⁶⁸Ga-FAPI-2 at 37°C for a defined period (e.g., 60 minutes).
-
Non-specific Binding: In a parallel set of wells, incubate the cells with the same concentrations of ⁶⁸Ga-FAPI-2 in the presence of a large excess of non-radiolabeled this compound to block specific binding.
-
-
Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound radiotracer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding. Plot the specific binding against the concentration of ⁶⁸Ga-FAPI-2 and fit the data using a non-linear regression model to calculate the dissociation constant (Kd).
In Vivo Biodistribution Study in Animal Models
This study evaluates the distribution, uptake, and clearance of the radiolabeled this compound in a living organism.
References
initial in-vitro research on FAPI-2
An in-depth analysis of the initial in-vitro research on the Fibroblast Activation Protein Inhibitor, FAPI-2, reveals its significant potential as a diagnostic and theranostic agent. This technical guide consolidates the foundational pre-clinical data, focusing on its binding characteristics, cellular interactions, and the methodologies used for its evaluation.
Quantitative In-Vitro Data
The following tables summarize the key quantitative metrics from the initial in-vitro studies of various FAPI compounds. Data for this compound and its closely related analogue FAPI-02 are highlighted, with other derivatives provided for comparative context.
Table 1: Binding Affinity and Inhibition Potency of FAPI Derivatives
| Compound | Target | Assay Type | Cell Line / Enzyme Source | Kd (nM) | IC50 (nM) | Reference |
| 177Lu-FAPI-02 | Human FAP | Competitive Binding | HT-1080-FAP | - | 21 | [1] |
| [natGa]Ga-FAPI-46 | Human FAP | Competitive Binding | - | - | 2.2 ± 0.2 | [2] |
| DOTA.SA.FAPi | FAP | Inhibition Assay | Recombinant Human FAP | - | 4.2 ± 0.4 | [3] |
| DOTAGA.(SA.FAPi)2 | FAP | Inhibition Assay | Recombinant Human FAP | - | 6.3 ± 0.7 | [3] |
| [natIn]In-FAPI-46 | FAP | Competitive Binding | U87MG | - | 1.0 ± 0.2 | [4] |
| DOTAGA.Glu.(FAPI)2 | FAP | Saturation Binding | FAP+ CAFs | 0.7-0.9 | - | |
| DO3A.Glu.(FAPI)2 | FAP | Saturation Binding | FAP+ CAFs | 0.7-0.9 | - | |
| FAPI-04 | Human FAP | Inhibition Assay | - | - | 6.55 |
Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) measures the functional potency of an inhibitor. A lower value for both indicates higher affinity/potency.
Table 2: Cellular Uptake and Internalization
| Compound | Cell Line | Incubation Time | Internalized Fraction (%ID/million cells) | Total Binding (%ID/million cells) | Reference |
| 177Lu-FAPI-02 | HT-1080-FAP | 60 min | 19.34 (96% of total) | 20.15 ± 1.74 | |
| 68Ga-DOTA-2P(FAPI)2 | CT26-FAP | 60 min | Gradual increase observed | - |
%ID refers to the percentage of the initial dose of the radiolabeled compound.
Experimental Protocols
The characterization of this compound and its analogues involves a series of standardized in-vitro assays to determine their specificity, affinity, and behavior in a biological context.
Competitive Binding and Inhibition Assays
These assays are fundamental to determining the binding affinity (Kd) and inhibitory potency (IC50) of a FAPI compound.
-
Objective: To quantify the ability of a non-labeled FAPI compound to compete with a radiolabeled equivalent for binding to the FAP enzyme.
-
Methodology:
-
Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP, U87MG) are cultured in appropriate media and seeded in multi-well plates.
-
Incubation: Cells are incubated with a constant concentration of a radiolabeled FAPI tracer (e.g., 177Lu-FAPI-02, 111In-FAPI-46).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., FAPI-02) are added to the wells.
-
Equilibration: The mixture is incubated for a defined period (e.g., 60 minutes) at 37°C to allow binding to reach equilibrium.
-
Washing: Unbound tracer is removed by washing the cells with a cold buffer solution (e.g., PBS).
-
Measurement: The radioactivity in the cells is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Internalization and Efflux Assays
These experiments measure the rate and extent to which FAPI compounds are internalized by cells and how long they are retained.
-
Objective: To assess whether the FAP-FAPI complex is internalized and to measure the retention time of the compound inside the cell.
-
Methodology:
-
Internalization:
-
FAP-expressing cells are incubated with the radiolabeled FAPI compound for various time points (e.g., 10 min to 24 h).
-
At each time point, the supernatant containing the unbound compound is collected.
-
An acidic buffer (e.g., glycine buffer, pH 2.8) is used to wash the cells, which strips off the surface-bound radioligand. This fraction represents the extracellularly bound compound.
-
The cells are then lysed (e.g., with NaOH) to release the internalized compound.
-
The radioactivity of all three fractions (supernatant, acid wash, lysate) is measured.
-
-
Efflux:
-
Cells are first incubated with the radiolabeled compound for a set period (e.g., 1 hour) to allow for binding and internalization.
-
The medium is then replaced with a fresh, compound-free medium.
-
The amount of radioactivity remaining in the cells is measured at various time points (e.g., 1 to 24 hours) to determine the rate of efflux.
-
-
Stability Assays
-
Objective: To evaluate the stability of the radiolabeled FAPI compound in physiological conditions.
-
Methodology:
-
The radiolabeled FAPI compound is incubated in phosphate-buffered saline (PBS) and fetal bovine serum or human serum at 37°C.
-
Samples are taken at different time points (e.g., up to 4 hours).
-
The integrity of the compound is analyzed using techniques like radio-HPLC to determine the percentage of the intact radiotracer.
-
Visualized Workflows and Pathways
The following diagrams illustrate the typical experimental workflows used in the in-vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel dimeric dual-modality FAP-targeted agents with favorable tumor retention for image-guided surgery: a preclinical study | springermedizin.de [springermedizin.de]
- 3. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for FAPI-2 Radiolabeling in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Fibroblast Activation Protein Inhibitor (FAPI) tracers, specifically focusing on quinoline-based derivatives like FAPI-2, for Positron Emission Tomography (PET) imaging. The methodologies outlined below are based on established procedures for similar FAPI molecules and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of a wide variety of tumors and its limited presence in healthy tissues. FAP inhibitors (FAPI) radiolabeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), are valuable tools for the non-invasive imaging of FAP-expressing tumors. This document details the radiolabeling of this compound, a quinoline-based FAP inhibitor, for PET imaging applications.
Signaling Pathway and Targeting Mechanism
Fibroblast Activation Protein is a type II transmembrane serine protease expressed on cancer-associated fibroblasts (CAFs). FAP plays a crucial role in tumor growth, invasion, and metastasis by remodeling the extracellular matrix. FAPI radiotracers bind with high affinity to FAP, allowing for the visualization of FAP-expressing tissues using PET imaging.
Synthesizing FAPI-2 for Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Fibroblast Activation Protein Inhibitor (FAPI)-2, a promising quinoline-based radiopharmaceutical for clinical research in oncology and other diseases characterized by fibroblast activation. This document outlines the chemical synthesis of the FAPI-2 precursor, its subsequent radiolabeling with Gallium-68 (⁶⁸Ga), and the necessary quality control procedures.
Overview of this compound
Fibroblast Activation Protein (FAP) is a cell-surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of tumors.[1][2] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound is a potent and selective inhibitor of FAP that can be labeled with positron-emitting radionuclides like ⁶⁸Ga for Positron Emission Tomography (PET) imaging.[3][4] ⁶⁸Ga-FAPI-2 PET imaging has shown rapid and high tumor uptake with low background signals in various cancers, offering advantages over traditional imaging agents like [¹⁸F]FDG.[3]
Chemical Synthesis of this compound Precursor
The synthesis of the this compound precursor, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-6-hydroxy-4-quinolinecarboxamide, is a multi-step organic synthesis process. A plausible synthetic route, based on established methods for similar quinoline-based FAP inhibitors, is described below.
Logical Flow of this compound Precursor Synthesis
Caption: Logical workflow for the synthesis of the this compound precursor.
Experimental Protocol: Synthesis of this compound Precursor
Step 1: Synthesis of Glycyl-(S)-2-cyanopyrrolidine (Intermediate 2)
-
To a solution of (S)-2-cyanopyrrolidine in a suitable organic solvent (e.g., dichloromethane), add a protected glycine derivative (e.g., Boc-glycine) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Remove the protecting group (e.g., Boc) using standard deprotection conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Purify the resulting glycyl-(S)-2-cyanopyrrolidine by column chromatography.
Step 2: Activation of 6-Hydroxyquinoline-4-carboxylic acid (Intermediate 1)
-
Dissolve 6-hydroxyquinoline-4-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
Step 3: Coupling and Final this compound Precursor Synthesis
-
To the solution of the activated 6-hydroxyquinoline-4-carboxylic acid (Intermediate 1), add a solution of glycyl-(S)-2-cyanopyrrolidine (Intermediate 2) in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound precursor.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Radiolabeling of this compound with Gallium-68
The this compound precursor is radiolabeled with ⁶⁸Ga, which is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator. The process involves the chelation of ⁶⁸Ga³⁺ by the DOTA moiety implicitly part of the broader FAPI inhibitor design for radiometal labeling, though the specific this compound structure provided does not explicitly show a chelator. For practical application as a PET tracer, a chelator like DOTA would be conjugated to the this compound pharmacophore. The following protocol assumes a DOTA-conjugated this compound precursor.
Radiolabeling Workflow
Caption: Experimental workflow for the radiolabeling of DOTA-FAPI-2 with ⁶⁸Ga.
Experimental Protocol: ⁶⁸Ga-Labeling of DOTA-FAPI-2
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Precursor Preparation: In a reaction vial, dissolve 10-50 µg of the DOTA-FAPI-2 precursor in a suitable buffer, such as sodium acetate or HEPES, to maintain a pH between 3.5 and 4.5.
-
Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the vial containing the precursor. Heat the reaction mixture at 90-95°C for 5-10 minutes.
-
Purification: After cooling, purify the reaction mixture using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-FAPI-2 with a small volume of ethanol (e.g., 0.5 mL).
-
Dilute the final product with sterile saline for injection.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC). The radiochemical purity should typically be >95%.
-
pH: Measure the pH of the final product solution, which should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and pass endotoxin testing according to pharmacopeial standards.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and radiolabeling of FAPI derivatives. Data for this compound are extrapolated from closely related analogues like FAPI-46 and DOTA-2P(FAPI)₂.
Table 1: Synthesis and Characterization of FAPI Precursors
| Parameter | FAPI Analogue | Value | Reference |
| Chemical Purity | Ac-FFAPi | 98% | |
| Yield | Ac-FFAPi | 60% | |
| Molecular Formula | This compound | C₄₀H₅₆N₁₀O₁₀ | MedchemExpress |
| CAS Number | This compound | 2370952-98-8 | MedchemExpress |
Table 2: Radiolabeling and Quality Control of ⁶⁸Ga-FAPI Derivatives
| Parameter | FAPI Derivative | Value | Reference |
| Precursor Amount | FAPI-46 | 50 µg | |
| Reaction Temperature | FAPI-46 | 90 °C | |
| Reaction Time | FAPI-46 | 4 min | |
| Radiochemical Yield (decay-corrected) | [⁶⁸Ga]Ga-FAPI-46 | 72.6 ± 4.9% | |
| Radiochemical Purity | [⁶⁸Ga]Ga-FAPI-46 | 97.6 ± 0.3% | |
| Specific Activity | ⁶⁸Ga-DOTA-2P(FAPI)₂ | 37 GBq/µmol |
Signaling Pathway and Mechanism of Action
This compound targets FAP expressed on cancer-associated fibroblasts, which are key components of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis.
Caption: Mechanism of action of [⁶⁸Ga]Ga-FAPI-2 in the tumor microenvironment.
Conclusion
This document provides a detailed overview and protocols for the synthesis of this compound for clinical research. The synthesis of the this compound precursor is achievable through standard organic chemistry techniques, and its subsequent radiolabeling with ⁶⁸Ga is a robust and high-yielding process. Adherence to the described quality control procedures is essential to ensure the safety and efficacy of the radiopharmaceutical for in-human studies. The promising preclinical and early clinical data for FAPI-targeted imaging agents highlight their potential to significantly impact the diagnosis and management of cancer and other fibro-proliferative diseases.
References
- 1. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel dimeric dual-modality FAP-targeted agents with favorable tumor retention for image-guided surgery: a preclinical study | springermedizin.de [springermedizin.de]
Application Notes and Protocols for FAPI-2 PET/CT Imaging in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fibroblast Activation Protein Inhibitor (FAPI)-2 Positron Emission Tomography/Computed Tomography (PET/CT) imaging in oncology. This document details the underlying principles, experimental protocols, and quantitative data to guide researchers and professionals in utilizing this innovative imaging modality.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of tumors, including a majority of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] FAPI-2, a quinoline-based inhibitor of FAP, can be labeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging, offering high-contrast images of tumors and their metastases.[3][4]
Applications in Oncology
⁶⁸Ga-FAPI PET/CT has demonstrated significant promise in the diagnosis, staging, and monitoring of various cancers, often outperforming the current standard, ¹⁸F-FDG PET/CT, in specific indications.
-
Broad Applicability: High uptake of ⁶⁸Ga-FAPI has been observed in a multitude of tumor types, with the highest average SUVmax values found in sarcoma, esophageal, breast, cholangiocarcinoma, and lung cancer.
-
Improved Tumor Delineation: Due to low background uptake in most normal tissues, including the brain and liver, FAPI PET/CT provides excellent tumor-to-background ratios, leading to high-contrast images and clear delineation of tumor boundaries. This is particularly advantageous for tumors in organs with high physiological FDG uptake.
-
Enhanced Detection of Metastases: Studies have shown that FAPI PET/CT can be more sensitive than FDG PET/CT in detecting certain metastatic lesions, including those in the peritoneum, lymph nodes, and brain.
-
Gastrointestinal Cancers: In gastric cancer, ⁶⁸Ga-FAPI PET/CT has shown higher sensitivity for primary tumors and metastases compared to ¹⁸F-FDG PET/CT. For lower gastrointestinal tract tumors, it has led to changes in TNM staging and management in a significant portion of patients.
-
Breast Cancer: ⁶⁸Ga-FAPI PET/CT has demonstrated high sensitivity in detecting primary breast lesions and metastases, with significantly higher SUVmax values than FDG in some cases.
-
Lung Cancer: FAPI PET/CT shows high uptake in non-small cell lung cancer and its metastases, potentially improving staging and radiotherapy planning.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the uptake of ⁶⁸Ga-FAPI and ¹⁸F-FDG in different tumor types. The values are presented as maximum standardized uptake value (SUVmax) and tumor-to-background ratio (TBR).
| Cancer Type | Tracer | Primary Tumor SUVmax (mean ± SD) | Metastasis SUVmax (mean ± SD) | Reference |
| Various Cancers (Pooled) | ⁶⁸Ga-FAPI-04 | 11.5 ± 5.5 | 10.0 ± 6.3 | |
| Breast Cancer | ⁶⁸Ga-FAPI-04 | Significantly higher than FDG | Significantly higher than FDG (lymph node, lung, bone) | |
| Gastrointestinal Cancers (Gastric) | ⁶⁸Ga-FAPI-04 | Higher sensitivity than FDG | Higher sensitivity than FDG (lymph node, distant, peritoneal) | |
| Lower Gastrointestinal Tract | ⁶⁸Ga-FAPI-04/-46 | - | Liver Metastases: 9.1 | |
| Head and Neck Cancers | ⁶⁸Ga-FAPI | 14.6 ± 4.4 | - |
| Cancer Type | Tracer | Primary Tumor TBR (mean) | Metastasis TBR (mean) | Reference |
| Various Cancers (Pooled) | ⁶⁸Ga-FAPI | High | High | |
| Head and Neck Cancers | ⁶⁸Ga-FAPI-04 | 10.9 (vs. FDG) | - | |
| Lower Gastrointestinal Tract | ⁶⁸Ga-FAPI-04/-46 | > 3 | > 3 |
Experimental Protocols
Radiolabeling of ⁶⁸Ga-FAPI-2
This protocol is adapted from a method for ⁶⁸Ga-FAPI-46 and can be optimized for this compound.
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (2.5 M)
-
Ascorbic acid solution (20% in water)
-
Ethanol
-
Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)
-
Sterile saline (0.9%)
-
Phosphate buffer
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a reaction vial, mix the this compound precursor (e.g., 20 nmol) with ascorbic acid solution.
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.3–3.6 using sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 20 minutes.
-
After cooling, pass the reaction mixture through an SPE cartridge to trap the ⁶⁸Ga-FAPI-2.
-
Wash the cartridge with sterile water.
-
Elute the purified ⁶⁸Ga-FAPI-2 from the cartridge using ethanol.
-
Dilute the final product with sterile saline and adjust the pH to approximately 7 with phosphate buffer for injection.
-
Perform quality control to determine radiochemical purity and other required parameters.
Patient Preparation
-
Hydration: Patients should be well-hydrated before the scan to facilitate the clearance of the radiotracer.
-
Fasting: Unlike ¹⁸F-FDG PET/CT, fasting is not required for FAPI PET/CT.
-
Medications: No specific medication adjustments are generally necessary.
Image Acquisition
-
Tracer Injection: Administer 100-200 MBq (or approximately 2 MBq/kg) of ⁶⁸Ga-FAPI-2 intravenously.
-
Uptake Time: Image acquisition can begin as early as 10 minutes post-injection, with an optimal uptake time typically between 30 and 60 minutes.
-
Scanning:
-
The patient should void immediately before the scan.
-
Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
Data Analysis
-
Image Reconstruction: Reconstruct PET images using an ordered-subset expectation maximization (OSEM) algorithm.
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) around tumor lesions and in normal tissues (e.g., liver, blood pool) for background comparison.
-
Calculate the maximum and mean standardized uptake values (SUVmax and SUVmean) for the tumor lesions.
-
Calculate the tumor-to-background ratio (TBR) by dividing the tumor SUVmax by the mean SUV of a background region.
-
Visualizations
Caption: FAP signaling in the tumor microenvironment.
Caption: Experimental workflow for this compound PET/CT imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 4. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patient Selection for FAP-Targeted Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an exceptional target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics.[3][4][5] Small molecule FAP inhibitors (FAPI), such as those in the FAPI-2 series and related compounds (e.g., FAPI-04, FAPI-46), can be labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) for radioligand therapy (RLT).
These application notes provide a comprehensive overview of the criteria for selecting patients for FAPI-targeted therapy, present key quantitative data, and detail essential experimental protocols for assessing patient eligibility.
Patient Selection Criteria for FAPI Radioligand Therapy
The selection of patients for FAPI-RLT is a critical step to maximize therapeutic benefit and minimize risks. The primary criterion is the confirmation of FAP expression in tumor lesions, typically assessed by ⁶⁸Ga-FAPI PET/CT. Below are generalized inclusion and exclusion criteria based on ongoing clinical studies.
Inclusion Criteria
-
Histologically Confirmed Malignancy : Patients must have a confirmed diagnosis of a solid tumor. In cases where a biopsy is not feasible, strong oncological evidence from CT or MRI scans is required.
-
Evidence of FAP Expression : Positive uptake on a baseline ⁶⁸Ga-FAPI PET/CT scan is mandatory. A positive lesion is defined as having a radioligand concentration significantly higher than the surrounding background tissue.
-
Metastatic or Advanced Disease : Patients typically have late-stage or metastatic cancer that is progressing on approved therapies.
-
Age : Patients must generally be 18 years of age or older.
-
Performance Status : Adequate performance status, commonly an Eastern Cooperative Oncology Group (ECOG) score of 2 or less, indicating the patient is ambulatory and capable of self-care.
-
Inconclusive Standard Imaging : Patients for whom standard imaging, such as ¹⁸F-FDG PET/CT, is inconclusive or shows low avidity may be considered.
Exclusion Criteria
-
Pregnancy or Breastfeeding : Female patients who are pregnant or breastfeeding are excluded.
-
Severe Comorbidities : Patients with severe, uncontrolled medical conditions such as severe liver or kidney disease (e.g., serum creatinine > 3.0 mg/dl) may be excluded.
-
Contraindications to PET/CT : Inability to tolerate a PET/CT scan (e.g., severe claustrophobia).
-
Concurrent Malignancies : The presence of a second primary tumor may be an exclusion criterion in some studies.
-
Pediatric Patients : Studies often exclude pediatric patients who would require sedation.
Quantitative Data for Patient Stratification
Quantitative analysis of FAPI-PET scans is crucial for patient selection. The maximum Standardized Uptake Value (SUVmax) is a key metric.
Table 1: Comparison of ⁶⁸Ga-FAPI and ¹⁸F-FDG PET/CT in Various Cancers
| Cancer Type | ⁶⁸Ga-FAPI SUVmax (Mean ± SD) | ¹⁸F-FDG SUVmax (Mean ± SD) | Key Findings |
| Lung Neoplasms | 6.9 ± 5.3 | 5.3 ± 5.4 | FAPI-PET showed a higher detection rate for primary lesions (91.4% vs. 77.1%) and higher tumor uptake. |
| Breast Cancer | 10.1 (Median) | 6.8 (Median) | FAPI-PET demonstrated superior sensitivity for detecting primary lesions and metastases. |
| Pancreatic Cancer | 9.6 (Median) | 6.2 (Median) | FAPI-PET showed significantly higher tracer uptake. |
| Head and Neck Cancer | 11.7 (Median) | 8.8 (Median) | FAPI-PET can be superior in detecting local and regional disease. |
| Sarcoma | 14.2 (Median) | 5.7 (Median) | ⁶⁸Ga-FAPI demonstrated some of the highest uptake in sarcoma. |
| Esophageal Cancer | 11.2 ± 6.0 | 9.0 ± 5.0 | FAPI-PET may be crucial for radiotherapy planning due to higher tumor-to-background ratios. |
Table 2: Correlation of ⁶⁸Ga-FAPI-46 PET with FAP Immunohistochemistry (IHC)
| Tissue Type | Mean ⁶⁸Ga-FAPI-46 SUVmax (± SD) | Mean FAP IHC Score (± SD) | Correlation (r-value) |
| Cancer Tissue | 7.4 ± 4.6 | 2.38 ± 0.65 | 0.85 (p < 0.001) |
| Normal Tissue | 1.6 ± 1.2 | 0.54 ± 0.66 | N/A |
| Data from a prospective study demonstrating that ⁶⁸Ga-FAPI-46 PET biodistribution strongly correlates with FAP expression in tissue samples. |
Experimental Protocols
Accurate and reproducible methods for assessing FAP expression are essential for patient selection.
Protocol: ⁶⁸Ga-FAPI PET/CT Imaging
Objective : To non-invasively quantify FAP expression in tumor lesions for patient selection and response assessment.
Materials :
-
⁶⁸Ga-labeled FAPI radiotracer (e.g., ⁶⁸Ga-FAPI-2, ⁶⁸Ga-FAPI-46).
-
PET/CT scanner.
-
Intravenous injection supplies.
Procedure :
-
Patient Preparation : No special preparation, such as fasting, is required.
-
Radiotracer Administration : Intravenously inject the ⁶⁸Ga-FAPI tracer at a dose of approximately 1.5-2 MBq/kg body weight.
-
Uptake Time : The optimal uptake time can vary. While scans can be acquired as early as 10-20 minutes post-injection, an uptake time of 30 to 60 minutes is commonly used to allow for sufficient tracer accumulation and background clearance, providing a good compromise for clinical feasibility. For some tracers like [¹⁸F]AlF-FAPI-74, a 60-minute uptake time is recommended.
-
Image Acquisition : Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
-
Image Analysis :
-
Reconstruct PET data using standard algorithms.
-
Analyze images qualitatively (visual assessment of uptake) and quantitatively.
-
Draw regions of interest (ROIs) around avid lesions to calculate SUVmax, SUVmean, and tumor-to-background ratios (TBR).
-
A positive finding is typically defined by focal uptake greater than the surrounding background, which is not attributable to physiological expression.
-
Protocol: FAP Immunohistochemistry (IHC)
Objective : To validate FAP expression in tumor tissue, often for correlating with PET imaging data in a research or validation setting.
Materials :
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm).
-
Primary antibody against FAP.
-
Secondary antibody and detection system (e.g., HRP-DAB).
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Microscope.
Procedure :
-
Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval : Perform heat-induced epitope retrieval to unmask the antigen. The specific time and temperature should be optimized for the antibody in use.
-
Blocking : Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites using a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation : Incubate sections with the primary anti-FAP antibody at a predetermined optimal concentration and duration (e.g., overnight at 4°C).
-
Secondary Antibody and Detection : Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining : Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting : Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Scoring : Analyze the slides under a microscope. FAP expression in CAFs is typically evaluated using a semi-quantitative scoring system based on the intensity of the staining (e.g., 0=negative, 1=weak, 2=strong).
Visualized Pathways and Workflows
Mechanism of FAP in the Tumor Microenvironment
Caption: Role of FAP in the TME and the mechanism of FAPI-targeted radioligand therapy.
Patient Selection Workflow for FAPI Therapy
Caption: Logical workflow for selecting patients for FAPI-targeted radioligand therapy.
References
Application Notes and Protocols for Dosimetry Calculations in FAPI-2 Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2][3] This selective expression makes FAP an attractive target for both diagnostic imaging and targeted radioligand therapy. FAP inhibitors (FAPI) can be labeled with diagnostic radionuclides (e.g., Gallium-68) for PET imaging or with therapeutic radionuclides (e.g., Lutetium-177, Yttrium-90) for radioligand therapy. FAPI-2 is one of the early quinoline-based FAP inhibitors that has been investigated for these purposes. Accurate dosimetry calculations are crucial for the clinical translation of FAPI-based radioligand therapies to ensure sufficient radiation dose is delivered to the tumor while minimizing toxicity to healthy organs.
These application notes provide a summary of dosimetry data for various FAPI radiopharmaceuticals and detailed protocols for performing dosimetry calculations for this compound radioligand therapy.
Quantitative Dosimetry Data
The following tables summarize the reported absorbed doses for various FAPI radioligands in selected organs. It is important to note that dosimetry can vary based on the specific FAPI molecule, the radionuclide used, and individual patient characteristics.
Table 1: Absorbed Organ Doses for ⁶⁸Ga-labeled FAPI Radiopharmaceuticals
| Organ | ⁶⁸Ga-FAPI-2 (mGy/MBq) | ⁶⁸Ga-FAPI-4 (mGy/MBq) | ⁶⁸Ga-FAPI-46 (mGy/MBq) |
| Bladder Wall | 0.048 | 0.048 | 0.0241 |
| Kidneys | 0.016 | 0.016 | 0.015 |
| Liver | 0.010 | 0.010 | 0.012 |
| Spleen | 0.008 | 0.008 | 0.009 |
| Red Marrow | 0.007 | 0.007 | 0.00849 |
| Ovaries | - | - | 0.0115 |
| Effective Dose (mSv/MBq) | 0.0180 | 0.0164 | 0.0078 |
Data compiled from studies on ⁶⁸Ga-FAPI-2, ⁶⁸Ga-FAPI-4, and ⁶⁸Ga-FAPI-46.[4][5] An examination with 200 MBq of ⁶⁸Ga-FAPI-2 or ⁶⁸Ga-FAPI-4 corresponds to an effective dose of approximately 3-4 mSv. For ⁶⁸Ga-FAPI-46, an administration of 200 MBq results in an estimated total effective dose of 5.3 mSv, including the low-dose CT scan.
Table 2: Absorbed Organ and Tumor Doses for Therapeutic FAPI Radiopharmaceuticals
| Radiopharmaceutical | Organ/Tumor | Absorbed Dose (Gy/GBq) |
| ¹⁷⁷Lu-EB-FAPI | Kidney | 1.51 ± 0.74 |
| Red Marrow | 0.11 ± 0.01 | |
| Tumor | 3.51 ± 2.02 | |
| Whole-body Effective Dose (mSv/MBq) | 0.17 ± 0.04 | |
| ¹⁷⁷Lu-DOTAGA-Glu-(FAPI)₂ | Kidneys | 0.13 ± 0.04 |
| Pancreas | 0.12 ± 0.06 | |
| Liver | 0.09 ± 0.04 | |
| Spleen | 0.07 ± 0.02 | |
| Red Bone Marrow | 0.0191 ± 0.00537 | |
| Soft Tissue Tumor Lesions | 1.39 ± 0.55 | |
| Osseous Tumor Lesions | 0.71 ± 0.20 | |
| ⁹⁰Y-DOTAGA-Glu-(FAPI)₂ | Tumor | Mean 3.2-fold increase compared to ⁹⁰Y-FAPI-46 |
Data for ¹⁷⁷Lu-EB-FAPI and ¹⁷⁷Lu-DOTAGA-Glu-(FAPI)₂ are presented as mean ± standard deviation. The dimeric [⁹⁰Y]Y-DOTAGA-Glu-(FAPI)₂ showed a significant increase in tumor absorbed dose compared to the monomeric [⁹⁰Y]Y-FAPI-46.
Experimental Protocols for this compound Dosimetry
This section outlines a generalized protocol for performing internal dosimetry for this compound radioligand therapy. This protocol is based on common practices described in the literature for FAPI dosimetry studies.
Patient Selection and Preparation
-
Inclusion Criteria: Patients with confirmed malignancies known to express FAP, for whom standard therapies have failed or are not tolerated.
-
Informed Consent: Obtain written informed consent from all patients.
-
Preparation: No special preparation such as fasting is required. Patients should be well-hydrated.
Radiopharmaceutical Preparation and Administration
-
Radiolabeling: this compound is typically chelated with a radionuclide (e.g., ⁶⁸Ga for diagnostic imaging, ¹⁷⁷Lu for therapy) following established radiolabeling protocols.
-
Quality Control: Ensure radiochemical purity meets acceptable standards before administration.
-
Administration: Administer the this compound radioligand intravenously. The injected activity will depend on the radionuclide and the purpose of the study (diagnostic imaging vs. therapeutic dosimetry). For dosimetry based on a diagnostic scan, an activity of 100-200 MBq of ⁶⁸Ga-FAPI-2 is common.
Image Acquisition
-
Imaging Modality: PET/CT is the standard for ⁶⁸Ga-FAPI-2. SPECT/CT is used for ¹⁷⁷Lu-FAPI-2.
-
Time Points: Acquire whole-body scans at multiple time points post-injection to determine the biodistribution and clearance kinetics. Typical time points for ⁶⁸Ga-FAPI are 10 minutes, 1 hour, and 3 hours post-injection. For therapeutic radionuclides with longer half-lives like ¹⁷⁷Lu, later time points (e.g., 24, 48, 72, and 168 hours) are necessary.
-
Acquisition Parameters: Use standardized acquisition parameters to ensure quantitative accuracy. This includes appropriate reconstruction algorithms and corrections for attenuation, scatter, and dead time.
Image Analysis and Quantification
-
Region of Interest (ROI) Definition: On the co-registered CT images, delineate ROIs for source organs (e.g., kidneys, liver, spleen, bladder) and tumors at each time point.
-
Activity Quantification: Determine the total activity in each ROI at each time point from the quantitative PET or SPECT images. This is often expressed as a percentage of the injected dose (%ID).
-
Time-Activity Curve Generation: Plot the activity in each source organ and tumor as a function of time. Fit these data with an appropriate mathematical function (e.g., mono-exponential or bi-exponential) to generate time-activity curves (TACs).
Dosimetry Calculation
-
Residence Time Calculation: Integrate the TACs for each source organ to calculate the total number of disintegrations, also known as the residence time.
-
Absorbed Dose Calculation: Use a dosimetry software package, such as OLINDA/EXM, to calculate the absorbed doses. This software uses the Medical Internal Radiation Dose (MIRD) formalism, which requires the residence times for each source organ and standardized phantom models to calculate the absorbed dose to target organs.
Visualizations
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) plays a significant role in the tumor microenvironment by promoting tumor growth, invasion, and immunosuppression through various signaling pathways.
Caption: FAP signaling in the tumor microenvironment.
Experimental Workflow for this compound Dosimetry
The following diagram illustrates the logical flow of a typical clinical dosimetry study for this compound radioligand therapy.
Caption: Workflow for this compound radioligand therapy dosimetry.
Conclusion
The development of FAPI-targeted radioligands represents a promising strategy for the treatment of various cancers. The protocols and data presented in these application notes provide a framework for researchers and clinicians to conduct accurate dosimetry studies, which are essential for the safe and effective implementation of this compound radioligand therapy. As new FAPI derivatives, including dimeric and albumin-binding variants, continue to be developed, ongoing dosimetric evaluation will be critical to optimize their therapeutic potential.
References
- 1. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients [escholarship.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAP-Targeted Imaging: Focus on FAPI-2 and SPECT Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, with limited expression in healthy adult tissues.[1][2] This differential expression makes FAP an excellent candidate for targeted radionuclide imaging and therapy. FAP inhibitors (FAPI) have been developed and labeled with various radionuclides for both Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.
This document provides detailed application notes and protocols for FAP-targeted imaging, with a specific focus on the FAPI-2 inhibitor and its potential application in SPECT imaging. Although this compound has been primarily investigated with PET radionuclides, we present a comprehensive, exemplary protocol for ⁹⁹ᵐTc-FAPI-2 SPECT imaging, adapted from established methodologies for other ⁹⁹ᵐTc-labeled FAPI tracers.
FAP Signaling and Mechanism of FAPI Tracers
Fibroblast Activation Protein plays a crucial role in tumor progression by influencing downstream signaling pathways that promote cell proliferation, migration, and invasion. FAPI radiopharmaceuticals work by binding to FAP, which can lead to the suppression of its activity. Furthermore, the attached radionuclide allows for non-invasive imaging of FAP expression.[1]
Quantitative Data Summary of FAPI Tracers
The following tables summarize key quantitative data for various FAPI tracers from preclinical and clinical studies, providing a basis for comparison.
Table 1: In Vitro Binding Affinity of FAPI Tracers
| Tracer | IC₅₀ (nM) | Cell Line | Reference |
| ⁹⁹ᵐTc-FAPI-34 | 6.9 | HT-1080-FAP | |
| ⁹⁹ᵐTc-FAPI Derivatives | 6.4 - 12.7 | HT-1080-FAP | |
| ⁹⁹ᵐTc-H-PoFP₂ | 5.35 (Kd) | Human FAP |
Table 2: Preclinical Biodistribution of FAPI Tracers in Tumor-Bearing Mice (%ID/g)
| Tracer | Time p.i. | Tumor | Blood | Liver | Kidney |
| ⁹⁹ᵐTc-FAPI-29 | 1 h | 2.79 ± 1.19 | - | 0.63 ± 0.06 | - |
| 4 h | 1.43 ± 1.13 | - | 1.73 ± 1.33 | - | |
| ⁹⁹ᵐTc-FAPI-43 | 1 h | 2.41 ± 0.34 | - | 1.74 ± 0.28 | - |
| 4 h | 2.57 ± 0.32 | - | 1.56 ± 0.03 | - | |
| ¹⁷⁷Lu-FAPI-02 | 2 h | ~4.7 | ~0.1 | ~0.2 | ~0.5 |
Table 3: Human Dosimetry Estimates for FAPI Tracers
| Tracer | Effective Dose (mSv/MBq) | Organ with Highest Dose | Reference |
| ⁶⁸Ga-FAPI-2 | 1.80E-02 | Bladder Wall | |
| ⁶⁸Ga-FAPI-4 | 1.64E-02 | Bladder Wall | |
| ⁶⁸Ga-labeled FAPIs (median) | 0.0123 | Bladder Wall | |
| ⁹⁹ᵐTc-DP-FAPI | - (3.8 mSv total) | - |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Technetium-99m (Exemplary)
This protocol is an adaptation based on established methods for labeling other FAPI derivatives with ⁹⁹ᵐTc.
Materials:
-
This compound precursor with a suitable chelator (e.g., HYNIC, tricarbonyl core)
-
⁹⁹ᵐTc-pertechnetate (from a ⁹⁹Mo/⁹⁹ᵐTc generator)
-
Stannous chloride (SnCl₂) solution
-
Co-ligands (e.g., Tricine, EDDA)
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve the this compound precursor in a small volume of sterile water or buffer.
-
Add the stannous chloride solution to the vial.
-
If required by the chelation chemistry, add the co-ligand solution.
-
Add the freshly eluted ⁹⁹ᵐTc-pertechnetate (e.g., 1-2 GBq) to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.0-5.0 using the sodium acetate buffer.
-
Incubate the reaction vial at 100°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for clinical use.
Protocol 2: In Vitro FAP Binding Assay
This protocol determines the binding affinity and specificity of the radiolabeled this compound.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP) and control cells (e.g., wild-type HT-1080)
-
⁹⁹ᵐTc-FAPI-2
-
Unlabeled this compound (for competition assay)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed FAP-expressing and control cells in 24-well plates and culture until confluent.
-
Binding:
-
For total binding, add ⁹⁹ᵐTc-FAPI-2 to the wells with FAP-expressing cells.
-
For non-specific binding, add a mixture of ⁹⁹ᵐTc-FAPI-2 and a large excess of unlabeled this compound to another set of wells with FAP-expressing cells.
-
To assess specificity, add ⁹⁹ᵐTc-FAPI-2 to wells with control cells.
-
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove unbound tracer.
-
Lysis and Counting: Lyse the cells and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the binding affinity (e.g., Kd or IC₅₀) by performing saturation or competition experiments with varying concentrations of the radiotracer and unlabeled ligand.
Protocol 3: Preclinical SPECT/CT Imaging in Tumor-Bearing Mice
This protocol outlines the in vivo evaluation of ⁹⁹ᵐTc-FAPI-2 in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HT-1080-FAP xenografts)
-
⁹⁹ᵐTc-FAPI-2 (2-5 MBq per mouse)
-
Small animal SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Tracer Injection: Inject 2-5 MBq of ⁹⁹ᵐTc-FAPI-2 intravenously via the tail vein.
-
Image Acquisition:
-
Acquire dynamic or static SPECT/CT images at various time points post-injection (e.g., 1, 4, and 24 hours).
-
SPECT Parameters (Example): Low-energy high-resolution (LEHR) collimator, 128x128 matrix, 30 seconds per projection over 360 degrees.
-
CT Parameters (Example): Low-dose CT for attenuation correction and anatomical localization.
-
-
Image Analysis: Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and various organs to calculate the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Clinical SPECT/CT Imaging Protocol (Exemplary)
This protocol is a proposed guideline for clinical SPECT/CT imaging with a ⁹⁹ᵐTc-labeled FAPI tracer, based on studies with similar agents.
Patient Preparation:
-
No specific patient preparation such as fasting is generally required.
-
Ensure adequate hydration.
Radiopharmaceutical Administration:
-
Dose: 700-800 MBq of ⁹⁹ᵐTc-labeled FAPI administered intravenously.
-
Record the exact dose and time of injection.
Image Acquisition:
-
Timing: Whole-body planar and regional SPECT/CT imaging can be performed at 1-4 hours post-injection.
-
Whole-Body Scan: Acquire anterior and posterior planar images.
-
SPECT/CT Acquisition:
-
SPECT: LEHR collimator, 128x128 matrix, step-and-shoot acquisition with 20-30 seconds per view.
-
CT: A low-dose CT scan is performed for attenuation correction and anatomical correlation. A diagnostic quality CT with contrast may be performed if clinically indicated.
-
Image Processing and Analysis:
-
Reconstruct SPECT images using an iterative reconstruction algorithm (e.g., OSEM) with attenuation and scatter correction.
-
Fuse SPECT and CT images for accurate localization of tracer uptake.
-
Perform semi-quantitative analysis using Standardized Uptake Values (SUV) if the system is calibrated, or calculate tumor-to-background ratios for relative quantification.
Conclusion
FAPI-targeted imaging is a rapidly evolving field with significant potential to improve cancer diagnosis and management. While this compound has been primarily explored in the context of PET, the development of ⁹⁹ᵐTc-labeled this compound for SPECT imaging would broaden the accessibility of this valuable diagnostic tool. The protocols and data presented here provide a comprehensive resource for researchers and clinicians interested in advancing FAP-targeted molecular imaging. Further studies are warranted to validate the clinical utility of ⁹⁹ᵐTc-FAPI-2 SPECT imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
Application Notes and Protocols for Quality Control of FAPI-2 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed procedures for the quality control of Fibroblast Activation Protein Inhibitor (FAPI)-2 radiopharmaceuticals, with a specific focus on Gallium-68 (⁶⁸Ga) labeled FAPI derivatives such as ⁶⁸Ga-FAPI-46. Adherence to these guidelines is critical to ensure the safety, efficacy, and reproducibility of these agents in preclinical research and clinical applications.
Overview of Quality Control Procedures
The quality control (QC) of FAPI-2 radiopharmaceuticals is a multi-faceted process designed to verify the identity, purity, and safety of the final product before administration. It encompasses a series of physicochemical and biological tests to ensure the product meets predefined specifications. The primary goal is to guarantee that the radiopharmaceutical is of the highest quality, minimizing any potential risks to the patient and ensuring the accuracy of diagnostic imaging or the effectiveness of therapeutic applications.[1][2][3]
A systematic workflow is essential for the timely and efficient execution of all necessary QC tests, especially given the short half-life of radionuclides like ⁶⁸Ga.
References
Application Notes and Protocols: Combining FAPI-2 Imaging with Other Modalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) across a wide variety of epithelial cancers.[1][2] This restricted expression profile, with low levels in most normal adult tissues, makes FAP an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP inhibitors (FAPI) labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), have demonstrated high tumor-to-background contrast in positron emission tomography (PET) imaging.[4]
This document provides detailed application notes and protocols for combining FAPI-2 imaging with other modalities, including PET/CT, PET/MRI, and optical imaging, to enhance cancer diagnosis, staging, and treatment planning. While this compound is a key compound, data from other closely related quinoline-based FAPI tracers, such as FAPI-04 and FAPI-46, are also included to provide a comprehensive overview, as they share a similar core structure and targeting mechanism.
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth, migration, and invasion. Understanding these pathways is crucial for interpreting FAPI imaging results and for developing FAP-targeted therapies. FAP activity can influence downstream pathways such as PI3K/AKT and Ras/ERK, which are central to cell proliferation and survival.
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
I. This compound PET/CT Imaging
Positron Emission Tomography/Computed Tomography (PET/CT) is a powerful hybrid imaging modality that provides both functional information from PET and anatomical information from CT. ⁶⁸Ga-FAPI PET/CT has shown significant promise in oncology, often demonstrating superior or complementary diagnostic value compared to the standard radiotracer, ¹⁸F-FDG.
A. Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing ⁶⁸Ga-labeled FAPI tracers for PET/CT imaging in various cancers.
| Cancer Type | FAPI Tracer | Administered Activity (MBq) | Uptake Time (min) | Mean SUVmax (Primary Tumor) | Mean SUVmax (Metastases) | Tumor-to-Background Ratio | Reference(s) |
| Breast Cancer | ⁶⁸Ga-FAPI-04 | ~150 | 60 | 12.6 | 10.3 (LN), 9.4 (Bone) | High | |
| Head and Neck | ⁶⁸Ga-FAPI-04 | Not Specified | 60 | 14.6 ± 4.4 | - | High | |
| Liver Cancer (HCC) | ⁶⁸Ga-FAPI-04 | ~185 | 60 | 11.2 | - | Significantly higher than FDG | |
| Gastrointestinal | ⁶⁸Ga-FAPI-04 | 120-180 | 60 | 9.54 ± 3.74 (Metastases) | - | High | |
| Various Cancers | ⁶⁸Ga-FAPI-46 | 177 ± 35.7 | ~18 | - | - | Significantly higher in dual-tracer |
LN: Lymph Node; SUVmax: Maximum Standardized Uptake Value.
B. Experimental Protocol: ⁶⁸Ga-FAPI-2 PET/CT
This protocol provides a general framework. Specific parameters may need to be optimized based on the equipment and clinical or research question.
1. Patient Preparation:
-
No specific dietary preparation, such as fasting, is required for FAPI PET imaging, which is a significant advantage over ¹⁸F-FDG PET.
-
Ensure the patient is well-hydrated.
-
Obtain informed consent.
2. Radiotracer Administration:
-
Administer an intravenous injection of 100-200 MBq (or ~2 MBq/kg) of ⁶⁸Ga-FAPI-2.
-
The injection should be followed by a saline flush.
3. Uptake Period:
-
An uptake period of 20 to 60 minutes is recommended. Lesion uptake is relatively stable within this timeframe.
-
For certain indications, such as differentiating malignant from inflammatory lesions, later imaging at 1 to 3 hours post-injection may be beneficial.
4. Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from the vertex to the mid-thigh.
-
Typical acquisition time is 2-3 minutes per bed position.
5. Image Reconstruction and Analysis:
-
Reconstruct PET images using an ordered subset expectation maximization (OSEM) algorithm.
-
Perform qualitative analysis by visual inspection of tracer uptake.
-
For quantitative analysis, draw regions of interest (ROIs) over lesions and normal tissues to calculate SUVmax, SUVmean, and tumor-to-background ratios.
II. This compound PET/MRI Imaging
Simultaneous PET/MRI combines the high soft-tissue contrast of Magnetic Resonance Imaging (MRI) with the functional information of PET. This can be particularly advantageous for imaging tumors in complex anatomical regions like the breast, head and neck, and abdomen.
A. Quantitative Data Summary
| Cancer Type | FAPI Tracer | Administered Activity (MBq) | Uptake Time (min) | Modality | Key Findings | Reference(s) |
| Breast Cancer | ⁶⁸Ga-FAPI-46 | Not Specified | Not Specified | PET/MRI | Excellent imaging characteristics and added diagnostic value for local tumors and staging. | |
| Prostate Cancer | FAPI | Not Specified | Not Specified | PET/MRI | Clinical trial to evaluate FAPI PET/MRI for diagnosis and tracking. | |
| Liver Metastases | ⁶⁸Ga-FAPI | Not Specified | Not Specified | PET/MRI | Used for image acquisition in some studies. |
B. Experimental Protocol: ⁶⁸Ga-FAPI-2 PET/MRI
1. Patient Preparation:
-
Follow standard MRI safety screening procedures (e.g., contraindications for metallic implants).
-
No specific dietary preparation is needed for the FAPI component.
2. Radiotracer Administration:
-
Administer 100-200 MBq of ⁶⁸Ga-FAPI-2 intravenously.
3. Uptake Period:
-
An uptake time of 20-60 minutes is generally recommended.
4. Image Acquisition:
-
Position the patient in the PET/MRI scanner.
-
Acquire PET data simultaneously with diagnostic MRI sequences.
-
MRI protocols should be tailored to the specific clinical question and anatomical region of interest. This may include T1-weighted, T2-weighted, diffusion-weighted imaging (DWI), and dynamic contrast-enhanced (DCE) MRI sequences.
5. Image Reconstruction and Analysis:
-
Reconstruct PET data using MRI-based attenuation correction maps.
-
Co-register and fuse PET and MRI images for integrated analysis.
-
Quantitative analysis of PET data (SUVs) can be correlated with MRI parameters (e.g., apparent diffusion coefficient from DWI).
III. Combining this compound with Optical Imaging
The development of dual-modality FAP-targeted agents allows for preoperative nuclear imaging (PET or SPECT) followed by intraoperative fluorescence-guided surgery. This approach aims to improve the precision of tumor resection.
A. Experimental Workflow
The following diagram illustrates the workflow for using a dual-modality FAP-targeted probe.
Caption: Workflow for dual-modality FAPI imaging and guided surgery.
B. Protocol for Preclinical Evaluation of a Dual-Modality FAPI Probe
This protocol is based on preclinical studies developing such agents.
1. Synthesis of Dual-Modality Probe:
-
Synthesize a FAPI-based molecule conjugated to both a chelator for radiolabeling (e.g., DOTA for ⁶⁸Ga) and a near-infrared (NIR) fluorophore.
2. In Vitro Characterization:
-
Perform cell binding and internalization studies using FAP-expressing cell lines to confirm target specificity.
3. Animal Model:
-
Use tumor-bearing xenograft mouse models with FAP-expressing tumors.
4. In Vivo Imaging:
-
Administer the ⁶⁸Ga-labeled dual-modality probe intravenously to the mice.
-
Perform PET/CT or PET/MRI scans at various time points (e.g., 1h, 2h post-injection) to assess tumor accumulation and biodistribution.
-
At later time points (e.g., 24h, 48h), perform NIR fluorescence imaging to evaluate signal persistence for surgical guidance.
5. Ex Vivo Biodistribution:
-
After the final imaging session, euthanize the animals and harvest tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram (%ID/g).
-
Fluorescence intensity in the harvested tissues can also be measured.
Conclusion
Combining this compound imaging with other modalities like CT, MRI, and optical imaging offers a multi-faceted approach to cancer management. FAPI-PET/CT and PET/MRI provide superior anatomical and functional characterization of tumors, while the development of dual-modality probes opens new avenues for image-guided interventions. The protocols and data presented here serve as a guide for researchers and clinicians to design and implement studies utilizing these innovative imaging strategies.
References
Troubleshooting & Optimization
Technical Support Center: Improving FAPI-2 Radiolabeling Efficiency
Welcome to the technical support center for FAPI-2 radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters influencing the efficiency of this compound radiolabeling?
A1: The efficiency of this compound radiolabeling is primarily influenced by several critical parameters:
-
pH of the reaction mixture: The optimal pH is crucial for the chelation of the radioisotope. For Gallium-68 (⁶⁸Ga) labeling, a pH range of 3.5 to 5.5 is generally recommended.
-
Temperature: The reaction temperature can significantly impact the labeling kinetics. While some protocols suggest heating at temperatures around 95-100°C to improve efficiency, others have successfully performed the labeling at room temperature.[1][2]
-
Precursor concentration: An adequate concentration of the this compound precursor is necessary to achieve high radiochemical yields.
-
Molar activity: The ratio of radioactivity to the total mass of the FAPI compound can influence the labeling outcome and subsequent imaging results.
-
Purity of reagents: The quality and purity of the radioisotope, precursor, and buffer solutions are critical to prevent interference with the labeling reaction. The presence of metal ion impurities can compete with the desired radioisotope for the chelator.
Q2: How can I troubleshoot a low radiochemical yield for my ⁶⁸Ga-FAPI-2 labeling?
A2: A low radiochemical yield is a common issue. Here are several troubleshooting steps:
-
Verify pH: Ensure the pH of your reaction mixture is within the optimal range (typically 3.5-5.5 for ⁶⁸Ga). Use a calibrated pH meter for accurate measurement.
-
Check Reagent Quality:
-
⁶⁸Ge/⁶⁸Ga Generator Eluate: Ensure the generator is functioning correctly and the eluate is free of metallic impurities. The presence of other metal ions can compete with ⁶⁸Ga for the DOTA chelator.
-
Precursor Integrity: Verify the integrity and concentration of your this compound precursor. Improper storage can lead to degradation.
-
-
Optimize Reaction Conditions:
-
Purification Step: After labeling, a purification step using a C18 cartridge is often necessary to remove unreacted ⁶⁸Ga and other impurities.[2] Ensure the cartridge is properly conditioned before use.
-
Molar Dose: Increasing the amount of precursor can sometimes improve the radiochemical yield, but this will decrease the molar activity.
Q3: What is the difference between monomeric and dimeric FAPI tracers, and how does this affect radiolabeling and imaging?
A3: Monomeric FAPI tracers, like FAPI-04, consist of a single FAP-binding motif. Dimeric FAPI tracers, such as DOTAGA.(SA.FAPI)₂, contain two FAP-binding motifs. This structural difference has implications for both radiolabeling and imaging performance.
-
Radiolabeling: The fundamental radiolabeling chemistry remains similar. However, the larger molecular weight of dimers may require slight adjustments to reaction conditions.
-
Imaging Performance: Dimeric FAPI tracers have been developed to enhance tumor uptake and retention. This is attributed to an increased avidity for the FAP target. While this can lead to improved image contrast, some studies have noted higher initial background uptake with dimers compared to monomers.
Troubleshooting Guides
Issue 1: Poor Radiochemical Purity
Symptoms:
-
Multiple peaks observed on the radio-HPLC chromatogram.
-
High percentage of unbound radioisotope detected by radio-TLC.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH | Verify and adjust the pH of the reaction mixture to the optimal range (e.g., 3.5-5.5 for ⁶⁸Ga). |
| Suboptimal Temperature | Optimize the reaction temperature. Heating to 95-100°C for a defined period (e.g., 5-15 min) can drive the reaction to completion. |
| Presence of Impurities | Use high-purity water and reagents. Ensure the ⁶⁸Ge/⁶⁸Ga generator eluate is free from metallic contaminants. Consider using a cation exchange cartridge to purify the eluate. |
| Precursor Degradation | Store the this compound precursor under the recommended conditions (typically -20°C). Use a fresh vial if degradation is suspected. |
| Insufficient Incubation Time | Increase the incubation time to allow for complete complexation of the radioisotope. |
Issue 2: Inconsistent Radiolabeling Efficiency
Symptoms:
-
Significant batch-to-batch variation in radiochemical yield.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Reagent Preparation | Standardize the preparation of all solutions, including buffers and precursor dilutions. Use calibrated pipettes and balances. |
| Generator Performance Fluctuation | Monitor the performance of the ⁶⁸Ge/⁶⁸Ga generator. The elution profile and presence of contaminants can vary over time. |
| Manual Labeling Variability | Automating the radiolabeling process using a synthesis module can significantly improve consistency and reproducibility. |
| Environmental Factors | Ensure a controlled laboratory environment with stable temperature and humidity. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a comparative overview of this compound radiolabeling parameters and outcomes.
Table 1: Comparison of Radiolabeling Efficiency and Purity for Different FAPI Tracers
| FAPI Tracer | Radioisotope | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Reference |
| ⁶⁸Ga-DOTA.SA.FAPI | ⁶⁸Ga | >98% (Purity) | Not specified | |
| ⁶⁸Ga-DATA⁵m.SA.FAPI | ⁶⁸Ga | >98% (Purity) | Not specified | |
| ⁶⁸Ga-DOTAGA.Glu.(FAPI)₂ | ⁶⁸Ga | 61% (Isolated) | 88% | |
| ⁶⁸Ga-DOTA.(SA.FAPI)₂ | ⁶⁸Ga | 80-90% | >99% | |
| ⁶⁸Ga-DOTAGA.(SA.FAPI)₂ | ⁶⁸Ga | >99% | >90% | |
| ¹⁷⁷Lu-DOTAGA.(SA.FAPI)₂ | ¹⁷⁷Lu | 100% | >91% (after 144h) | |
| ⁶⁸Ga-DOTA-FAPI-2286 | ⁶⁸Ga | 85% ± 3% | >99% | |
| ⁶⁸Ga-DOTA-FAPI-46 | ⁶⁸Ga | 78% ± 3% | >98% |
Table 2: Key Experimental Parameters for ⁶⁸Ga-FAPI Labeling
| Parameter | Condition | Reference |
| pH | 4.0 | |
| Temperature | 100°C | |
| Incubation Time | 15 min | |
| Buffer | Acetate Buffer (5M) | |
| Purification | C18 light cartridge |
Experimental Protocols
Protocol 1: Manual Radiolabeling of FAPI-04 with ⁶⁸Ga
This protocol is based on the methodology described by Giesel et al. and provides a general framework for manual labeling.
Materials:
-
FAPI-04 precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl
-
5 M Acetate buffer (pH 4)
-
C18 light cartridge
-
Ethanol
-
Sterile water for injection
-
Heating block
-
Reaction vial
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 2 mL of 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, add 20 µg (23 nmol) of the FAPI-04 precursor.
-
Add 0.2 mL of 5 M acetate buffer (pH 4) to the reaction vial.
-
Transfer the 2 mL of ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 100°C for 15 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with 10 mL of water.
-
Precondition a C18 light cartridge with 5 mL of ethanol followed by 10 mL of water.
-
Load the diluted reaction mixture onto the preconditioned C18 cartridge.
-
Wash the cartridge with 10 mL of water.
-
Elute the final product, [⁶⁸Ga]Ga-FAPI-04, with 1 mL of 50% ethanol.
-
Perform quality control using radio-HPLC and radio-TLC to determine radiochemical purity and yield.
Protocol 2: Quality Control using Radio-HPLC
This is a general procedure for quality control and should be adapted based on the specific FAPI derivative and available equipment.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
C18 reverse-phase column (e.g., 3.0 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Reference standard ([natGa]Ga-FAPI).
Procedure:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 98% A / 2% B).
-
Inject a small aliquot of the radiolabeled FAPI product.
-
Run a gradient elution program. An example gradient is as follows:
-
0–2.5 min: 98/2 A/B
-
2.5–3.5 min: Linear gradient to 70/30 A/B
-
3.5–12 min: Linear gradient to 35/65 A/B
-
12–13 min: Linear gradient to 98/2 A/B
-
13–15 min: 98/2 A/B
-
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
Identify the peak corresponding to the radiolabeled product by comparing the retention time with the reference standard.
-
Calculate the radiochemical purity by integrating the area of the product peak relative to the total radioactivity detected.
Visualizations
References
- 1. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: FAPI-2 Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAPI-2 targeted therapies.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound targeted therapy.
1. Immunohistochemistry (IHC) for FAP Expression
Problem: Weak or No Staining
| Possible Cause | Recommended Solution |
| Improper Antibody Storage | Aliquot the primary antibody upon receipt and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Antibody Dilution | Perform an antibody titration to determine the optimal working concentration.[1][2] |
| Inactive Reagents | Use fresh reagents and ensure proper storage of all components, including secondary antibodies and detection systems.[3] |
| Antigen Masking | Optimize the antigen retrieval method. Try different buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and vary the heating time and temperature.[2] |
| Low FAP Expression | Use a signal amplification system to enhance the detection of low-abundance targets. |
Problem: High Background Staining
| Possible Cause | Recommended Solution |
| Endogenous Peroxidase Activity | Quench endogenous peroxidase activity by incubating the slides in a 3% hydrogen peroxide solution before applying the primary antibody. |
| Non-specific Antibody Binding | Increase the blocking step duration and use a blocking buffer containing normal serum from the same species as the secondary antibody. |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Insufficient Washing | Ensure thorough washing between antibody incubation steps. |
2. In Vitro this compound Inhibitor Activity Assays
Problem: Inconsistent or Non-reproducible Results
| Possible Cause | Recommended Solution |
| Cell Line Instability | Regularly perform cell line authentication and check for mycoplasma contamination. |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment and store stock solutions according to the manufacturer's instructions. |
| Assay Variability | Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Problem: Development of Drug Resistance in Cell Culture
| Possible Cause | Recommended Solution |
| Long-term Culture with Inhibitor | Gradually increase the concentration of the this compound inhibitor over time to select for resistant populations. |
| Activation of Bypass Pathways | Analyze resistant cells for upregulation of alternative signaling pathways using techniques like Western blotting or RNA sequencing. |
| Target Modification | Sequence the FAP gene in resistant cells to check for mutations that may prevent inhibitor binding. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to this compound targeted therapy.
1. General Questions
Q: What is FAP and why is it a target for cancer therapy?
A: Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. It is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial tumors, including breast, colorectal, and pancreatic cancers. Its expression in normal adult tissues is very limited, making it an attractive and specific target for cancer diagnosis and therapy.
Q: What are this compound inhibitors?
A: this compound inhibitors are small molecules designed to specifically bind to and inhibit the enzymatic activity of FAP. In the context of targeted therapy, these inhibitors are often linked to radionuclides to deliver localized radiation to the tumor microenvironment.
2. FAPI PET Imaging
Q: I am observing FAPI uptake in non-tumorous tissues in my PET scans. What could be the cause?
A: Non-tumor-specific uptake of FAPI radiotracers is a known phenomenon and can occur in various benign conditions. FAP is also expressed by activated fibroblasts in tissues undergoing remodeling, inflammation, or fibrosis. Common areas of non-malignant uptake include:
-
Degenerative lesions in joints and bones
-
Areas of wound healing and scarring
-
Inflammatory conditions and infections
-
Uterine tissue, with uptake correlating negatively with age
Summary of Non-Tumor Specific ⁶⁸Ga-FAPI Uptake
| Finding | Frequency in Patients (%) | Mean SUVmax (± SD) | Notes |
| Degenerative Lesions | 51.6 | 7.7 ± 2.9 | Commonly associated with joints and vertebral bones. |
| Uterine Uptake | 66.7 (in women) | 12.2 ± 7.3 | Correlates negatively with age. |
| Head and Neck Findings | 45.1 | - | Various benign conditions. |
| Muscular Uptake | - | - | Can be seen, especially after exertion. |
| Scarring/Wound Healing | - | - | FAP is involved in tissue remodeling. |
3. Overcoming Resistance to this compound Targeted Therapy
Q: What are the potential mechanisms of resistance to this compound targeted therapy?
A: While research is ongoing, potential mechanisms of resistance can be extrapolated from what is known about resistance to other targeted therapies. These can be broadly categorized as:
-
Pathway-Dependent Mechanisms:
-
Target Modification: Mutations in the FAP gene that prevent the inhibitor from binding effectively.
-
Activation of Downstream Effectors: Activation of signaling molecules downstream of FAP that promote tumor growth, even when FAP is inhibited.
-
Activation of Parallel Signaling Pathways: Upregulation of alternative pathways that bypass the need for FAP-mediated signaling.
-
-
Pathway-Independent Mechanisms:
-
Tumor Microenvironment Stimuli: Changes in the tumor microenvironment, such as the secretion of growth factors by other cell types, that support tumor survival.
-
Drug Efflux: Increased expression of drug efflux pumps that remove the this compound inhibitor from the cancer-associated fibroblasts.
-
Q: How can we experimentally investigate resistance to this compound targeted therapy?
A: A multi-pronged approach is recommended:
-
Generate Resistant Cell Lines: Culture FAP-expressing cells with increasing concentrations of the this compound inhibitor.
-
Genomic and Proteomic Analysis: Compare the resistant cell lines to the parental, sensitive cells.
-
Genomic Sequencing: Identify any mutations in the FAP gene.
-
RNA Sequencing/Microarrays: Look for changes in gene expression, particularly the upregulation of bypass signaling pathways.
-
Phospho-proteomics: Identify activated signaling pathways in the resistant cells.
-
-
Functional Assays:
-
Cell Viability Assays: Test the sensitivity of resistant cells to a panel of inhibitors targeting potential bypass pathways.
-
In Vivo Models: Use animal models to confirm the resistance phenotype and test combination therapies.
-
Q: What are some strategies to overcome resistance?
A: Strategies to overcome resistance often involve combination therapies:
-
Combination with Chemotherapy: Traditional chemotherapy can target the cancer cells directly, while this compound therapy targets the supportive stroma.
-
Combination with Other Targeted Therapies: If a bypass pathway is identified, a second targeted therapy can be used to inhibit that pathway. For example, if resistance is associated with the upregulation of the PI3K/Akt pathway, a PI3K inhibitor could be combined with the this compound inhibitor.
-
Combination with Immunotherapy: FAPI-targeted radioligand therapy has been shown to enhance the immunogenicity of the tumor microenvironment, potentially synergizing with immune checkpoint inhibitors like PD-1/PD-L1 blockers.
Experimental Protocols
1. Protocol: Immunohistochemical Staining for FAP
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., TBS or PBS).
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in the blocking solution.
-
Incubate slides with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) or the polymer-based reagent.
-
Develop the signal with a chromogen substrate (e.g., DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
2. Protocol: In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed FAP-expressing cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound inhibitor.
-
Replace the culture medium with fresh medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling in the tumor microenvironment targeted by this compound inhibitors.
References
Technical Support Center: Large-Scale Production of FAPI-2
Welcome to the Technical Support Center for the large-scale production of FAPI-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the synthesis, purification, and quality control of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the large-scale synthesis and purification of the this compound precursor.
Synthesis Troubleshooting
Issue 1: Low yield in the initial quinoline core synthesis.
-
Possible Cause: The traditional Skraup or Doebner-von Miller reactions for quinoline synthesis can have variable yields and harsh reaction conditions, which are not always amenable to large-scale production.[1][2] Starting materials, such as 6-bromoquinoline-4-carboxylic acid, can be expensive, making low-yielding initial steps costly for large-scale manufacturing.[3]
-
Solutions:
-
Alternative Synthetic Routes: Explore more modern and robust synthetic strategies. For the related FAPI-46, a streamlined process involving the condensation of lithium quinoline-4-carboxylate with a nitrile-pyrrole-substituted amine using a condensing agent like TCFH has been shown to be effective for large-scale production.[4]
-
Process Optimization: Systematically optimize reaction parameters such as temperature, reagent stoichiometry, and catalyst loading. For quinoline derivatives, catalyst-free methods or the use of greener catalysts are being explored to improve yields and reduce environmental impact.[5]
-
Raw Material Sourcing: Investigate alternative suppliers for key starting materials to reduce costs and ensure consistent quality.
-
Issue 2: Incomplete peptide coupling reaction between the quinoline core and the cyanopyrrolidine moiety.
-
Possible Cause: The peptide coupling step is critical and can be challenging to drive to completion on a large scale. Steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions can all lead to incomplete reactions and the presence of unreacted starting materials. The complexity of peptide coupling poses significant challenges when scaling up manufacturing.
-
Solutions:
-
Choice of Coupling Reagent: Select a highly efficient coupling reagent. While benzotriazole-based reagents are effective, they can have explosive properties, posing a safety risk at scale. Newer reagents like COMU can be more efficient but may have stability issues in common solvents like DMF.
-
Reaction Condition Optimization: Carefully control the temperature, reaction time, and stoichiometry of reagents. The use of additives like Oxyma Pure can enhance coupling efficiency and reduce racemization.
-
In-Process Controls (IPCs): Implement regular monitoring of the reaction progress using techniques like HPLC to determine the point of completion and avoid unnecessary side reactions.
-
Issue 3: Formation of significant impurities during synthesis.
-
Possible Cause: Side reactions, degradation of intermediates, or impurities in the starting materials can lead to the formation of byproducts that complicate purification. In quinoline synthesis, incomplete cyclization or side-chain reactions can be a source of impurities.
-
Solutions:
-
Impurity Profiling: Identify the structure of major impurities using techniques like LC-MS and NMR. Understanding the impurity formation pathway is key to mitigating it.
-
Process Parameter Control: Tightly control critical process parameters such as temperature, pH, and reaction time to minimize the formation of impurities.
-
Recrystallization of Intermediates: Purify key intermediates through recrystallization to remove impurities before they are carried into subsequent steps.
-
Purification Troubleshooting
Issue 1: Difficulty in purifying the final this compound product by reversed-phase HPLC.
-
Possible Cause: this compound is a polar molecule, which can lead to poor retention on standard C18 columns, often eluting in or near the void volume.
-
Solutions:
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of polar compounds and can provide better retention and separation.
-
Polar-Embedded Columns: These are a type of reversed-phase column with a polar group embedded in the stationary phase, which enhances the retention of polar analytes.
-
-
Mobile Phase Optimization:
-
Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention, but be aware of potential issues with removal and MS compatibility.
-
Buffer Concentration and pH: Adjusting the buffer concentration and pH of the mobile phase can significantly impact the retention and peak shape of polar quinoline compounds.
-
-
Issue 2: Peak tailing during HPLC purification.
-
Possible Cause: Peak tailing for basic compounds like quinolines is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.
-
Solutions:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) can protonate the basic quinoline nitrogen and suppress the ionization of silanols, reducing unwanted interactions.
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites and improve peak shape.
-
Column Choice: Employ a highly deactivated, end-capped column to minimize the number of accessible silanol groups.
-
Issue 3: Product degradation on silica gel during flash chromatography.
-
Possible Cause: The acidic nature of standard silica gel can cause degradation of sensitive quinoline derivatives.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound from lab to production scale?
A: The main challenges in scaling up API production include:
-
Process Consistency and Scalability: Reactions that work well at the lab scale may not behave the same way in larger reactors due to differences in mixing, heat transfer, and mass transfer.
-
Safety: The use of hazardous reagents, such as explosive precursors or highly toxic chemicals, requires careful handling and engineering controls at a large scale. Runaway reactions are also a significant concern.
-
Cost of Goods: The cost of starting materials, reagents, and solvents becomes a major factor at a large scale. Inefficient steps can make the process economically unviable.
-
Impurity Control: Maintaining a consistent impurity profile is critical for regulatory approval and product safety.
-
Regulatory Compliance: All manufacturing processes must adhere to Good Manufacturing Practices (GMP) to ensure product quality and patient safety.
Q2: What analytical techniques are recommended for quality control of this compound?
A: A comprehensive quality control strategy for this compound should include:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying and quantifying impurities, and determining the final assay of the product. A validated HPLC method with UV detection is essential.
-
Mass Spectrometry (MS): To confirm the identity of the final product and to identify the structure of any unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the this compound precursor.
-
Residual Solvent Analysis: Typically performed by Gas Chromatography (GC) to ensure that residual solvents are below the limits specified by regulatory guidelines.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q3: What are the critical stability considerations for the this compound precursor?
A: Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the this compound precursor. Key considerations include:
-
Solid-State Stability: The precursor should be stable as a solid under long-term storage conditions (e.g., controlled room temperature and humidity).
-
Solution Stability: The stability of the precursor in the solvents used for storage and in the formulation for radiolabeling should be evaluated. Degradation in solution can impact the efficiency of subsequent radiolabeling.
-
Photostability: The material should be tested for degradation upon exposure to light.
-
Forced Degradation Studies: These studies, which involve exposing the precursor to harsh conditions (acid, base, oxidation, heat, light), help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Data Presentation
Table 1: Comparison of Key Parameters for Different FAPI Compounds (Illustrative)
| Parameter | FAPI-02 | FAPI-04 | FAPI-46 | This compound (Expected) |
| Structure | Quinoline-based | Quinoline-based | Quinoline-based | Quinoline-based |
| Radiolabeling | ⁶⁸Ga, ¹⁷⁷Lu | ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu | ⁶⁸Ga, ¹⁷⁷Lu | ⁶⁸Ga, ¹⁷⁷Lu |
| Key Feature | First generation | Improved stability | Longer tumor retention | Dimeric structure |
| Tumor Retention | Short | Moderate | Long | Potentially longer |
| Lipophilicity (LogD) | Low | Moderate | Moderate | Potentially higher |
Note: This table is illustrative and based on publicly available data for related compounds. The properties of this compound may vary.
Experimental Protocols
General Protocol for HPLC Analysis of this compound Precursor
This protocol is a starting point and should be optimized and validated for your specific instrumentation and product.
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a polar-embedded column for better retention.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound precursor in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: High-level workflow for the synthesis, purification, and quality control of the this compound precursor.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
minimizing renal uptake of FAPI-2 tracers
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the renal uptake of Fibroblast Activation Protein Inhibitor (FAPI)-2 tracers.
Frequently Asked Questions (FAQs)
Q1: What is the primary clearance mechanism for FAPI-2 tracers and why is renal uptake a concern?
Fibroblast Activation Protein Inhibitor (FAPI) tracers are predominantly cleared from the body via the kidneys.[1] This rapid renal excretion leads to high tracer accumulation in the kidneys and urinary bladder.[2][3] This presents a significant challenge in clinical imaging, as high radioactivity in these areas can obscure or interfere with the detection and diagnosis of tumors in the pelvic region, such as bladder, prostate, or gynecological cancers.[4] Furthermore, in the context of FAP-targeted radioligand therapy, high renal uptake can lead to unwanted radiation-induced toxicity (nephrotoxicity).
Q2: How do different structural modifications to FAPI tracers influence their renal uptake?
Several strategies involving chemical modification of the FAPI tracer structure have been explored to alter their pharmacokinetic profiles and reduce kidney accumulation. These include:
-
Multimerization: Creating dimers or tetramers of FAPI molecules can increase their size. For instance, a FAPI dimer showed 2- to 3-fold higher tumor uptake and prolonged retention compared to its monomeric form, which can alter the tumor-to-kidney ratio.[5] However, some multimers, like FAPI tetramers, have also demonstrated increased uptake in healthy organs, including the kidneys.
-
Linker Modification: Altering the chemical linker between the FAP-binding motif and the chelator can adjust the tracer's physicochemical properties, such as hydrophilicity, which in turn affects organ distribution.
-
Albumin-Binding Moieties: Conjugating the FAPI tracer with an albumin-binding moiety, such as Evans blue, can extend its circulation time in the blood. This extended circulation, due to reversible binding to the abundant plasma protein albumin, can lead to enhanced tumor accumulation and altered biodistribution, potentially affecting the proportion cleared by the kidneys.
Q3: Can co-administration of other substances reduce the renal uptake of FAPI tracers?
Yes, co-administration of certain agents that competitively inhibit renal reabsorption pathways is a known strategy to reduce kidney uptake of various radiopharmaceuticals. While specific data on co-injection for this compound tracers is emerging, studies with other small peptides and radiopharmaceuticals have shown significant success. For example, co-injection of sodium para-aminohippurate has been shown to reduce the renal uptake of small-peptide radiopharmaceuticals by up to 83%. Similarly, solutions of positively charged amino acids like arginine and lysine are used clinically to reduce kidney uptake of radiolabeled peptides. This approach is based on saturating the renal transporters responsible for reabsorbing the tracer from the glomerular filtrate back into the bloodstream.
Q4: Does the renal function of the subject impact the measured kidney uptake of FAPI tracers?
Yes, the subject's renal function significantly impacts FAPI tracer accumulation in the kidneys. A retrospective study on [⁶⁸Ga]Ga-FAPI tracers found a significant negative correlation between the glomerular filtration rate (GFR), a key indicator of kidney function, and the tracer uptake in the renal parenchyma. Subjects with poorer kidney function (lower GFR) exhibited higher FAPI tracer accumulation. This suggests that the increased signal is not merely due to slower clearance but may reflect specific binding to activated fibroblasts in the context of chronic kidney disease and fibrosis.
Troubleshooting Guide
Issue: High renal signal is obscuring the evaluation of pelvic or abdominal lesions.
This is a common challenge due to the primary renal clearance route of FAPI tracers.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent Tracer Pharmacokinetics | Select a FAPI tracer variant with a more favorable biodistribution profile (e.g., higher tumor retention or modified clearance pathway). | Different FAPI derivatives (e.g., FAPI-46 vs. FAPI-04) have been developed to improve tumor retention and alter normal organ uptake. Novel tracers with albumin-binding moieties are designed to prolong blood circulation, which can improve tumor-to-kidney ratios over time. |
| Suboptimal Imaging Time Point | Perform dynamic or multi-time-point imaging (e.g., at 10 min, 1 hr, and 3 hrs post-injection). | FAPI tracers show rapid tumor uptake, often within 10 minutes. However, the tumor-to-background ratio, including the tumor-to-kidney ratio, changes over time. Characterizing these kinetics can help identify an optimal imaging window where the target signal is high and renal signal is minimized. |
| Inadequate Patient Hydration | Ensure the subject is well-hydrated before and after tracer injection. | Good hydration promotes faster clearance of the tracer from the renal collecting system and bladder into the urine, which can help reduce the background signal in the pelvic region. |
| Underlying Renal Impairment | Review the subject's clinical history for any signs of chronic kidney disease (CKD). Correlate imaging findings with serum creatinine or GFR. | Increased FAPI uptake can be an indicator of underlying renal fibrosis associated with CKD. This knowledge is crucial for accurate image interpretation, distinguishing pathological uptake from expected clearance. |
Quantitative Data Summary
Table 1: Comparative Biodistribution of FAPI Tracers in Kidneys (%ID/g)
| Tracer | Animal Model | Time Point (p.i.) | Kidney Uptake (%ID/g) | Reference |
| [⁹⁹ᵐTc]Tc-iFAP | Hep-G2 Tumor Mice | 30 min | 11.18 ± 1.54 | |
| [⁹⁹ᵐTc]Tc-iFAP | Hep-G2 Tumor Mice | 2 hr | 7.46 ± 1.02 | |
| [⁶⁸Ga]Ga-SB02055 | HEK293T:hFAP Mice | 1 hr | ~2.5 | |
| [⁶⁸Ga]Ga-SB04028 | HEK293T:hFAP Mice | 1 hr | 2.53 ± 0.57 | |
| [¹¹¹In]In-FAPI-46-I | U87MG Tumor Mice | 1 hr | 3.32 ± 0.36 | |
| [¹¹¹In]In-FAPI-46-Br | U87MG Tumor Mice | 1 hr | 4.41 ± 0.39 | |
| [¹¹¹In]In-FAPI-46-CH₃ | U87MG Tumor Mice | 1 hr | 4.88 ± 0.44 | |
| Note: %ID/g = percentage of injected dose per gram of tissue. Values are presented as mean ± standard deviation where available. |
Table 2: Effect of Co-administered Agents on Reducing Renal Uptake of Radiopharmaceuticals
| Radiopharmaceutical | Co-administered Agent | Animal Model | Time Point (p.i.) | % Reduction in Kidney Uptake | Reference |
| [¹⁷⁷Lu]Lu-DOTATATE | Sodium Para-aminohippurate | Wistar Rats | 1 hr | Up to 83% | |
| [¹⁷⁷Lu]Lu-DOTARGD | Sodium Para-aminohippurate | Wistar Rats | 1 hr | 80% | |
| [¹⁷⁷Lu]Lu-DOTA-JR11 | Sodium Para-aminohippurate | Wistar Rats | 1 hr | 63% | |
| [¹⁷⁷Lu]Lu-DOTATOC | Sodium Para-aminohippurate | Wistar Rats | 1 hr | 46% | |
| This table demonstrates the principle of using co-administered agents to reduce renal uptake. Specific studies for this compound tracers are needed to confirm these effects. |
Visualizations and Workflows
Caption: Strategies for modifying FAPI tracers to reduce renal uptake.
Caption: Pharmacokinetic pathway leading to FAPI tracer renal clearance.
Key Experimental Protocols
Protocol 1: Comparative In Vivo Biodistribution of a Novel FAPI Tracer
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a human tumor cell line engineered to express FAP (e.g., HT-1080-FAP) and a wild-type control (HT-1080-WT).
-
Tracer Administration: Administer a defined activity (e.g., 1-2 MBq) of the novel FAPI tracer and a reference tracer (e.g., [⁶⁸Ga]Ga-FAPI-04) intravenously via the tail vein into different cohorts of mice (n=4-5 per group per time point).
-
Tissue Harvesting: At selected time points post-injection (p.i.), such as 30, 60, and 120 minutes, euthanize the mice. Promptly dissect, weigh, and collect major organs (blood, heart, lungs, liver, spleen, pancreas, stomach, intestine, muscle, bone, and kidneys) and the tumor.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter, decay-corrected to the time of injection. Include standards of the injected radiotracer to calculate the percentage of injected dose (%ID).
-
Data Analysis: Calculate the tracer uptake in each tissue as the percentage of injected dose per gram of tissue (%ID/g). Compare the %ID/g in the kidneys between the novel tracer and the reference tracer. Calculate tumor-to-kidney ratios to assess imaging contrast.
Protocol 2: Evaluating a Co-Administered Agent to Reduce Renal Uptake
-
Study Groups: Establish at least two groups of tumor-bearing mice (n=4-5 per group).
-
Control Group: Receives only the this compound tracer.
-
Intervention Group: Receives the co-administered agent (e.g., an amino acid solution or para-aminohippurate) either immediately before or simultaneously with the this compound tracer.
-
-
Administration:
-
For the intervention group, administer the blocking agent according to a predetermined dose and timing regimen (e.g., 10 mg of para-aminohippurate injected intravenously 5 minutes prior to the tracer).
-
Administer the this compound tracer (e.g., 1-2 MBq) intravenously to all animals.
-
-
Biodistribution Analysis: At a predetermined, clinically relevant time point (e.g., 1 hour p.i.), perform tissue harvesting and radioactivity measurement as described in Protocol 1.
-
Data Analysis: Compare the %ID/g in the kidneys between the control and intervention groups. Calculate the percentage reduction in renal uptake attributable to the co-administered agent. Use an appropriate statistical test (e.g., Student's t-test) to determine if the reduction is statistically significant. Additionally, confirm that the agent does not negatively impact tumor uptake.
References
- 1. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Troubleshooting FAPI-2 Image Artifacts
Welcome to the technical support center for FAPI-2 PET/CT imaging. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into two parts:
-
Physiological & Benign Uptake (Pitfalls): Addressing common findings where FAPI tracer uptake is not related to malignancy.
-
Technical Image Artifacts: Focusing on artifacts arising from patient motion, metallic implants, and other technical factors.
Part 1: Physiological & Benign Uptake (Pitfalls)
Question: Why am I observing high FAPI tracer uptake in joints and vertebral bodies that are not suspected of malignancy?
Answer: This is one of the most common findings in FAPI PET/CT imaging. The uptake is typically due to degenerative processes such as osteoarthritis, exostosis, and enthesopathy.[1][2][3] Fibroblast activation is a key component of tissue remodeling, inflammation, and fibrosis, which are all present in degenerative joint and bone diseases.[2] On CT images, these areas of uptake often correspond to visible degenerative changes like facet joint arthritis.[2]
Question: What causes the significant FAPI uptake often seen in the uterus?
Answer: Variable physiological uterine tracer uptake is frequently reported, particularly in premenopausal women. This is due to fibroblast activation during normal physiological processes like angiogenesis and tissue remodeling in the endometrium. The intensity of this uptake has been observed to correlate negatively with age. This can sometimes complicate the interpretation of images for gynecological malignancies.
Question: I've noticed FAPI uptake in recent surgical sites and scars. Is this an indication of recurrence?
Answer: Not necessarily. FAP is significantly overexpressed by myofibroblasts during tissue remodeling and wound healing. Therefore, FAPI tracer accumulation is expected in areas of recent surgery, scarring, or trauma. It is crucial to correlate these findings with the patient's clinical history to avoid misinterpretation as malignant tissue.
Question: Can inflammatory lesions show FAPI uptake?
Answer: Yes, various inflammatory processes can lead to increased FAPI uptake. Fibroblast activation is a hallmark of inflammation. Conditions like inflammatory atheromata, pancreatitis, and even inflammatory responses to infections can show significant tracer accumulation. Distinguishing between malignant and inflammatory lesions can sometimes be challenging based on uptake values alone, although delayed imaging may help in some cases.
Part 2: Technical Image Artifacts
Question: The PET images of the thoracic and abdominal regions appear blurry. What could be the cause and how can it be fixed?
Answer: Blurring in these regions is most often caused by respiratory motion. The movement of the diaphragm and lungs during the relatively long PET acquisition causes a mismatch between the PET and CT data. This misalignment can lead to inaccurate attenuation correction and smearing of the radioactive signal.
-
Solution: Employing respiratory gating is the most effective solution. This technique monitors the patient's breathing cycle and acquires PET data only during specific phases, typically at end-expiration when motion is minimal. This ensures that the PET and CT data are better aligned, reducing motion artifacts and improving image sharpness.
Question: There are areas of unusually high and low uptake around a patient's metallic implant (e.g., dental filling, hip prosthesis). How should I interpret this?
Answer: These are characteristic metal artifacts. High-density materials like metal cause severe streaking and photon starvation on the CT scan. When this erroneous CT data is used for PET attenuation correction, it leads to a significant overestimation (hot spots) or underestimation (cold spots) of tracer activity in the surrounding tissues.
-
Solution:
-
Review Non-Attenuation-Corrected (NAC) Images: Always review the NAC PET images. These images are not affected by CT-based artifacts and can help determine if an area of high uptake is a true biological finding or an artifact. If the "hot spot" disappears on the NAC images, it is an artifact.
-
Use Metal Artifact Reduction (MAR) Algorithms: If your scanner software is equipped with MAR, reprocess the CT data using this algorithm before it is used for attenuation correction. This can significantly reduce the impact of the metal artifact on the final PET image.
-
Question: Why is there a curvilinear "cold" artifact at the dome of the liver or base of the lungs?
Answer: This is a classic respiratory motion artifact resulting from a mismatch between the diaphragm's position during the CT scan (often acquired during a breath-hold) and its average position during the longer, free-breathing PET scan. This misalignment leads to an incorrect attenuation map and a subsequent underestimation of tracer uptake in that region.
-
Solution: Similar to motion-induced blurring, respiratory gating is the primary method to correct this. Acquiring both PET and CT data at the same phase of respiration ensures proper alignment and accurate attenuation correction.
Quantitative Data Summary
While there is an overlap in FAPI uptake between benign and malignant lesions, quantitative analysis can aid in differentiation. The following table summarizes typical Standardized Uptake Value (SUVmax) measurements for various findings.
| Finding Category | Specific Lesion Type | Mean SUVmax (Range) | Reference |
| Malignant Lesions | Primary Tumors (various) | 10.6 (0.97 - 25.71) | |
| Benign Lesions (Overall) | Various | 4.2 (1.39 - 21.8) | |
| Degenerative Lesions | 7.7 (± 2.9) | ||
| Inflammatory Processes | 3.64 (Median) | ||
| Uterine Uptake (Physiological) | 12.2 (± 7.3) | ||
| Hemorrhoids | 3.64 (Median) | ||
| Fractures | 3.64 (Median) |
Note: A study suggested an SUVmax cutoff value of 5.5 to differentiate between benign and malignant lesions, with a sensitivity of 78.8% and specificity of 85.1%. However, these values should be used as a guide and always interpreted in the context of clinical information and CT findings.
Experimental Protocols
Protocol 1: Standard FAPI PET/CT Patient Preparation and Image Acquisition
-
Patient Preparation:
-
No specific patient preparation such as fasting is required.
-
Ensure the patient is well-hydrated.
-
Instruct the patient to void immediately before the scan to minimize artifacts from bladder activity.
-
-
Tracer Administration:
-
Administer the FAPI tracer intravenously.
-
Recommended administered activity for Gallium-68 (⁶⁸Ga) based FAPI tracers is 100-200 MBq (or ~2 MBq/kg).
-
Recommended administered activity for Fluorine-18 (¹⁸F) based FAPI tracers is 175-275 MBq (or 3-4 MBq/kg).
-
-
Uptake Time:
-
For ⁶⁸Ga-FAPI compounds, the recommended uptake time is between 20 and 60 minutes post-injection. An uptake time of 30-40 minutes is often a good compromise.
-
For ¹⁸F-FAPI compounds, the recommended uptake time is between 30 and 90 minutes post-injection.
-
-
Image Acquisition:
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. A diagnostic quality contrast-enhanced CT can be performed if clinically indicated.
-
PET Scan:
-
The scan range should typically be from the skull base to the mid-thigh. A vertex-to-toes scan may be considered depending on the clinical question.
-
Scanning from the thighs to the head is recommended to reduce artifacts from the bladder filling during the scan.
-
Acquisition parameters (e.g., time per bed position) will be scanner-dependent but should be optimized for adequate counting statistics.
-
-
Protocol 2: Troubleshooting Motion Artifacts with Respiratory Gating
-
Patient Setup:
-
Position the patient on the scanner bed.
-
Place the respiratory tracking system (e.g., a pressure-sensitive belt or an infrared camera with a marker block) on the patient's abdomen to monitor the respiratory cycle.
-
-
Gated CT Acquisition:
-
Acquire a 4D-CT scan, which captures images at different phases of the breathing cycle. From this, a specific phase (typically end-expiration) can be selected to create the CT attenuation map.
-
-
Gated PET Acquisition:
-
Acquire the PET data in "list mode" while concurrently recording the respiratory signal.
-
The PET data is then sorted into different temporal "bins" that correspond to different phases of the respiratory cycle.
-
-
Image Reconstruction:
-
Reconstruct the PET image using only the data from the selected respiratory phase (e.g., end-expiration bin) and the corresponding CT attenuation map from the same phase.
-
This ensures that the PET and CT data are spatially and temporally aligned, minimizing motion-related artifacts.
-
Mandatory Visualizations
Caption: Overview of potential sources for this compound PET/CT image artifacts and pitfalls.
Caption: Troubleshooting workflow for suspected attenuation correction (AC) artifacts.
Caption: Decision workflow for differentiating physiological from malignant FAPI uptake.
References
Technical Support Center: Enhancing FAPI-2 Binding Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the binding specificity of FAP inhibitors, such as FAPI-2.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems in your experiments.
| Problem / Observation | Potential Cause | Suggested Solution |
| High background or non-specific binding in assays | 1. Suboptimal blocking of non-specific sites. 2. Hydrophobic interactions of the FAPI compound. 3. Inappropriate assay buffer composition. | 1. Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat milk). 2. Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the buffer to reduce hydrophobic interactions. 3. Optimize buffer pH and salt concentration to minimize non-specific binding. |
| Low binding affinity of this compound | 1. Incorrect conformation of the FAP enzyme. 2. Degradation of the this compound compound. 3. Suboptimal experimental conditions. | 1. Ensure the use of a biologically active form of FAP. Check for proper protein folding and activity. 2. Verify the integrity and purity of your this compound stock. Store as recommended and avoid repeated freeze-thaw cycles. 3. Optimize incubation time, temperature, and pH for the binding assay. |
| Inconsistent results between experimental repeats | 1. Pipetting errors or variability in reagent concentrations. 2. Cell-based assay variability (e.g., passage number, cell density). 3. Instability of reagents over time. | 1. Use calibrated pipettes and prepare fresh dilutions of reagents for each experiment. 2. Standardize cell culture conditions and use cells within a narrow passage number range. 3. Prepare fresh buffers and solutions. Check the expiration dates of all reagents. |
| Off-target binding to other serine proteases | This compound may have inherent cross-reactivity with other proteases like Dipeptidyl Peptidase (DPP) family members or Prolyl Oligopeptidase (PREP) due to structural similarities in the active site.[1][2] | 1. Perform counter-screening against a panel of related serine proteases. 2. Utilize structural information of the FAP active site to guide rational design of more specific this compound analogs through site-directed mutagenesis of the binding pocket or chemical modification of the inhibitor.[1][2] |
| Poor in vivo tumor retention of this compound | Rapid clearance of the small molecule inhibitor from the tumor microenvironment.[3] | 1. Consider dimerization or multimerization of the FAPI molecule to increase avidity and retention. 2. Conjugate this compound to larger molecules like albumin binders or antibodies to improve pharmacokinetics. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of quinoline-based FAP inhibitors like this compound that determine binding specificity?
A1: The specificity of quinoline-based FAP inhibitors is influenced by several factors. The quinoline scaffold itself interacts with the S1 pocket of the FAP active site. Modifications to the quinoline ring, such as the position of the nitrogen atom and the addition of substituents, can significantly impact both affinity and selectivity. For instance, an N-(4-quinolinoyl) group has been shown to be highly favorable for FAP affinity. Furthermore, the linker connecting the quinoline core to a chelator or other functional groups is crucial for proper orientation within the binding site and can affect overall binding kinetics.
Q2: How can I quantitatively assess the binding specificity of my this compound variant?
A2: A competitive binding assay is a standard method to determine the binding affinity (Ki or IC50 values) of your this compound variant for FAP. To assess specificity, you should also perform these assays with closely related proteases, such as DPP-IV and PREP, to determine the selectivity index (SI), which is the ratio of Ki or IC50 values for the off-target versus the target enzyme.
Q3: What are some common off-targets for FAP inhibitors and how can I mitigate this?
A3: Common off-targets for FAP inhibitors include other members of the S9 family of serine proteases, particularly Dipeptidyl Peptidase IV (DPP-IV/CD26), DPP8, DPP9, and Prolyl Oligopeptidase (PREP), due to conserved structural features in their catalytic domains. To mitigate off-target effects, you can introduce chemical modifications to your inhibitor that exploit subtle differences in the active sites between FAP and these other proteases. For example, substitutions at the P2 position of the inhibitor can confer selectivity for FAP over PREP.
Q4: Can site-directed mutagenesis of FAP be used to understand and improve this compound binding?
A4: Yes, site-directed mutagenesis is a powerful tool to probe the interactions between this compound and the FAP binding pocket. By mutating key residues in the active site of FAP, you can identify which amino acids are critical for binding. This information can then guide the rational design of this compound analogs with improved affinity and specificity. For instance, understanding the cation-π interaction between the quinoline ring and a specific arginine residue could lead to modifications that enhance this interaction.
Q5: What is the role of dimerization in enhancing FAPI binding?
A5: Dimerization of FAP inhibitors is a strategy to increase their avidity (the overall strength of binding) and residence time at the target site. By linking two FAPI monomers, the resulting dimeric molecule can simultaneously engage with two FAP molecules, which are often found as dimers on the cell surface. This multivalent interaction leads to a slower dissociation rate and improved tumor retention, which is particularly beneficial for in vivo applications like imaging and therapy.
Data Presentation
Table 1: Comparison of Binding Affinities for various FAP Inhibitors
| Compound | FAP IC50 (nM) | PREP IC50 (nM) | DPP-IV IC50 (nM) | Selectivity Index (FAP/PREP) | Reference |
| Gly-boroPro (1) | - | - | - | 900 | |
| N-(Pyridine-4-carbonyl)-d-Ala-boroPro (6) | Low nM | - | >100,000 | 360 | |
| FAPI-02 | - | - | - | - | |
| FAPI-04 | 6.5 | - | - | - | |
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) (7) | 3.0 ± 0.4 | 255 ± 21 | >100,000 | 85 | |
| 6-methoxyquinoline analog (30) | 3.3 ± 0.5 | >10,000 | >100,000 | >3030 |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Competitive Binding Assay Protocol
This protocol is adapted for determining the binding affinity of a non-radiolabeled this compound variant by competing with a radiolabeled FAP ligand.
Materials:
-
Purified recombinant human FAP
-
Radiolabeled FAP ligand (e.g., [177Lu]Lu-DOTA.SA.FAPi)
-
Non-radiolabeled this compound variant (test compound)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), NaCl (120 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (2 mM)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Plate Preparation: Pre-treat the filter plates according to the manufacturer's instructions to reduce non-specific binding.
-
Reaction Mixture: In each well, add the following in order:
-
50 µL of Assay Buffer
-
50 µL of the radiolabeled FAP ligand at a fixed concentration (typically at or below its Kd).
-
50 µL of varying concentrations of the unlabeled this compound variant. For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of a high concentration of a known potent FAP inhibitor.
-
50 µL of purified FAP enzyme solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Filtration: Transfer the reaction mixtures to the filter plate and apply vacuum to separate bound from free ligand.
-
Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioactivity.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Site-Directed Mutagenesis Protocol for FAP Binding Pocket
This protocol outlines the steps for introducing a point mutation into the FAP expression plasmid to investigate its effect on this compound binding.
Materials:
-
FAP expression plasmid (template DNA)
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 16-18 cycles. Use an extension time of ~1 minute per kb of plasmid length.
-
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Mandatory Visualizations
Caption: FAP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for enhancing this compound binding specificity.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
FAPI-2 Therapeutic Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAPI-2 and related compounds. The information is designed to address specific experimental issues and improve therapeutic efficacy.
Troubleshooting Guides
This section addresses common problems encountered during this compound related experiments.
Issue 1: High Background Signal or Off-Target Uptake in PET Imaging
Question: We are observing high background signal and significant uptake in non-tumor tissues in our preclinical FAPI-PET imaging studies. How can we reduce this and improve our tumor-to-background ratios?
Answer: High background and off-target uptake are common challenges with FAPI radiopharmaceuticals. Here are several potential causes and troubleshooting steps:
-
Suboptimal Injected Mass: The amount of FAPI tracer administered is critical. A dose-escalation study is highly recommended to determine the optimal mass for your specific FAPI derivative and animal model.[1][2][3] Studies have shown that increasing the injected mass from 10 to 600 pmol can significantly reduce blood uptake and enhance tumor-to-background ratios.[1][2]
-
Physiological FAP Expression: FAP is expressed in various non-malignant conditions involving tissue remodeling, such as wound healing, fibrosis, and degenerative joint diseases. It is crucial to carefully evaluate the animal models for any underlying inflammatory or fibrotic conditions that might contribute to off-target uptake.
-
Presence of Soluble FAP (sFAP): A soluble form of FAP in the blood can bind to the FAPI tracer, contributing to high blood pool activity and affecting biodistribution. Consider quantifying sFAP levels in your animal models to understand its potential impact.
-
Tracer Lipophilicity: Highly lipophilic FAPI derivatives may exhibit increased uptake in excretory organs like the liver and kidneys. If using a novel FAPI compound, assess its lipophilicity and consider modifications to enhance its hydrophilic properties if off-target organ uptake is high.
-
Imaging Time Point: The time between tracer injection and imaging is a critical parameter. For many 68Ga-FAPI tracers, imaging between 30 and 60 minutes post-injection provides a good balance of tumor uptake and background clearance. However, this should be optimized for the specific FAPI derivative being used.
Issue 2: Low Tumor Uptake and/or Rapid Washout of the FAPI Tracer
Question: Our FAPI-based radiopharmaceutical shows low initial uptake in the tumor and/or is cleared too quickly to be effective for therapeutic applications. What strategies can we employ to improve tumor retention?
Answer: Enhancing tumor accumulation and retention is key for improving the therapeutic efficacy of FAPI-targeted radionuclide therapy. Consider the following strategies:
-
Molecular Structure Modification:
-
Dimerization and Multimerization: Creating dimeric or tetrameric versions of the FAPI molecule can significantly increase tumor uptake and retention compared to monomeric forms due to increased avidity for FAP.
-
Linker and Chelator Optimization: The linker connecting the FAPI molecule to the chelator can influence the pharmacokinetic properties of the tracer. Experimenting with different linker lengths and compositions (e.g., polyethylene glycol [PEG]) can improve tumor retention.
-
Albumin Binders: Incorporating an albumin-binding moiety can extend the circulation half-life of the FAPI tracer, leading to increased tumor accumulation over time.
-
-
Choice of Radionuclide: For therapeutic applications, the half-life of the radionuclide should be matched with the tumor retention time of the FAPI tracer. For FAPI molecules with shorter retention times, radionuclides with shorter half-lives like Yttrium-90 might be more suitable than those with longer half-lives like Lutetrium-177.
-
Dose Optimization: As with reducing background, optimizing the injected mass is crucial for maximizing tumor uptake. Dose-escalation studies have identified optimal mass ranges (e.g., 350-600 pmol) for achieving the highest tumor uptake for certain FAPI radiotracers.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
Q1: What are the key considerations when designing an in vitro binding assay for a new this compound derivative?
A1: A well-designed in vitro binding assay is crucial for characterizing a new this compound derivative. Key considerations include:
-
Cell Line Selection: Use a cell line with well-characterized FAP expression, such as HT-1080-FAP (human fibrosarcoma cells transfected to overexpress FAP). Include a control cell line with low or no FAP expression to determine specificity.
-
Saturation Binding Assays: To determine the binding affinity (Kd) and the density of FAP binding sites (Bmax), perform saturation binding assays with increasing concentrations of the radiolabeled FAPI derivative.
-
Competitive Binding Assays: To confirm binding specificity, perform competitive binding assays by co-incubating the radiolabeled FAPI derivative with an excess of a known, unlabeled FAP inhibitor.
-
Internalization Assays: To assess whether the FAPI derivative is internalized upon binding to FAP, perform internalization assays at different time points. This is particularly important for therapeutic applications where intracellular retention of the radionuclide is desired.
Q2: How can we experimentally assess the synergistic potential of this compound radioligand therapy with immunotherapy?
A2: Combining FAPI-targeted radionuclide therapy with immunotherapy is a promising strategy. To assess synergy in a preclinical setting, you can follow a protocol that includes:
-
Animal Model: Use a syngeneic tumor model (e.g., MC38 or CT26 colorectal cancer models) that allows for the study of an intact immune system.
-
Treatment Groups: Establish four treatment groups: (1) vehicle control, (2) FAPI-radionuclide therapy alone, (3) immunotherapy (e.g., anti-PD-1 or anti-PD-L1 antibody) alone, and (4) combination therapy.
-
Efficacy Endpoints: Monitor tumor growth and overall survival in all groups. A significant delay in tumor growth and improved survival in the combination group compared to the single-agent groups would suggest synergy.
-
Immunophenotyping: At defined time points, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells). An increase in tumor-infiltrating cytotoxic T cells in the combination group is a strong indicator of an enhanced anti-tumor immune response.
-
Synergy Calculation: Utilize established methods to calculate the synergy of the drug combination based on the observed therapeutic effects.
Q3: What are some known pitfalls and sources of false positives in FAPI-PET imaging?
A3: While FAPI-PET is a powerful tool, it's important to be aware of potential pitfalls that can lead to misinterpretation of images:
-
Degenerative Lesions: FAP can be expressed in areas of degenerative changes, such as osteoarthritis in joints and vertebral bones, which can show focal uptake.
-
Wound Healing and Scar Tissue: Activated fibroblasts in healing wounds and scar tissue will show FAPI uptake.
-
Uterine Uptake: The uterus, particularly in premenopausal women, can show physiological FAPI uptake that correlates with the menstrual cycle.
-
Inflammatory Conditions: Various inflammatory processes can involve fibroblast activation and may result in FAPI uptake.
-
Liver Fibrosis/Cirrhosis: Elevated FAPI tracer uptake in the liver parenchyma has been observed in patients with cirrhosis, which could complicate the evaluation of primary liver malignancies.
Quantitative Data Summary
Table 1: Impact of Injected Mass on Tumor and Organ Uptake of FAPI Radiotracers in Preclinical Models
| FAPI Radiotracer | Injected Mass (pmol) | Tumor Uptake (%IA/g) | Blood Uptake (%IA/g) | Reference |
| Monomeric FAPI | 10 | ~9 | ~9 | |
| Monomeric FAPI | 350-600 | 12-19 | ~1 | |
| Dimeric FAPI | 10 | ~15 | ~20 | |
| Dimeric FAPI | 350-600 | 12-19 | 2-5 |
Table 2: Comparison of Tumor Uptake for Monomeric, Dimeric, and Tetrameric FAPI Derivatives
| FAPI Derivative | Tumor Model | Tumor Uptake (SUVmean) | Time Post-Injection | Reference |
| 68Ga-FAPI-46 (Monomer) | U87MG | 0.16 ± 0.01 | 60 min | |
| 68Ga-DOTA-2P(FAPI)2 (Dimer) | U87MG | 0.42 ± 0.03 | 60 min | |
| 68Ga-DOTA-4P(FAPI)4 (Tetramer) | U87MG | 0.72 ± 0.02 | 60 min |
Experimental Protocols and Visualizations
Experimental Workflow: In Vitro Characterization of a Novel this compound Derivative
Caption: Workflow for the in vitro characterization of a new this compound radiopharmaceutical.
Signaling Pathway: FAP's Role in the Tumor Microenvironment
Caption: Simplified signaling pathway of FAP in the tumor microenvironment (TME).
Logical Relationship: Strategies to Improve this compound Therapeutic Efficacy
Caption: Logical relationship of strategies to enhance this compound therapeutic outcomes.
References
Navigating FAPI-2 Clinical Trials: A Technical Support Guide to Managing Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying, managing, and mitigating adverse events (AEs) associated with FAPI-2 targeted therapies in clinical trials. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events in this compound clinical trials?
A1: Clinical studies of FAPI-targeted radioligand therapies (RLT), primarily using 177Lu-FAPI and 90Y-FAPI, have generally demonstrated a favorable safety profile with most adverse events being mild to moderate in severity.[1][2][3][4] Low-grade toxicities are more common, while severe adverse events are observed less frequently.
Q2: Are there differences in the adverse event profiles of different this compound radioligands?
A2: Yes, the type and severity of adverse events can vary depending on the radionuclide used. Therapies employing beta-emitters like Lutetium-177 (177Lu) are generally associated with a lower incidence of severe toxicities compared to those using harsher beta-emitters like Yttrium-90 (90Y).[1] For instance, Grade 3 or 4 hematotoxicity, such as thrombocytopenia and anemia, has been more prominently reported in studies involving 90Y-FAPI-46.
Q3: What is the basis for grading the severity of adverse events in these trials?
A3: The severity of adverse events in this compound clinical trials is typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system categorizes AEs on a scale from Grade 1 (mild) to Grade 5 (death related to AE), providing a consistent framework for reporting and analysis across different studies.
Q4: Can this compound inhibitors cause off-target toxicities?
A4: While FAP is overexpressed in many tumors, low-level expression in some healthy tissues can lead to off-target effects. For example, FAP expression has been noted in the glandular cells of the gallbladder, urothelial cells, and endometrial glandular cells. This may contribute to some of the observed side effects, although FAPI-based therapies generally show a high tumor-to-background ratio.
Troubleshooting Guides
Managing Hematological Toxicities
Issue: A patient in a this compound trial develops Grade 3 or 4 thrombocytopenia or anemia.
Background: Hematological toxicity is a potential dose-limiting factor in radioligand therapy. It is observed more frequently with more potent radionuclides like 90Y.
Troubleshooting Steps:
-
Confirm Grading: Verify the grade of the hematological toxicity according to the latest CTCAE version.
-
Review Patient History: Assess for pre-existing risk factors such as prior chemotherapy, extensive bone metastases, and baseline cytopenia, which can increase the risk of severe myelosuppression.
-
Dose Modification: Consider dose reduction or delay for the subsequent treatment cycle. A 20% dose reduction is a common strategy for dose-limiting toxicities.
-
Supportive Care:
-
For anemia, consider red blood cell transfusions if clinically indicated.
-
For thrombocytopenia, platelet transfusions may be necessary in cases of active bleeding or very low platelet counts.
-
-
Monitoring: Increase the frequency of complete blood count monitoring to track the nadir and recovery of blood cell counts. Hematotoxicity from radioligand therapy is often reversible.
Managing Gastrointestinal Side Effects
Issue: A patient reports experiencing diarrhea or nausea following this compound therapy.
Background: Gastrointestinal side effects are common in patients receiving radiation to the abdomen or pelvis and can occur with systemic radioligand therapies.
Troubleshooting Steps:
-
Symptom Assessment: Characterize the frequency, severity, and duration of diarrhea and/or nausea.
-
Dietary Modifications:
-
Diarrhea: Recommend a low-fiber, bland diet. Encourage increased fluid intake to prevent dehydration.
-
Nausea: Suggest small, frequent meals and avoiding greasy or spicy foods.
-
-
Pharmacological Intervention:
-
Diarrhea: Administer anti-diarrheal medications such as loperamide.
-
Nausea: Prescribe anti-emetic medications.
-
-
Hydration: Ensure adequate hydration, orally or intravenously if necessary.
Data on Adverse Events
| Adverse Event | Grade 1-2 | Grade 3-4 | Associated FAPI Radioligand(s) | References |
| Hematological | ||||
| Anemia | Reported | 6 patients (38%) | 90Y-FAPI-46 | |
| Thrombocytopenia | Reported | 6 patients (38%) | 90Y-FAPI-46 | |
| Leukopenia | Reported | 5 patients (3.6%) | 177Lu-PSMA-617 (as a comparable RLT) | |
| Gastrointestinal | ||||
| Diarrhea | Reported | Not commonly reported | 177Lu-FAPI | |
| Nausea | Reported | Not commonly reported | General Radiotherapy | |
| Constitutional | ||||
| Fatigue | Reported | Not commonly reported | 177Lu-FAPI |
Experimental Protocols
Protocol: Monitoring and Management of Hematological Toxicity
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential before the first cycle of this compound therapy.
-
Pre-treatment Monitoring: Prior to each subsequent cycle, repeat the CBC to ensure blood counts are above the protocol-specified thresholds.
-
Post-treatment Monitoring: Perform CBCs 2 to 4 weeks after each treatment cycle to identify the nadir of blood cell counts. Continue monitoring every 6-12 weeks during follow-up.
-
Toxicity Grading: Grade all hematological adverse events according to the latest version of the CTCAE.
-
Action for Grade ≥ 3 Toxicity:
-
Temporarily halt further treatment cycles.
-
Initiate supportive care measures as outlined in the troubleshooting guide.
-
Consider a dose reduction of at least 20% for subsequent cycles once the toxicity has resolved to Grade ≤ 2.
-
Visualizations
Caption: Workflow for managing adverse events in this compound clinical trials.
Caption: Potential mechanism for off-target adverse events in this compound therapy.
References
- 1. Therapeutic potential of FAPI RLT in oncology: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of 90Y-FAPI-46 Radioligand Therapy in Patients with Advanced Sarcoma and Other Cancer Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FAPI-2 vs. FDG PET Imaging for Tumor Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncologic imaging, the quest for tracers with higher sensitivity and specificity continues. While [18F]Fluorodeoxyglucose (FDG) Positron Emission Tomography (PET) has long been the cornerstone of metabolic imaging in cancer, a new class of radiopharmaceuticals, Fibroblast Activation Protein Inhibitors (FAPI), is emerging as a powerful alternative. This guide provides an objective comparison of FAPI-2 and FDG PET imaging, supported by experimental data, to inform research and clinical development.
Principle of Tumor Detection
The fundamental difference between FAPI and FDG PET imaging lies in their biological targets.
FDG PET imaging is predicated on the "Warburg effect," the observation that most cancer cells exhibit increased glycolysis even in the presence of oxygen.[1][2] FDG, a glucose analog, is taken up by cells through glucose transporters (GLUTs) and phosphorylated by hexokinase.[2][3][4] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized and becomes trapped within the cell, allowing for imaging of glucose uptake. However, this mechanism is not specific to cancer, as inflammatory cells also exhibit high glucose metabolism, which can lead to false-positive results.
FAPI PET imaging, on the other hand, targets the tumor microenvironment. Specifically, it binds to Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the stroma in a wide variety of epithelial cancers, including over 90% of such tumors. In contrast, FAP expression is low or absent in most normal adult tissues. This high tumor-to-background ratio makes FAPI an attractive target for cancer imaging and therapy (theranostics).
Quantitative Comparison of Diagnostic Performance
Numerous head-to-head comparative studies have demonstrated the diagnostic potential of FAPI PET imaging across a range of malignancies, often showing superiority over FDG PET.
Overall Diagnostic Performance
A systematic review comparing [68Ga]Ga-FAPI-04 PET/CT with [18F]FDG PET/CT for the overall diagnosis of primary disease reported a significantly higher accuracy for FAPI (95.1% vs. 63.4%). The sensitivity of FAPI was also markedly higher (96.8% vs. 51.6%), while the specificity was slightly lower (90% vs. 100%).
| Parameter | [68Ga]Ga-FAPI-04 PET/CT | [18F]FDG PET/CT | Reference |
| Sensitivity | 96.8% | 51.6% | |
| Specificity | 90% | 100% | |
| Accuracy | 95.1% | 63.4% |
Performance in Specific Cancer Types
The advantages of FAPI PET are particularly evident in certain cancer types where FDG PET has known limitations.
A meta-analysis focusing on primary digestive system cancers found that [68Ga]Ga-FAPI-04 PET/CT had a significantly higher sensitivity (p < 0.01) than [18F]FDG PET/CT, with no significant difference in specificity.
| Cancer Type | [68Ga]Ga-FAPI-04 PET/CT Sensitivity | [18F]FDG PET/CT Sensitivity | Reference |
| Gastric Cancer | 90% | 68% | |
| Liver Cancer | 81% | 62% |
In a study on common gynecological malignancies, [68Ga]Ga-FAPI PET/CT demonstrated a higher detection rate for primary tumors (100% vs. 85% for FDG) and superior specificity and accuracy for diagnosing metastatic lymph nodes.
| Parameter (Lymph Node Metastasis) | [68Ga]Ga-FAPI PET/CT | [18F]FDG PET/CT | Reference |
| Sensitivity | 97% | 86% | |
| Specificity | 100% | 66% | |
| Accuracy | 94% | 80% |
A meta-analysis on lung cancer assessment found that while both tracers had high sensitivity for detecting primary lesions, FAPI PET/CT demonstrated a higher sensitivity for detecting metastatic lesions.
| Parameter (Metastatic Lesions) | FAPI PET/CT Sensitivity | [18F]FDG PET/CT Sensitivity | Reference |
| Sensitivity | 99% | 77% |
For the detection of peritoneal metastases, a meta-analysis showed that [68Ga]Ga-FAPI PET/CT had significantly higher pooled sensitivity in both patient-based (98.2% vs. 55.9%) and lesion-based (99.9% vs. 27.3%) analyses compared to FDG PET/CT.
Experimental Protocols
FAPI PET/CT Imaging Protocol
-
Patient Preparation: Generally, no specific patient preparation such as fasting is required for FAPI PET imaging. However, some studies have reported pre-scan oral hydration. For [18F]-FAPI-42, a 2-hour pre-scan fasting was applied in some cases to reduce hepatobiliary uptake.
-
Radiotracer and Administration: Typically, 68Ga-labeled FAPI tracers (e.g., FAPI-02, FAPI-04, FAPI-46) or 18F-labeled FAPI tracers are used. The administered activity for 68Ga-FAPI is commonly between 80 and 220 MBq. The tracer is administered intravenously.
-
Uptake Time: FAPI tracers exhibit rapid tumor uptake, allowing for imaging as early as 10 minutes post-injection. Most clinical studies perform imaging at 60 minutes post-injection.
-
Image Acquisition: Whole-body PET/CT scans are typically acquired from the head to the mid-thigh.
FDG PET/CT Imaging Protocol
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in muscles and ensure optimal tumor visualization. Blood glucose levels should be checked before tracer injection and should ideally be below 150-200 mg/dL. Strenuous exercise should be avoided for at least 24 hours before the scan.
-
Radiotracer and Administration: [18F]FDG is administered intravenously. The dose is calculated based on patient weight and the PET scanner's characteristics.
-
Uptake Time: The typical uptake period for FDG is 60 minutes, during which the patient should rest quietly to avoid muscular uptake.
-
Image Acquisition: Similar to FAPI PET, whole-body PET/CT scans are acquired.
Signaling Pathways and Experimental Workflows
FDG Uptake Signaling Pathway
Caption: Simplified signaling pathway of [18F]FDG uptake in a tumor cell.
FAPI Binding Mechanism
References
- 1. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to FAPI-2 and Other Fibroblast Activation Protein (FAP) Inhibitors for Cancer Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers, with minimal presence in healthy tissues.[1][2] This differential expression has spurred the development of FAP inhibitors (FAPIs), particularly for diagnostic imaging using Positron Emission Tomography (PET) and for targeted radionuclide therapy.
This guide provides a comparative overview of prominent FAPI radiopharmaceuticals. It is important to note that "FAPI-2" is likely a reference to FAPI-02 , one of the earliest quinoline-based FAP inhibitors developed. This guide will focus on comparing FAPI-02 with its subsequent, more widely studied derivatives like FAPI-04 and FAPI-46, as well as newer generation inhibitors. The primary comparative metric used in clinical studies is the Maximum Standardized Uptake Value (SUVmax), which quantifies the concentration of the radiotracer in tissues, and the tumor-to-background ratio (TBR), which indicates imaging contrast.
Quantitative Comparison of FAPI Radiopharmaceuticals
The following tables summarize the performance of different FAPI inhibitors based on available clinical data. Direct head-to-head comparisons are limited, and many studies compare FAPI performance to the standard radiotracer, [¹⁸F]F-FDG.
| Tracer | Cancer Type | Metric | Value | Comparator | Comparator Value | Key Findings |
| [⁶⁸Ga]Ga-FAPI-02 | Various Cancers | Tumor Washout (1h to 3h p.i.) | 75% | [⁶⁸Ga]Ga-FAPI-04 | 50% | FAPI-04 shows prolonged tumor retention compared to FAPI-02.[3] |
| [⁶⁸Ga]Ga-FAPI-04 | 28 Different Cancers | Average SUVmax | High (>12) in sarcoma, esophageal, breast, cholangiocarcinoma, lung cancer. Intermediate (6-12) in liver, colorectal, head & neck, ovarian, pancreatic, prostate cancers. | N/A | N/A | Demonstrates high uptake across a wide range of tumors.[4] |
| [⁶⁸Ga]Ga-FAPI-46 | Pancreatic Ductal Adenocarcinoma | Mean SUVmax | 17.2 | [¹⁸F]FDG | 8.9 | FAPI-46 shows significantly higher uptake in pancreatic tumors compared to FDG.[5] |
| [⁶⁸Ga]Ga-FAPI-46 | Liver Malignancies | Median SUVmax | 15.61 | [¹⁸F]FDG | 5.17 | FAPI-46 demonstrates superior tumor uptake and detection rate for liver malignancies. |
| [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ (Dimer) | Various Cancers | SUVmax | 8.1–39.0 | [⁶⁸Ga]Ga-FAPI-46 | 1.7–24.0 | The FAPI dimer shows approximately 2-fold higher tumor uptake than the monomeric FAPI-46. |
| Head-to-Head Comparison of FAPI Tracers in a Mixed Patient Cohort | |||
| Tracer | Lesion Type | Metric | Observation |
| [⁶⁸Ga]Ga-FAPI-46 | Malignant, Inflammatory/Reactive, Degenerative | SUVmax & TBR | Showed the highest uptake and TBRs in all pathologies compared to FAPI-02 and FAPI-74. |
| [⁶⁸Ga]Ga-FAPI-02 | Malignant | SUVmax | Slightly increasing uptake over time. |
| [⁶⁸Ga]Ga-FAPI-74 | Malignant & Inflammatory/Reactive | SUVmax | Higher uptake in malignant and inflammatory/reactive lesions than in degenerative lesions. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental application of FAPIs, the following diagrams illustrate the signaling pathways influenced by FAP and a typical workflow for FAPI-PET/CT imaging.
Caption: FAP signaling in the tumor microenvironment.
Caption: General experimental workflow for FAPI-PET/CT imaging.
Experimental Protocols
Radiolabeling of [⁶⁸Ga]Ga-FAPI-46
The synthesis of radiolabeled FAPI tracers is a critical first step. The following is a summary of a typical radiolabeling procedure for [⁶⁸Ga]Ga-FAPI-46:
-
Reagent Mixture : A mixture is prepared containing 20 nmol of the FAPI-46 precursor, 10 mL of an ascorbic acid solution (20% in water), and 1 mL of a ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).
-
pH Adjustment : The pH of the mixture is adjusted to between 3.3 and 3.6 using a sodium acetate solution (2.5 M in water).
-
Heating : The reaction mixture is heated to 95°C for 20 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of the FAPI-46 precursor.
-
Purification : The final product, [⁶⁸Ga]Ga-FAPI-46, is isolated using solid-phase extraction.
-
Quality Control : Radiochemical purity is assessed, which should be greater than 95% after purification.
Clinical PET/CT Imaging Protocol
The following protocol is a generalized procedure for clinical FAPI-PET/CT imaging, based on published clinical trial methodologies.
-
Patient Preparation : Unlike [¹⁸F]F-FDG PET/CT, patients undergoing FAPI-PET/CT are not required to fast.
-
Radiotracer Administration : The patient is injected intravenously with the ⁶⁸Ga-labeled FAPI tracer. The typical injected activity ranges from 1.85 to 2.59 MBq/kg of body weight. For a 200 MBq administration of [⁶⁸Ga]Ga-FAPI-46, the total-body effective radiation dose is approximately 1.56 mSv.
-
Uptake Period : Following injection, there is an uptake period to allow for the biodistribution of the tracer. This period is notably shorter for FAPIs compared to FDG. Imaging can be performed as early as 10-15 minutes post-injection, with a common range being 15 to 60 minutes. Some studies have shown equivalent lesion detection between early (~10 min) and late (~60 min) imaging with FAPI-46.
-
Image Acquisition : The patient is positioned in the PET/CT scanner, and images are typically acquired from the vertex of the skull to the mid-thigh.
-
Image Analysis :
-
Qualitative Assessment : Images are visually inspected by nuclear medicine physicians to identify areas of abnormal tracer uptake.
-
Quantitative Assessment : Regions of interest (ROIs) are drawn around tumors and reference tissues (such as the liver or blood pool) to calculate semi-quantitative values. The most common metrics are the SUVmax and the TBR.
-
Discussion and Future Directions
The development of FAP inhibitors has provided a powerful new tool for oncological imaging, often demonstrating superior performance to the long-standing gold standard, [¹⁸F]F-FDG, in various cancer types. Early generation FAPIs like FAPI-02 showed promise but had limitations such as rapid tumor washout. Subsequent derivatives, particularly FAPI-04 and FAPI-46, were optimized for improved tumor retention and biodistribution.
Current research is focused on further enhancing the pharmacokinetic properties of FAPIs. The development of FAPI dimers and multimers, such as [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂, has shown significantly increased tumor uptake and retention, which is particularly advantageous for theranostic applications where a longer residence time of the therapeutic radionuclide in the tumor is desired.
While FAPI-PET imaging shows high sensitivity, it is not entirely specific for cancer, as FAP can also be expressed in non-malignant conditions involving tissue remodeling, such as inflammation and fibrosis. Therefore, careful interpretation in the context of the patient's clinical history is essential.
References
- 1. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Navigating the Landscape of FAP-Targeted Radioligand Therapy in Breast Cancer: A Comparative Guide
For Immediate Release
Shanghai, China – November 27, 2025 – As the oncology community continues to explore novel therapeutic avenues, Fibroblast Activation Protein (FAP)-targeted radioligand therapies are emerging as a promising strategy for heavily pretreated metastatic breast cancer. This guide provides a comparative overview of the clinical trial results for various FAP inhibitors (FAPIs), offering researchers, scientists, and drug development professionals a synthesized look at the current efficacy and safety data.
Fibroblast Activation Protein, a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a vast majority of epithelial cancers, including breast cancer, while its presence in healthy tissues is limited. This differential expression makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor stroma, minimizing off-target effects. This guide focuses on the clinical data for three prominent FAPI-based radioligand therapies: [177Lu]Lu-DOTAGA.(SA.FAPi)2, 177Lu-FAPI-2286, and 90Y-FAPI-46.
Comparative Efficacy of FAPI-Based Radioligand Therapies
The clinical investigation of FAPI-targeted radioligand therapies in breast cancer is still in its early stages, with most of the available data coming from retrospective studies, case reports, and ongoing Phase 1/2 trials. The following table summarizes the key efficacy findings from these initial studies.
| Therapy | Study Design | No. of Breast Cancer Patients | Key Efficacy Outcomes | Citation |
| [177Lu]Lu-DOTAGA.(SA.FAPi)2 | Retrospective | 19 | ORR (Clinical): 84%DCR (Clinical): 95%Median PFS: 8.5 monthsMedian OS: 12 monthsMolecular Response (PERCIST): PR 25%, SD 0%, PD 37.5% (in 16 evaluable patients) | [1][2] |
| 177Lu-FAPI-2286 | Case Report | 2 | Significant pain relief in both patients with refractory bone pain. | [1][3] |
| Case Report (Combination with Chemotherapy) | 1 | Complete metabolic response. | [4] | |
| 90Y-FAPI-46 | Case Series (Mixed Solid Tumors) | 1 (with breast cancer) | Mixed response with disappearance of peritoneal metastases but limited effect on breast cancer metastases. | |
| Case Report | 1 | Significant pain reduction. |
ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; PR: Partial Response; SD: Stable Disease; PD: Progressive Disease; PERCIST: PET Response Criteria in Solid Tumors.
Safety and Tolerability Profile
The safety profile of FAPI-based radioligand therapies appears manageable, with most reported adverse events being mild to moderate. Hematological toxicity is the most common concern, as is typical with radionuclide therapies.
| Therapy | Study Design | No. of Breast Cancer Patients | Key Safety Findings (Grade ≥3 Adverse Events) | Citation |
| [177Lu]Lu-DOTAGA.(SA.FAPi)2 | Retrospective | 19 | No severe hematological, renal, or hepatic toxicities (Grade 3 or 4) were observed. | |
| 177Lu-FAPI-2286 | Case Report | 2 | Grade 3 thrombocytopenia in one patient. | |
| Case Report (Combination with Chemotherapy) | 1 | No Grade 3 or 4 adverse events reported. | ||
| 90Y-FAPI-46 | Case Series (Mixed Solid Tumors) | 1 (with breast cancer) | Not specified for the individual breast cancer patient. In the overall cohort of 9 patients, Grade 3/4 toxicities included thrombocytopenia and anemia. |
Experimental Protocols and Methodologies
A defining feature of FAPI-targeted therapy is the prerequisite of confirming FAP expression in tumor lesions, typically through PET/CT imaging with a Gallium-68 labeled FAPI tracer.
Patient Selection and Imaging Workflow
The general workflow for patient selection involves an initial diagnostic scan to confirm FAP expression in the tumor microenvironment.
References
FAPI-2: A Validated Biomarker Poised to Reshape Fibrosis Assessment
A new class of molecular imaging agents targeting Fibroblast Activation Protein (FAP) is demonstrating significant potential in the non-invasive assessment of fibrosis across various organs. This guide provides a comprehensive comparison of FAP-targeted imaging, particularly focusing on FAP inhibitor (FAPI) based radiotracers, against traditional and alternative methods for the detection and monitoring of fibrotic diseases.
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological process that can lead to organ dysfunction and failure.[1] The activation of fibroblasts is a key event in the progression of fibrosis.[2][3] Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on the surface of these activated fibroblasts in diseased tissues, including fibrotic regions and tumors, while its presence in healthy tissues is minimal.[4][5] This differential expression makes FAP an attractive target for diagnostic imaging and therapy. FAP inhibitor (FAPI)-based tracers, particularly those labeled with positron-emitting radionuclides for Positron Emission Tomography (PET) imaging, have emerged as a promising tool for visualizing and quantifying active fibrosis.
Comparative Analysis of FAPI-PET with Other Fibrosis Biomarkers
FAPI-PET imaging offers several advantages over conventional methods for assessing fibrosis. High-resolution computed tomography (HRCT) is a standard imaging modality, especially for lung fibrosis, but it primarily visualizes anatomical changes and has limitations in assessing disease activity. [18F]FDG-PET, which measures glucose metabolism, can detect inflammation associated with fibrosis but is not specific for the fibrotic process itself. In contrast, FAPI-PET directly targets the key cellular mediators of fibrosis, the activated fibroblasts, offering a more direct and potentially earlier marker of fibrotic activity.
Quantitative Data Summary: FAPI-PET vs. Alternatives
The following tables summarize quantitative data from preclinical and clinical studies comparing FAPI-PET with other fibrosis assessment methods.
Table 1: Preclinical Comparison of [68Ga]FAPI-PET/CT and [18F]FDG-PET/CT in a Mouse Model of Pulmonary Fibrosis
| Parameter | [68Ga]FAPI PET/CT | [18F]FDG PET/CT | CT (Mean Lung Density) | Picrosirius Red Staining (Collagen) |
| Peak Signal | Day 21 post-bleomycin | Day 14 post-bleomycin | Day 21 post-bleomycin | Correlates with FAPI uptake |
| Correlation with Fibrosis (PSR Staining) | Strong (r² = 0.819) | Moderate | Good | N/A |
| Treatment Monitoring (Pirfenidone) | Significant decrease in uptake | Significant decrease in uptake | Decrease in density | Reduction in collagen |
Table 2: Clinical Comparison of FAPI-based Imaging with HRCT and Serum Biomarkers in Liver Fibrosis
| Parameter | FAPI-PET/CT | HRCT (Liver Density) | APRI (Serum Biomarker) | FIB-4 (Serum Biomarker) |
| Correlation with Liver Fibrosis | Positive correlation with APRI (r=0.178) | Negative correlation with FAPI uptake (r=-0.264) | Established surrogate for liver fibrosis | Established surrogate for liver fibrosis |
| Differentiation of Fibrosis Stages | Significant difference in SUVmean and SUVmax between low, middle, and high APRI groups | Not reported in this study | Used to stage fibrosis | Used to stage fibrosis |
Table 3: Clinical Validation of 99mTc-HFAPI SPECT/CT in Idiopathic Pulmonary Fibrosis (IPF)
| Parameter | 99mTc-HFAPI SPECT/CT (Total SUVmax) | 99mTc-HFAPI SPECT/CT (LBR) | HRCT Score | Pulmonary Function Tests (PFTs) |
| Correlation with HRCT Score | Strong positive correlation (r = 0.7839) | Strong positive correlation (r = 0.7402) | N/A | Moderate, non-significant correlations |
| Correlation with PFTs | Moderate, non-significant | Moderate, non-significant | Moderate, non-significant | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of typical experimental protocols used in the validation of FAPI as a fibrosis biomarker.
Preclinical Validation in a Mouse Model of Pulmonary Fibrosis
-
Animal Model: Idiopathic pulmonary fibrosis (IPF) is induced in C57BL/6 mice via a single intratracheal injection of bleomycin (e.g., 2 mg/kg). Control mice receive a saline injection.
-
Imaging: Mice undergo PET/CT imaging at multiple time points (e.g., weekly for four weeks) after injection with [68Ga]FAPI or [18F]FDG.
-
Treatment Arm: A subset of bleomycin-treated mice receives an anti-fibrotic drug like pirfenidone (e.g., 400 mg/kg/day orally) to assess the utility of FAPI-PET in monitoring treatment response.
-
Histological Analysis: After the final imaging session, mice are euthanized, and lung tissues are harvested for histological staining (e.g., Hematoxylin & Eosin, Picrosirius Red for collagen) and immunohistochemistry for FAP and Glucose Transporter 1 (GLUT1).
-
Data Analysis: PET imaging data is quantified (e.g., %ID/g or SUV). Histological findings are scored semi-quantitatively. Correlation analyses are performed between imaging parameters and histological results.
Clinical Validation of FAPI-PET in Patients with Fibrotic Diseases
-
Patient Recruitment: Patients with a confirmed diagnosis of a fibrotic disease (e.g., interstitial lung disease, liver fibrosis) are enrolled. A control group of healthy volunteers may also be included.
-
Radiotracer Administration: Patients are injected with a sterile, pyrogen-free solution of the FAPI radiotracer (e.g., [68Ga]FAPI-46 or 99mTc-HFAPI).
-
PET/CT or SPECT/CT Imaging: Imaging is performed at a specified time point post-injection (e.g., 1 hour for PET, 4 hours for SPECT).
-
Comparison with Standard of Care: FAPI imaging results are compared with findings from standard clinical assessments, such as HRCT, pulmonary function tests, or serum fibrosis biomarkers (e.g., APRI, FIB-4).
-
Biopsy and Histopathology (if available): In some studies, tissue biopsies from fibrotic lesions are obtained for histological confirmation of FAP expression.
-
Statistical Analysis: Correlations between FAPI uptake values (e.g., SUVmax, SUVmean) and other clinical and imaging parameters are assessed.
Visualizing the Molecular and Experimental Landscape
To further elucidate the role of FAP in fibrosis and the workflow for its validation as a biomarker, the following diagrams are provided.
Caption: FAP signaling in fibrosis.
Caption: FAPI-PET validation workflow.
Conclusion
The accumulating evidence strongly supports the validation of FAPI-based imaging as a specific and sensitive biomarker for active fibrosis. Its ability to directly visualize the cellular drivers of fibrosis provides a significant advantage over existing anatomical and metabolic imaging techniques. FAPI-PET has demonstrated a strong correlation with histological measures of fibrosis in preclinical models and with established clinical and radiological scores in patients. Furthermore, its potential to monitor the response to anti-fibrotic therapies could be invaluable in drug development and personalized medicine. While larger, multi-center clinical trials are needed to fully establish the clinical utility and standardize imaging protocols, FAPI-based radiotracers are poised to become a key tool in the management of patients with a wide range of fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis | CiNii Research [cir.nii.ac.jp]
- 3. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAPI and PSMA Imaging in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of molecular imaging in oncology is rapidly evolving, with novel radiotracers offering unprecedented insights into tumor biology. Among the most promising are inhibitors of Fibroblast Activation Protein (FAPI) and Prostate-Specific Membrane Antigen (PSMA). Both targets have demonstrated remarkable utility in positron emission tomography (PET) imaging, yet they cater to different aspects of the tumor microenvironment and are expressed in varying cancer types. This guide provides an objective, data-driven comparison of FAPI and PSMA imaging to inform research and clinical development.
At a Glance: FAPI vs. PSMA Imaging
| Feature | FAPI Imaging | PSMA Imaging |
| Target | Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs) | Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells |
| Primary Application | Broad applicability across various solid tumors (e.g., sarcoma, pancreatic, breast, lung) | Primarily prostate cancer staging, restaging, and therapy response |
| Mechanism | Targets the tumor stroma, reflecting fibroblast activity | Targets the tumor cells directly, reflecting PSMA expression |
| Key Radiotracers | 68Ga-FAPI-04, 68Ga-FAPI-46 | 68Ga-PSMA-11, 18F-DCFPyL |
Quantitative Performance Data
The following tables summarize key performance metrics from head-to-head and comparative studies of FAPI and PSMA PET imaging.
Table 1: Tracer Uptake (SUVmax) in High-Risk Prostate Cancer
| Tracer | Mean SUVmax (± SD) in Primary Prostate Tumor | Key Findings |
| 68Ga/18F-PSMA | 13.1 (± 7.0)[1] | PSMA PET/CT generally shows higher tracer uptake in primary prostate tumors compared to FAPI PET/CT.[1] |
| 68Ga-FAPI-46 | 7.6 (± 5.5)[1] | In some high-grade prostate cancers, 68Ga-FAPI-46 demonstrated greater tumor uptake than PSMA PET/CT.[1] |
Table 2: Diagnostic Accuracy in High-Risk Prostate Cancer (Per-Patient Analysis)
| Tracer | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| 68Ga/18F-PSMA | Comparable to FAPI[1] | Comparable to FAPI | - | - | Comparable to FAPI |
| 68Ga-FAPI-46 | Comparable to PSMA | Comparable to PSMA | - | - | Comparable to FAPI |
Note: While specific percentages were not provided in the compared abstract, the study concluded comparable diagnostic accuracy between the two tracers for high-risk prostate cancer.
Table 3: Performance in PSMA-Negative or Low-Expressing Prostate Cancer
| Study Finding | Reference |
| In a study of 27 patients with PSMA-negative primary prostate tumors on PET, 74% were positive on 68Ga-DOTA-FAPI-04 PET. | |
| FAPI PET has shown potential in detecting PSMA-negative prostate cancer lesions, which can be valuable for patients who are not candidates for PSMA-targeted therapies. | |
| In castration-resistant prostate cancer (CRPC), FAP expression was found to be significantly lower than PSMA expression, suggesting FAPI PET may be less sensitive than PSMA PET in this setting. However, 58% of PSMA-negative tumors were FAP-positive. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are standardized clinical protocols for 68Ga-FAPI-46 and 68Ga-PSMA-11 PET/CT imaging.
68Ga-FAPI-46 PET/CT Protocol
Patient Preparation:
-
No specific patient preparation, such as fasting, is required.
-
Patients should be well-hydrated.
-
Administration of furosemide (20 mg) may be considered to reduce urinary activity and improve image quality in the pelvic region.
Radiotracer Administration:
-
Intravenous injection of 110-208 MBq of 68Ga-FAPI-46.
Image Acquisition:
-
PET scans are typically performed 15-60 minutes post-injection.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET scan is acquired from the vertex to the mid-thigh.
68Ga-PSMA-11 PET/CT Protocol
Patient Preparation:
-
No fasting is required.
-
Patients are encouraged to be well-hydrated.
-
Patients should void immediately before the scan to minimize bladder activity.
Radiotracer Administration:
-
Intravenous injection of 100-300 MBq (~3-7 mCi) of 68Ga-PSMA-11.
Image Acquisition:
-
PET imaging is typically initiated approximately 60 minutes (range 45-120 minutes) after injection.
-
A low-dose CT is performed for attenuation correction and anatomical correlation.
-
The scan covers the area from the base of the skull to the mid-thigh.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
FAP Signaling in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs). Its activity is linked to the promotion of tumor growth, invasion, and metastasis through remodeling of the extracellular matrix and modulation of the tumor microenvironment, often involving the TGF-β signaling pathway.
Caption: TGF-β mediated activation of fibroblasts into FAP-expressing CAFs.
PSMA Signaling in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein with enzymatic activity. Its signaling is implicated in prostate cancer progression through the activation of the PI3K/AKT pathway, which promotes cell survival and proliferation.
Caption: PSMA-mediated activation of the pro-survival PI3K/AKT pathway.
General Experimental Workflow for PET/CT Imaging
The following diagram illustrates a generalized workflow for both FAPI and PSMA PET/CT imaging studies.
Caption: A generalized workflow for FAPI and PSMA PET/CT imaging.
Conclusion
Both FAPI and PSMA imaging represent significant advancements in oncologic molecular imaging. PSMA PET is the established standard for prostate cancer, offering high sensitivity and specificity for disease detection and staging. FAPI PET, on the other hand, presents a broader, pan-cancer potential by targeting the tumor stroma. While PSMA imaging generally shows higher tracer uptake in prostate cancer, FAPI imaging demonstrates utility in PSMA-negative or low-expressing prostate tumors and shows great promise across a wide range of other solid malignancies. The choice between these imaging modalities will ultimately depend on the cancer type, the specific clinical or research question, and the expression profile of the tumor. Further head-to-head comparative studies across various cancer types are warranted to fully elucidate the complementary roles of these powerful imaging techniques.
References
FAPI-2 Radioligand Therapy vs. Standard Chemotherapy: A Comparative Guide for Researchers
An objective analysis of Fibroblast Activation Protein Inhibitor (FAPI)-based radioligand therapy against conventional chemotherapy, drawing on available preclinical and early-phase clinical data.
The landscape of oncology is rapidly evolving, with targeted therapies offering new paradigms beyond traditional cytotoxic approaches. One such emerging strategy is Fibroblast Activation Protein Inhibitor (FAPI)-based radioligand therapy (RLT). This guide provides a detailed comparison between the therapeutic efficacy, mechanism of action, and experimental considerations of FAPI-2 RLT and standard chemotherapy, tailored for researchers, scientists, and drug development professionals.
Executive Summary
While direct head-to-head clinical trial data comparing this compound RLT with standard chemotherapy is not yet available, early clinical studies and preclinical models suggest that FAPI RLT holds significant promise, particularly for patients with advanced solid tumors who have exhausted conventional treatment options. FAPI RLT operates on a principle of targeted radiation delivery to the tumor microenvironment, offering a distinct mechanism of action compared to the systemic cytotoxicity of traditional chemotherapy. The available data, primarily from Phase I and II studies and compassionate use cases, indicate that FAPI RLT is generally well-tolerated and can achieve disease control in a variety of cancers.
Data on Therapeutic Efficacy
The following table summarizes efficacy data from selected early-phase clinical studies of FAPI-based radioligand therapy. It is crucial to note that these are not results from direct comparative trials against chemotherapy. The patient populations in these studies were often heavily pre-treated and had progressed on multiple lines of standard therapy, including chemotherapy.
| Study/Therapy | Cancer Type(s) | Number of Patients | Key Efficacy Outcomes | Citation(s) |
| ¹⁷⁷Lu-FAPI-XT | Advanced Solid Tumors (including Sarcoma) | 14 | Disease Control Rate (DCR): 35.7% (5/14 with Stable Disease). In fibroblastic sarcoma subtypes, DCR was 50% (4/8). Median Progression-Free Survival (PFS): 4.63 months. | [1][2] |
| ⁹⁰Y-FAPI-46 | Advanced-Stage Solid Tumors | 9 | Signs of tumor response observed; well-tolerated with low rates of adverse events. | [3] |
| ¹⁷⁷Lu-DOTAGA.(SA.FAPi)₂ | Differentiated Thyroid Cancer (relapsed/refractory) | Not specified | Notable improvement in quality of life and a downward trend in chromogranin A levels, with a Partial Response (PR) observed in one case. | [4] |
| ¹⁷⁷Lu-FAPI (various) | Various Cancers (Systematic Review) | 95 (treated with ¹⁷⁷Lu-FAPI) | Disease Control Rates: Ranged from 18.2% to 83.3% across six non-randomized clinical investigations. | [4] |
| ¹⁷⁷Lu-EB-FAPI (¹⁷⁷Lu-LNC1004) | Metastatic Radioiodine-Refractory Thyroid Cancer | 12 | Objective Response Rate (ORR): 25% (3 patients with Partial Response). Disease Control Rate (DCR): 83% (10/12 patients, including 7 with Stable Disease). |
Mechanism of Action: A Tale of Two Strategies
This compound Radioligand Therapy: Precision Targeting of the Tumor Microenvironment
FAPI-based RLT is a form of targeted radionuclide therapy. It uses a small molecule inhibitor (like this compound) that binds with high affinity to Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial tumors, while its presence in healthy tissues is limited.
The FAPI ligand is chelated to a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). When administered, the FAPI-radionuclide conjugate travels through the bloodstream, localizes to the tumor site, and binds to FAP on CAFs. The radionuclide then emits radiation (e.g., beta particles), which induces DNA damage and subsequent cell death in the FAP-expressing CAFs and neighboring cancer cells through a "cross-fire" effect. This targeted approach aims to maximize tumoricidal effects while minimizing damage to healthy tissues.
Standard Chemotherapy: Systemic Cytotoxicity
Standard chemotherapy works by targeting rapidly dividing cells, a hallmark of cancer. Chemotherapeutic agents are cytotoxic drugs that interfere with critical cellular processes like DNA replication and mitosis. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. However, this mechanism is not specific to cancer cells. Other rapidly dividing cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, are also affected, leading to the common side effects associated with chemotherapy.
Below is a diagram illustrating the distinct signaling and action pathways of FAPI RLT and standard chemotherapy.
Experimental Protocols
As there are no direct comparative studies, this section outlines a representative experimental protocol for a Phase I/II clinical trial of FAPI RLT, which can be contrasted with a standard chemotherapy protocol.
Representative Protocol: Phase I Dose-Escalation Study of ¹⁷⁷Lu-FAPI-XT
-
Study Design: This was a Phase I, open-label, non-randomized, dose-escalation, "accelerated titration" and "3+3" design study.
-
Primary Objective: To evaluate the safety, tolerability, and determine the recommended Phase II dose (RP2D) of ¹⁷⁷Lu-FAPI-XT.
-
Patient Population: Patients with advanced-stage solid tumors refractory to standard therapies, with FAP-positive lesions confirmed by PET/CT imaging.
-
Inclusion Criteria: Key criteria included being refractory to prior treatments, having adequate organ function, and FAP-positivity on a [⁶⁸Ga]-PNT6555 PET/CT scan.
-
Treatment Plan:
-
Patients received escalating doses of ¹⁷⁷Lu-FAPI-XT in 6-week cycles.
-
The starting dose was 3.7 GBq, with subsequent cohorts receiving incremental increases of 1.85 GBq until dose-limiting toxicity (DLT) was observed.
-
-
Assessments:
-
Safety: Monitored for treatment-related adverse events (TRAEs) and DLTs.
-
Dosimetry: Whole-body and tumor-absorbed radiation doses were calculated.
-
Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST). Progression-free survival (PFS) was also assessed.
-
The workflow for such a trial is visualized below.
Conclusion and Future Directions
This compound radioligand therapy presents a novel and promising approach to cancer treatment, fundamentally differing from standard chemotherapy by its targeted action on the tumor microenvironment. While early data are encouraging, demonstrating safety and preliminary efficacy in advanced-stage cancers, the field awaits results from larger, prospective, and comparative clinical trials to definitively establish its place in the oncologic armamentarium.
Future research should focus on:
-
Head-to-head trials: Directly comparing FAPI RLT with standard-of-care chemotherapy in specific cancer types to evaluate relative efficacy and safety.
-
Combination Therapies: Exploring the synergistic potential of FAPI RLT with other treatments, such as immunotherapy, as suggested by preclinical data.
-
Optimization: Further development of FAPI ligands and radionuclide pairings to improve tumor retention and pharmacokinetic profiles, thereby maximizing therapeutic efficacy and minimizing toxicity.
For drug development professionals, this compound and other FAPI derivatives represent a fertile ground for innovation, with the potential to address significant unmet needs in patients with treatment-refractory solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of 177Lu-FAPI-XT radioligand therapy in patients with advanced sarcoma and other cancer entities: first-in-human, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Clinical Experience with 90Y-FAPI-46 Radioligand Therapy for Advanced-Stage Solid Tumors: A Case Series of 9 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of FAPI RLT in oncology: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAPI-2 Imaging Studies: A Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Fibroblast Activation Protein Inhibitor (FAPI)-2 imaging studies, offering an objective comparison of its performance with other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the realms of oncology, immunology, and fibrosis research.
I. Quantitative Data Summary
The following tables summarize key quantitative data from various FAPI imaging studies, providing a comparative overview of diagnostic accuracy, Standardized Uptake Values (SUV), and Target-to-Background Ratios (TBR).
Table 1: Diagnostic Accuracy of FAPI PET/CT in Various Cancers (Patient-Based Analysis)
| Cancer Type | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Comparator | Key Findings |
| Various Cancers (Mixed Cohort) | 0.99 (0.97 - 1.00)[1][2] | 0.87 (0.62 - 1.00)[1][2] | [18F]FDG PET/CT | FAPI PET/CT demonstrates very high sensitivity for detecting a wide range of primary tumors. |
| Gastrointestinal Cancers | 1.00 (0.84 - 0.99) | 0.54 (0.05 - 0.96) | [18F]FDG PET/CT | FAPI PET/CT shows significantly higher sensitivity for primary gastrointestinal lesions compared to [18F]FDG. |
| Ovarian Cancer (Primary Tumor) | 95% | 81% | [18F]FDG PET/CT | Similar specificity but slightly higher sensitivity for FAPI in detecting primary ovarian tumors.[3] |
| Cervical Cancer (Primary Tumor) | 96-100% | Not Reported | [18F]FDG PET/CT | Both tracers show high detection rates for primary cervical cancer. |
Table 2: Diagnostic Accuracy of FAPI PET/CT for Metastases (Lesion-Based Analysis)
| Lesion Type | Pooled Sensitivity (95% CI) | Comparator | Key Findings |
| Nodal Metastases | 0.91 (0.81 - 0.96) | [18F]FDG PET/CT | FAPI PET/CT has a higher sensitivity in detecting nodal metastases compared to [18F]FDG. |
| Distant Metastases | 0.99 (0.96 - 1.00) | [18F]FDG PET/CT | FAPI PET/CT demonstrates superior sensitivity for distant metastases. |
| Peritoneal Metastases (Ovarian Cancer) | 97% | [18F]FDG PET/CT | FAPI PET/CT shows significantly higher sensitivity for peritoneal metastases in ovarian cancer patients compared to [18F]FDG (70%). |
Table 3: Standardized Uptake Values (SUVmax) in FAPI PET/CT Across Different Cancers
| Cancer Type | Average SUVmax Range | Key Observations |
| Sarcoma, Esophageal, Breast, Cholangiocarcinoma, Lung Cancer | >12 | These cancers exhibit the highest FAPI uptake. |
| Hepatocellular, Colorectal, Head-Neck, Ovarian, Pancreatic, Prostate Cancer | 6 - 12 | Intermediate FAPI uptake is observed in this group. |
| Pheochromocytoma, Renal Cell, Differentiated Thyroid, Adenoid-Cystic, Gastric Cancer | <6 | These cancers show the lowest FAPI uptake. |
Table 4: Target-to-Background Ratio (TBR) Comparison
| FAPI Tracer | Comparison with [18F]FDG | Key Advantage |
| [68Ga]Ga-FAPI tracers | Generally higher TBRs | Lower accumulation in non-target tissues like the brain and liver results in significantly higher image contrast. |
II. Experimental Protocols
A standardized experimental protocol is crucial for the reproducibility and comparison of FAPI imaging studies. Below is a generalized methodology compiled from a review of multiple studies.
A. Radiotracer Preparation
-
Synthesis: FAPI tracers are typically labeled with Gallium-68 (68Ga) or Fluorine-18 (18F). For instance, [68Ga]Ga-FAPI-46 is synthesized using an automated module.
-
Quality Control: High-performance liquid chromatography (HPLC) is employed to determine the radiochemical purity of the final product, ensuring it meets specifications for clinical use.
B. Patient Preparation
-
Unlike [18F]FDG PET/CT, extensive patient preparation such as fasting is generally not required for FAPI PET/CT. Patients are typically advised to be well-hydrated.
C. Radiotracer Administration and Imaging
-
Administered Activity:
-
For 68Ga-labeled FAPI tracers, the administered activity typically ranges from 100 to 200 MBq.
-
For 18F-labeled FAPI tracers, the administered activity is generally higher, in the range of 185-300 MBq.
-
-
Uptake Time:
-
For 68Ga-labeled compounds, imaging is typically performed 20 to 60 minutes after injection. Some studies suggest that for [68Ga]Ga-FAPI-46, image acquisition can be as early as 10-30 minutes post-injection.
-
For 18F-labeled compounds, a longer uptake time of 30 to 90 minutes is recommended.
-
-
Image Acquisition:
-
PET/CT scans are acquired from the vertex to the mid-thigh.
-
Low-dose CT is used for attenuation correction and anatomical localization.
-
D. Data Analysis
-
Tumor uptake is quantified using Standardized Uptake Values (SUV), specifically SUVmax and SUVmean.
-
Target-to-background ratios (TBR) are calculated to assess image contrast.
III. Mandatory Visualizations
A. FAPI Signaling and Tracer Interaction
The following diagram illustrates the fundamental principle of FAPI-based imaging. The FAPI radiotracer targets the Fibroblast Activation Protein (FAP), which is highly expressed on Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment.
B. Experimental Workflow of a FAPI PET/CT Study
This diagram outlines the typical workflow for a clinical FAPI PET/CT imaging study, from patient recruitment to final data analysis.
References
- 1. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
FAPI-2 PET Imaging: A New Frontier in Predicting Patient Outcomes
A comparison guide for researchers and drug development professionals on the emerging role of Fibroblast Activation Protein Inhibitor (FAPI) PET imaging in oncology.
Fibroblast Activation Protein (FAP) has emerged as a critical player in cancer biology, shaping the tumor microenvironment (TME) and influencing disease progression.[1][2] Expressed predominantly on cancer-associated fibroblasts (CAFs), which can constitute up to 90% of the tumor mass in some cancers, FAP is involved in extracellular matrix remodeling, angiogenesis, and creating an immunosuppressive environment.[2] This has made FAP a compelling target for diagnostic imaging and therapy. FAP Inhibitor (FAPI) based radiotracers, such as those labeled with Gallium-68 (⁶⁸Ga-FAPI), are utilized in Positron Emission Tomography (PET) to visualize FAP-expressing tissues. This guide compares the performance of FAPI-PET imaging, with a focus on the widely used FAPI-2 variant, against the current standard of care, ¹⁸F-Fluorodeoxyglucose (FDG) PET, and explores the correlation of FAPI uptake with patient outcomes.
Comparative Diagnostic Performance: FAPI-PET vs. FDG-PET
Numerous studies have demonstrated that FAPI-PET/CT offers superior diagnostic accuracy compared to FDG-PET/CT across a wide range of cancers. This is largely attributed to its high tumor-to-background ratio, as FAP expression is low in most healthy tissues.[3][4]
A systematic review and meta-analysis of 39 studies involving 1,259 patients revealed that FAPI-PET/CT had a significantly higher pooled sensitivity for detecting primary tumors (99%), nodal metastases (91%), and distant metastases (99%) compared to FDG-PET/CT.
| Cancer Type | FAPI-PET Sensitivity | FDG-PET Sensitivity | Key Findings | Reference |
| Primary Liver Tumors | 94.3% | 56.1% | FAPI-PET/CT showed significantly higher sensitivity for detecting primary liver tumors with better SUVmax and tumor-to-background ratios. | |
| Lung Cancer (Metastatic Lesions) | 99% | 87% | 18F-FAPI PET/CT demonstrated higher sensitivity, specificity (93% vs 79%), and accuracy (97% vs 85%) for detecting metastatic lesions. | |
| Breast Cancer | 100% (Primary Lesions) | 78.2% (Primary Lesions) | FAPI-PET/CT showed higher radiotracer uptake in primary tumors and identified more metastatic lesions, particularly in invasive lobular carcinoma. | |
| Gastrointestinal Cancers | 100% (Primary Tumors) | 53% (Primary Tumors) | For gastric, duodenal, and colorectal cancers, FAPI-PET/CT demonstrated superior sensitivity for primary tumors, nodal, and distant metastases. | |
| Sarcoma | Higher lesion detection (275 vs. 186 lesions) | Lower lesion detection | FAPI-PET/CT detected more lesions and had significantly higher sensitivity, specificity, and accuracy for recurrent lesions. | |
| Peritoneal Metastases | 98.2% (Patient-based) | 55.9% (Patient-based) | A meta-analysis showed significantly higher pooled sensitivity for FAPI-PET/CT in detecting peritoneal metastases. |
FAPI Uptake and Correlation with Patient Outcomes
High uptake of FAPI tracers on PET scans is increasingly being associated with more aggressive tumor biology, which is a key predictor of patient outcomes. The intensity of FAPI uptake is quantified using the Standardized Uptake Value (SUV).
Studies have shown that higher FAPI uptake (measured as SUVmax) correlates with higher tumor grade and advanced disease stage. For instance, in one study, ⁶⁸Ga-FAPI SUVmax was positively correlated with the pathological grade of primary breast cancer lesions and the final stage of the patients. While direct, large-scale correlative studies between this compound SUVmax and long-term outcomes like progression-free survival (PFS) and overall survival (OS) are still emerging, the existing evidence strongly suggests its prognostic potential. In sarcomas, higher FAPI uptake was noted in high-grade tumors and in patients with clinically more aggressive disease.
| Cancer Type | FAPI Uptake Metric | Correlation with Disease Characteristics | Implication for Patient Outcomes | Reference |
| Breast Cancer | SUVmax | Positively correlated with pathological grade and final patient stage. | Higher uptake may indicate a poorer prognosis. | |
| Sarcoma | SUVmax | Higher uptake in high-grade tumors and clinically more aggressive disease. | Potential to identify patients with a higher risk of progression. | |
| Various Cancers | SUVmax | High uptake in sarcoma, esophageal, breast, cholangiocarcinoma, and lung cancer. | Indicates high FAP expression, which is linked to tumor progression. |
Experimental Protocols
Typical Protocol for ⁶⁸Ga-FAPI-PET/CT Imaging:
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required. This offers a significant logistical advantage over FDG-PET, which requires several hours of fasting.
-
Radiotracer Administration: Patients are intravenously injected with a ⁶⁸Ga-FAPI radiotracer (e.g., FAPI-04, FAPI-46, or FAPI-74). The typical injected dose ranges from 122 to 312 MBq.
-
Uptake Time: Imaging is typically performed 1 hour post-injection.
-
Image Acquisition: A whole-body PET/CT scan is acquired, usually from the vertex of the skull to the mid-thigh.
-
Image Analysis: The uptake of the FAPI tracer in tumors and organs is quantified by measuring the Standardized Uptake Value (SUV). Regions of interest are drawn around tumors to determine SUVmax, SUVmean, and tumor-to-background ratios.
Visualizing FAP's Role and Experimental Design
To better understand the biological basis of FAPI imaging and the structure of comparative studies, the following diagrams are provided.
References
Unveiling Tumor Microenvironments: A Comparative Guide to FAPI-2 Imaging and Histopathology Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-2 positron emission tomography (PET) imaging with traditional histopathology, supported by experimental data. We delve into the correlation between in-vivo FAPI-2 uptake and ex-vivo Fibroblast Activation Protein (FAP) expression, offering insights into the diagnostic and theranostic potential of this innovative imaging technique.
Fibroblast Activation Protein (FAP) has emerged as a promising pan-cancer target due to its selective overexpression in cancer-associated fibroblasts (CAFs), a key component of the tumor stroma in a wide array of malignancies.[1][2] Radiolabeled FAP inhibitors (FAPI) have been developed for molecular imaging, offering a non-invasive method to visualize and quantify FAP expression.[1] This guide focuses on the cross-validation of this compound imaging data with histopathological findings, a crucial step in validating its clinical utility.
Quantitative Correlation: this compound PET Uptake vs. FAP Histopathology
Multiple studies have demonstrated a significant positive correlation between the uptake of Gallium-68 (⁶⁸Ga)-labeled FAPI tracers, as measured by the maximum standardized uptake value (SUVmax) on PET scans, and the level of FAP expression determined by immunohistochemistry (IHC) in tissue samples. This correlation validates that FAPI-PET imaging faithfully reflects the underlying biology of FAP expression in the tumor microenvironment.[3][4]
A prospective exploratory study involving fifteen patients with various cancers, including colorectal, head and neck, and pancreatic cancer, revealed a strong correlation between ⁶⁸Ga-FAPI-46 PET SUVmax and FAP IHC scores (r = 0.85, p < 0.001). In this study, both ⁶⁸Ga-FAPI-46 SUVmax and IHC scores were significantly higher in cancerous tissue compared to normal tissue. Another study with 61 samples from various tumor entities also found a significant, albeit more moderate, correlation between FAPI SUVmax and histopathologic FAP expression (r = 0.35, p = 0.005). Similarly, a study on 46 patients with bone and soft-tissue sarcomas reported a moderate linear association between [⁶⁸Ga]Ga-FAPI-46 PET-SUVmax and histopathological FAP expression (Spearman r = 0.43, p < 0.05).
Below is a summary of quantitative data from key studies:
| Study Cohort | FAPI Tracer | Number of Patients/Samples | Correlation (r) | p-value | Cancer Types |
| Mixed Solid Tumors | ⁶⁸Ga-FAPI-46 | 15 patients | 0.85 | < 0.001 | Colorectal, Head & Neck, Pancreas, Breast, Stomach, Esophagus, Uterus |
| Mixed Tumor Entities | ⁶⁸Ga-FAPI | 61 samples | 0.35 | 0.005 | Various |
| Bone and Soft-Tissue Sarcomas | [⁶⁸Ga]Ga-FAPI-46 | 46 patients | 0.43 | < 0.05 | Sarcomas |
| Pancreatic Neoplasms | ⁶⁸Ga-FAPI-74 | 98 patients | Matching value increase with malignancy | Not specified | Pancreatic Ductal Adenocarcinoma, Intraductal Papillary Mucinous Neoplasms |
Experimental Protocols
The validation of FAPI imaging with histopathology involves a systematic process encompassing patient selection, imaging procedures, and tissue analysis.
Patient Selection and Imaging
Prospective studies typically enroll patients with histopathologically confirmed cancers who are scheduled for surgical resection. Prior to surgery, patients undergo a whole-body PET/CT scan following the intravenous injection of a ⁶⁸Ga-labeled FAPI tracer, such as ⁶⁸Ga-FAPI-46. Imaging is usually performed 20-90 minutes after tracer injection.
Histopathological Analysis
Following surgical resection, the excised tumor and, in some cases, adjacent normal tissue are subjected to histopathological analysis. The key component of this analysis is immunohistochemistry (IHC) to determine the expression level of FAP in the tissue. The FAP IHC score is then correlated with the SUVmax values obtained from the PET scan.
The general workflow for such a cross-validation study is depicted in the diagram below:
The Role of FAP in the Tumor Microenvironment
Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and play a critical role in tumor progression, invasion, and metastasis. These activated fibroblasts are characterized by high expression of FAP, a type II transmembrane serine protease. The selective expression of FAP in the tumor stroma, with minimal expression in normal tissues, makes it an excellent target for both diagnostic imaging and targeted therapies.
The signaling pathway involving FAP in the tumor microenvironment is complex and contributes to various aspects of cancer progression.
Comparison with FDG-PET
FAPI-PET imaging often demonstrates advantages over the current standard, ¹⁸F-FDG PET, in certain clinical scenarios. FAPI-PET can provide superior tumor-to-background ratios, especially in organs with high physiological FDG uptake like the brain and liver. Studies have shown that FAPI-PET can detect lesions missed by FDG-PET and may lead to changes in clinical management for a significant portion of patients. For instance, in a study on various cancers, FAPI PET upstaged the disease in 18.6% of patients compared to FDG PET and changed clinical management in 30% of cases.
Conclusion
The cross-validation of this compound imaging with histopathology provides strong evidence for its utility as a non-invasive biomarker for FAP expression in the tumor microenvironment. The significant correlation between FAPI-PET uptake and FAP IHC scores across a range of cancers supports its potential for improved tumor characterization, staging, and patient selection for FAP-targeted therapies. Ongoing and future large-scale prospective trials will further solidify the role of FAPI imaging in clinical practice.
References
Safety Operating Guide
Navigating the Disposal of FAPI-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing FAPI-2, a quinoline-based fibroblast activation protein (FAP)-targeting ligand, proper disposal is paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound (CAS No.: 2370952-98-8) is not publicly available through general searches, guidance can be drawn from the handling of similar chemical compounds and established laboratory safety protocols. This document provides essential procedural information to manage this compound waste, emphasizing the critical need to consult supplier-specific documentation and institutional guidelines.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to handle this compound with appropriate care to minimize exposure and risk. This compound is intended for research use only.[1] General safe handling practices for laboratory chemicals should always be followed.[2]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[3]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If swallowed, seek immediate medical attention.[4]
This compound Disposal Workflow
The proper disposal of this compound waste should follow a structured procedure to ensure safety and regulatory compliance. The following workflow diagram illustrates the key decision points and steps involved.
Quantitative Data and Hazard Profile (Based on FAPI-46)
In the absence of a specific SDS for this compound, the hazard classification for a structurally related compound, FAPI-46 (CAS No.: 2374782-04-2), can provide an indication of potential risks. However, this information should be used for preliminary guidance only and must be verified with the supplier's SDS for this compound.
| Hazard Classification (FAPI-46) | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391, P501 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391, P501 |
Data sourced from the Safety Data Sheet for FAPI-46.
Experimental Protocols for Disposal
The following procedural steps are based on general best practices for the disposal of chemical waste and should be adapted to comply with your institution's specific protocols.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid or liquid form and if it is mixed with other substances.
-
Consult the SDS: Refer to the this compound Safety Data Sheet provided by your supplier to identify specific disposal requirements.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Store in a designated, properly labeled, and chemically compatible container.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name (this compound), the CAS number (2370952-98-8), and any known hazard pictograms.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: Utilize secondary containment, such as a chemical-resistant tray, to prevent the spread of potential spills.
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Complete any required waste disposal forms or manifests as per your institutional and local regulations.
-
Professional Disposal: The ultimate disposal of the chemical waste must be conducted by a licensed and approved waste disposal facility.
Disclaimer: The information provided here is intended as a guide and is based on general laboratory safety principles and data from a related compound. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by your supplier and adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Handling Protocols for FAPI-2
For researchers, scientists, and drug development professionals, the safe handling of FAPI-2 (Fibroblast Activation Protein Inhibitor-2) is of paramount importance. In laboratory and clinical research settings, this compound is predominantly utilized as a radiopharmaceutical, frequently labeled with radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. Consequently, safety protocols must address both the chemical properties of the compound and the significantly greater risks associated with ionizing radiation.
This guide provides crucial, immediate safety and logistical information for the operational handling and disposal of radiolabeled this compound, with a focus on ⁶⁸Ga-FAPI-2.
Personal Protective Equipment (PPE) and Radiation Safety
When working with radiolabeled this compound, adherence to the principles of radiation safety is mandatory. The core tenets are Time, Distance, and Shielding, collectively known as ALARA (As Low As Reasonably Achievable), which aims to minimize radiation exposure.[1][2][3]
Table 1: Personal Protective Equipment and Safety Measures for Handling ⁶⁸Ga-FAPI-2
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Safety glasses with side shields | Protects eyes from splashes of chemical and radioactive material. |
| Hand Protection | Double-layered nitrile gloves | Prevents skin contact and contamination. Change gloves frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Dosimetry | Whole-body and ring dosimeters | Monitors radiation dose to the body and extremities, which can be higher when handling radiopharmaceuticals.[4][5] |
| Shielding | Lead or tungsten syringe shields and vial shields | Reduces radiation exposure during handling and administration. For ⁶⁸Ga, which emits high-energy photons, a significant thickness of lead is required. |
| Work Area | Designated radioactive work area with appropriate shielding (e.g., L-block) | Contains potential contamination and shields personnel from radiation sources. |
| Ventilation | Fume hood | Recommended for any procedures that could generate aerosols, although this compound is not typically volatile. |
| Handling Tools | Tongs or forceps | Increases distance from the radioactive source, thereby reducing exposure. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following procedural steps provide a direct, operational guide for the safe handling of ⁶⁸Ga-FAPI-2, from preparation to disposal.
1. Preparation and Planning:
-
Training: Ensure all personnel handling radioactive materials are adequately trained in radiation safety and the specific procedures for ⁶⁸Ga-FAPI-2.
-
Area Setup: Designate and clearly label a work area for radioactive use. Cover surfaces with absorbent, plastic-backed paper.
-
Equipment: Assemble all necessary PPE, shielding, and handling tools before the radioactive material is introduced.
-
Survey Meter: Have a calibrated survey meter (like a Geiger-Muller counter) readily available and operational to monitor for contamination.
2. Handling and Use:
-
ALARA Principles:
-
Time: Minimize the time spent in close proximity to the radioactive source. Work efficiently and deliberately.
-
Distance: Maximize the distance from the radioactive source whenever possible. Use tongs or forceps to handle vials and other equipment.
-
Shielding: Always use appropriate shielding for vials, syringes, and waste containers.
-
-
Aseptic Technique: If the radiopharmaceutical is for in vivo use, maintain aseptic technique throughout the handling process.
-
Monitoring: Regularly monitor gloves and the work area for contamination during the procedure.
3. Post-Procedure:
-
Decontamination: After handling, thoroughly survey the work area, equipment, and yourself for any contamination. Decontaminate any affected areas immediately.
-
PPE Removal: Remove PPE in the designated area, starting with gloves, followed by the lab coat. Wash hands thoroughly.
4. Disposal:
-
Waste Segregation: Radioactive waste must be segregated from non-radioactive waste.
-
⁶⁸Ga Waste: Due to its short half-life (approximately 68 minutes), waste contaminated solely with ⁶⁸Ga can be stored for decay. A general rule is to store for 10 half-lives (about 11 hours for ⁶⁸Ga) until the radioactivity is indistinguishable from background levels.
-
Consideration for ⁶⁸Ge: ⁶⁸Ga is produced from a Germanium-68 (⁶⁸Ge) generator. The waste may contain trace amounts of the longer-lived parent isotope ⁶⁸Ge (half-life of about 271 days). This requires that waste be managed considering the potential for this longer-lived contaminant. Disposal must comply with institutional and national regulations for radioactive waste, which may require specific characterization for ⁶⁸Ge breakthrough.
-
Waste Containers: Use clearly labeled and shielded containers for radioactive waste.
Logical Workflow for Safe Handling of ⁶⁸Ga-FAPI-2
Caption: Logical workflow for the safe handling of ⁶⁸Ga-FAPI-2.
References
- 1. Pardon Our Interruption [rltinstitute.novartis.com]
- 2. 11 ALARA Principles to Minimize Radiation Exposure [ramsoft.com]
- 3. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 4. Radiation exposure to nuclear medicine personnel handling positron emitters from Ge-68/Ga-68 generator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
